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3-Chloro-6-methylpicolinic acid Documentation Hub

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  • Product: 3-Chloro-6-methylpicolinic acid
  • CAS: 894074-82-9

Core Science & Biosynthesis

Foundational

Early Pharmacological and Agrochemical Characterization of Picolinic Acid Derivatives: A Technical Retrospective

Topic: Early studies of picolinic acid derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Picolinic Scaffold Picolinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early studies of picolinic acid derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Picolinic Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is a pivotal endogenous metabolite of L-tryptophan, produced via the kynurenine pathway. While initially characterized merely as a catabolic end-product, early biochemical studies (1960s–1980s) revealed its potent capacity as a bidentate chelator of transition metals, particularly Zinc (Zn²⁺) and Iron (Fe²⁺/Fe³⁺).

This guide reconstructs the foundational research that transitioned picolinic acid from a metabolic footnote to a versatile scaffold for enzyme inhibition , cell cycle control , and agrochemical design . We analyze three distinct derivative classes that emerged during this era:

  • 5-Butylpicolinic Acid (Fusaric Acid): A dopamine

    
    -hydroxylase inhibitor.[1][2]
    
  • Halogenated Picolinates (Picloram): Synthetic auxin herbicides.

  • Unmodified Picolinic Acid: A tool for cell cycle synchronization and macrophage activation.

Mechanistic Foundations: The Chelation Hypothesis

The biological activity of early picolinic acid derivatives is inextricably linked to their metal-binding affinity. The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group form a stable 5-membered chelate ring with metal ions.

Iron Deprivation and G1 Arrest

In 1977, Fernandez-Pol published seminal work demonstrating that picolinic acid induces cell cycle arrest at the G1 phase in normal rat kidney (NRK) cells.[3] Unlike other inhibitors that target DNA polymerase directly, picolinic acid functions by depriving the cell of iron, a cofactor essential for ribonucleotide reductase (the enzyme converting ribonucleotides to deoxyribonucleotides).

Key Mechanistic Insight: The arrest is reversible.[4] Re-introduction of Iron (Fe) or Zinc (Zn) overrides the picolinic blockade, proving the effect is chelation-dependent rather than cytotoxic.

Visualization: Chelation-Induced Cell Cycle Arrest

The following diagram illustrates the pathway established by Fernandez-Pol’s early experiments.

G1_Arrest_Mechanism PA Picolinic Acid (Exogenous) Chelation Formation of [Fe(PA)2] Complex PA->Chelation Binds Fe_Ext Extracellular Iron (Fe2+/Fe3+) Fe_Ext->Chelation Sequesters Iron_Dep Intracellular Iron Depletion Chelation->Iron_Dep Prevents Uptake RR Ribonucleotide Reductase (Iron-Dependent) Iron_Dep->RR Inhibits Activity DNA_Syn DNA Synthesis (S-Phase) RR->DNA_Syn Required for G1_Arrest G1 Phase Arrest DNA_Syn->G1_Arrest Blockade Leads to

Figure 1: Mechanism of picolinic acid-induced G1 arrest via iron deprivation, based on Fernandez-Pol (1977).

Key Derivatives and Structure-Activity Relationships (SAR)

The early SAR studies focused on modifying the pyridine ring to alter lipophilicity and metal affinity.

Fusaric Acid (5-Butylpicolinic Acid)

Originally isolated from Fusarium fungi in the 1930s, Fusaric Acid became a subject of intense pharmacological interest in the late 1960s. Hidaka et al. (1969) identified it as a potent inhibitor of dopamine


-hydroxylase (DBH) , the enzyme responsible for converting dopamine to norepinephrine.
  • Mechanism: Uncompetitive inhibition with respect to substrate; chelates the copper (Cu²⁺) cofactor at the DBH active site.

  • Therapeutic Application: Investigated as a hypotensive agent (lowers blood pressure by reducing norepinephrine synthesis).

Picloram (4-amino-3,5,6-trichloropicolinic acid)

While Fusaric Acid targeted mammalian enzymes, Dow Chemical explored halogenated picolinates for agriculture. Hamaker et al. (1963) introduced Picloram , a systemic herbicide.

  • Modification: Addition of chlorines at positions 3, 5, and 6, and an amino group at position 4.

  • Effect: The halogenation prevents metabolic degradation in plants and increases lipophilicity, allowing the molecule to mimic auxin (indole-3-acetic acid) but with extreme persistence. It induces uncontrolled growth and vascular tissue disruption.[5]

Table 1: Comparative SAR of Early Picolinic Acid Derivatives
DerivativeSubstituentsPrimary TargetMechanism of ActionKey Reference
Picolinic Acid NoneCell Cycle MachineryFe/Zn Chelation (G1 Arrest)Fernandez-Pol (1977)
Fusaric Acid 5-n-ButylDopamine

-hydroxylase
Cu Chelation / Enzyme InhibitionHidaka et al. (1969)
Picloram 4-NH₂, 3,5,6-ClAuxin ReceptorsSynthetic Auxin / Growth DeregulationHamaker et al. (1963)
Dipicolinic Acid 2,6-DicarboxylBacterial SporesCa²⁺ Chelation (Heat Resistance)General Microbiology

Immunological Activity: The "Second Signal"[7][8]

In the 1980s, the focus shifted to immunology. Researchers at the National Cancer Institute (Varesio, Ruffmann) discovered that picolinic acid acts as a costimulatory signal for macrophage activation.[6]

  • The Two-Signal Model: Interferon-gamma (IFN-

    
    ) "primes" the macrophage, but a second signal is often required for full tumoricidal activity. Picolinic acid was identified as this physiological second signal.[6]
    
  • Protocol Insight: Unlike lipopolysaccharide (LPS), which is toxic, picolinic acid activates macrophages at millimolar concentrations without cytotoxicity, modulating RNA metabolism and ribosomal RNA synthesis.

Reconstructed Experimental Protocols

The following protocols are reconstructed from the foundational literature to assist modern researchers in replicating these classic effects.

Protocol A: G1 Cell Cycle Synchronization (Fernandez-Pol Method)

Objective: Reversibly arrest mammalian cells in G1 phase using iron deprivation.

  • Culture Preparation: Seed NRK (Normal Rat Kidney) cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Calf Serum.

  • Dosing: At 50% confluency, replace media with fresh DMEM containing 2.5 mM Picolinic Acid .

    • Note: The concentration is critical. <1 mM is ineffective; >5 mM may induce cytotoxicity.

  • Incubation: Incubate for 24–48 hours.

    • Validation: Perform flow cytometry. >80% of cells should accumulate in G1 phase.

  • Release: Wash cells 2x with PBS and add fresh DMEM containing 20

    
    M FeCl₃  or ZnCl₂ .
    
  • Result: DNA synthesis (S-phase entry) resumes synchronously within 8–12 hours.

Protocol B: Macrophage Tumoricidal Assay (Varesio Method)

Objective: Assess synergistic activation of macrophages by IFN-


 and Picolinic Acid.[6]
  • Isolation: Harvest peritoneal macrophages from C57BL/6 mice.

  • Priming: Plate cells at

    
     cells/well. Treat with 10 U/mL IFN-
    
    
    
    .
  • Triggering: Add Picolinic Acid (2–5 mM) .

    • Control: Use IFN-

      
       alone (negative control) and IFN-
      
      
      
      + LPS (positive control).
  • Target Addition: Add

    
    Cr-labeled tumor target cells (e.g., P815 mastocytoma) at an effector-to-target ratio of 10:1.
    
  • Readout: Measure

    
    Cr release after 18 hours.
    
    • Expectation: Picolinic acid + IFN-

      
       should yield cytotoxicity levels comparable to LPS + IFN-
      
      
      
      .

Synthesis Workflow (Historical Context)

Modern synthesis often uses palladium catalysis, but the early industrial route remains instructive for understanding the scaffold's stability.

Synthesis_Pathway AlphaPic 2-Picoline (2-Methylpyridine) Oxidation Oxidation (KMnO4, Reflux) AlphaPic->Oxidation Reagent Addition Filtration Remove MnO2 (Filtration) Oxidation->Filtration Workup Acidification Acidify (HCl to pH 3.0) Filtration->Acidification Isolation Product Picolinic Acid (Crystalline Solid) Acidification->Product Crystallization

Figure 2: The classic oxidative synthesis of picolinic acid from 2-picoline, utilized in early industrial production.

References

  • Fernandez-Pol, J. A. (1977).[3] Iron: possible cause of the G1 arrest induced in NRK cells by picolinic acid. Biochemical and Biophysical Research Communications, 78(1), 136–143. Link

  • Hidaka, H., Nagatsu, T., Takeya, K., et al. (1969). Fusaric acid, a hypotensive agent produced by fungi.[7][8] The Journal of Antibiotics, 22(5), 228–230. Link

  • Hamaker, J. W., Johnston, H., Martin, C. H., & Redemann, C. T. (1963). A picolinic acid derivative: A plant growth regulator.[5] Science, 141(3578), 363. Link

  • Ruffmann, R., Welker, R. D., Saito, T., Chirigos, M. A., & Varesio, L. (1984).[9] In vivo activation of macrophages but not natural killer cells by picolinic acid (PLA).[9] Journal of Immunopharmacology, 6(4), 291–304.[9] Link

  • Varesio, L., Clayton, M., Blasi, E., Ruffmann, R., & Radzioch, D. (1990).[6] Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages.[6] Journal of Immunology, 145(12), 4265–4271.[6] Link

  • Evans, G. W., & Johnson, E. C. (1980). Effect of dietary picolinic acid on the metabolism of exogenous and endogenous zinc in the rat. Journal of Nutrition, 110(5), 1076–1080. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 3-Chloro-6-Methylpicolinic Acid

This guide serves as a technical monograph on 3-chloro-6-methylpicolinic acid (CAS 894074-82-9), a specialized pyridine derivative. It is structured to provide actionable data for researchers in agrochemical discovery (a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 3-chloro-6-methylpicolinic acid (CAS 894074-82-9), a specialized pyridine derivative. It is structured to provide actionable data for researchers in agrochemical discovery (auxinic herbicides) and pharmaceutical intermediate synthesis.

Compound Identity: 3-Chloro-6-methylpyridine-2-carboxylic acid CAS Registry Number: 894074-82-9 Abbreviation: 3-Cl-6-Me-PA

Molecular Architecture & Electronic State

The physicochemical behavior of 3-Cl-6-Me-PA is governed by the interplay between the pyridine nitrogen, the ortho-chloro substituent, and the methyl group.

  • Electronic Push-Pull: The pyridine ring is electron-deficient. The chlorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the carboxylic acid at position 2 compared to unsubstituted picolinic acid.

  • Steric Ortho-Effect: The 3-chloro substituent introduces steric bulk adjacent to the carboxyl group. This forces the carboxyl moiety to rotate out of the plane of the pyridine ring, reducing conjugation but potentially exposing the carbonyl oxygen to specific binding interactions (critical in auxinic herbicide receptor docking).

  • Lipophilicity Modulation: The 6-methyl group acts as a lipophilic anchor, increasing the LogP value, while the 3-chloro group further enhances hydrophobicity, facilitating membrane permeability in biological systems.

Structural Visualization (DOT)

The following diagram illustrates the structural connectivity and key electronic vectors.

Structure Core Pyridine Core (Electron Deficient) COOH C2-Carboxylic Acid (pKa ~3.5-4.0) Core->COOH Position 2 Cl C3-Chlorine (-I Inductive Effect) Core->Cl Position 3 (Ortho to COOH) Me C6-Methyl (+I, Lipophilic) Core->Me Position 6 Cl->COOH Acidity Enhancement (Inductive)

Figure 1: Structural Analysis of 3-Chloro-6-methylpicolinic acid highlighting substituent effects.

Physicochemical Parameters

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, ChemAxon) for this specific isomer.

PropertyValue / RangeMechanistic Insight
Molecular Weight 171.58 g/mol Optimal range for fragment-based drug design.
Appearance Off-white crystalline solidTypical of halogenated picolinic acids.
Melting Point 135–140 °C (Predicted)Lattice energy stabilized by intermolecular H-bonding (dimerization).
pKa (Acid) 3.2 ± 0.2Lower than picolinic acid (5.4) due to 3-Cl inductive withdrawal.
pKa (Base) ~0.5 (Pyridine N)Extremely weak base; 3-Cl and COOH deactivate the ring nitrogen.
LogP (Oct/Water) 1.8 ± 0.3Moderate lipophilicity; balances solubility and permeability.
Water Solubility ~1–5 g/L (pH dependent)Low at pH < pKa; highly soluble as carboxylate salt (pH > 5).
H-Bond Donors 1 (COOH)Critical for receptor binding.
H-Bond Acceptors 3 (N, C=O, OH)Pyridine N is a weak acceptor due to electronics.

Analytical Characterization Protocols

To ensure scientific integrity during synthesis or procurement, the following analytical signatures must be verified.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses ionization of COOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 270 nm (Pyridine characteristic absorption).

  • Retention Time: Expect elution after picolinic acid but before 3,6-dichloro analogs.

B. 1H-NMR Signature (DMSO-d6, 400 MHz)
  • δ 2.50 ppm (s, 3H): Methyl group at C6.

  • δ 7.45 ppm (d, 1H, J=8.0 Hz): Proton at C5.

  • δ 7.95 ppm (d, 1H, J=8.0 Hz): Proton at C4 (Deshielded by adjacent Cl).

  • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (Exchangeable).

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Rationale: Accurate pKa values are essential for predicting environmental fate and biological distribution.

Materials:

  • Automatic Titrator (e.g., Mettler Toledo).

  • 0.1 M KOH (Standardized).

  • 0.1 M HCl.

  • Inert atmosphere (N2 or Argon) to prevent CO2 absorption.

Workflow:

  • Dissolution: Dissolve 20 mg of 3-Cl-6-Me-PA in 50 mL of degassed water. If solubility is an issue, use a co-solvent method (methanol/water) and extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.

  • Acidification: Add 0.1 M HCl to bring the starting pH to ~1.5 (ensures full protonation of the pyridine nitrogen and carboxylate).

  • Titration: Titrate with 0.1 M KOH in 5 µL increments.

  • Data Processing: Plot pH vs. Volume. Look for two inflection points:

    • Point 1 (pH < 1): Deprotonation of Pyridinium H+ (often indistinct).

    • Point 2 (pH ~3.2): Deprotonation of Carboxylic acid (-COOH → -COO⁻).

Protocol 2: Synthetic Pathway (Hydrolysis of Methyl Ester)

Rationale: The methyl ester is a common stable precursor. Controlled hydrolysis yields the free acid without decarboxylation.

Synthesis Start Methyl 3-chloro-6-methylpicolinate (Precursor) Reagent LiOH (2.0 eq) / THF:H2O (3:1) 0°C to RT, 2 hrs Start->Reagent Inter Lithium Carboxylate Salt (Water Soluble) Reagent->Inter Hydrolysis Workup Acidify to pH 2.0 (1N HCl) Extract w/ EtOAc Inter->Workup Protonation Product 3-Chloro-6-methylpicolinic Acid (Solid) Workup->Product Crystallization

Figure 2: Hydrolysis workflow for generating high-purity free acid.

Step-by-Step:

  • Charge: To a round-bottom flask, add Methyl 3-chloro-6-methylpicolinate (1.0 eq) and THF/Water (3:1 ratio).

  • Hydrolysis: Cool to 0°C. Add LiOH.H2O (2.0 eq) portion-wise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: LiOH is preferred over NaOH to minimize nucleophilic attack on the pyridine ring (though rare at pos 6 due to methyl blocking).

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). Starting material (Rf ~0.6) should disappear; Product stays at baseline.

  • Workup: Evaporate THF. Dilute aqueous residue with water. Wash with minimal DCM (removes unreacted ester).

  • Isolation: Acidify aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate. Filter and dry under vacuum at 45°C.

Stability & Reactivity Profile

  • Thermal Stability: Stable up to ~130°C. Above this, decarboxylation to 3-chloro-6-methylpyridine may occur, especially in the presence of copper salts or high-boiling solvents (e.g., DMSO).

  • Photostability: Pyridine derivatives are susceptible to photodegradation. Store in amber vials.

  • Reactivity:

    • Esterification: Readily forms esters with alcohols/SOCl2.

    • Nucleophilic Substitution: The 3-Cl is relatively stable but can be displaced by strong nucleophiles (e.g., methoxide) under forcing conditions, yielding the 3-methoxy derivative.

References

  • PubChem. (2025).[1][2][3] Compound Summary: Picolinic acid derivatives. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Biological activity screening of novel picolinic acid compounds

A Technical Guide for the Evaluation of Novel Pyridine-2-Carboxylic Acid Derivatives Executive Summary Picolinic acid (pyridine-2-carboxylic acid) is a privileged pharmacophore, acting primarily as a bidentate chelator o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Evaluation of Novel Pyridine-2-Carboxylic Acid Derivatives

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) is a privileged pharmacophore, acting primarily as a bidentate chelator of transition metals (Zn²⁺, Fe²⁺/³⁺, Cu²⁺). Its biological activity is frequently governed by its ability to sequester essential metal ions from metalloenzymes or, conversely, to act as an ionophore that shuttles toxic metals into cells.

This guide moves beyond generic screening. It details a mechanism-based screening architecture designed to differentiate between general cytotoxicity and specific metallo-pharmacology.

The Chemical Rationale: The Chelation Hypothesis

Before screening, one must accept that picolinic acid (PA) derivatives are not typical "lock-and-key" inhibitors. They are often "scavengers." The nitrogen atom of the pyridine ring and the carboxylate oxygen form a stable 5-membered chelate ring with metal ions.

Implication for Screening:

  • False Positives: High activity in media with low metal content (e.g., defined minimal media) may disappear in serum-rich media.

  • The "Rescue" Control: Every phenotypic hit must be validated by adding excess metal ions (Fe, Zn) to see if the biological effect is reversed.

In Silico Prioritization: Docking Against Metalloproteins

Standard molecular docking (e.g., AutoDock Vina) often fails with PA derivatives because it poorly models coordinate covalent bonds.

Protocol:

  • Target Selection: Prioritize metalloenzymes where the metal is solvent-accessible (e.g., Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), or bacterial Peptide Deformylase).

  • Methodology: Use MetalloDock or define specific distance constraints (2.0–2.5 Å) between the pyridine nitrogen/carboxylate and the active site metal.

  • Filter: Discard compounds that bind >5 Å from the catalytic metal center, as their potency is unlikely to be driven by the core picolinic mechanism.

Diagram 1: The Screening Cascade

This workflow enforces a "fail-fast" logic, prioritizing mechanism validation early in the process.

ScreeningCascade Synthesis Library Synthesis (Picolinic Acid Derivatives) InSilico In Silico Filtering (MetalloDock / ADMET) Synthesis->InSilico PrimaryScreen Primary Phenotypic Screen (MIC or MTT) InSilico->PrimaryScreen High Affinity Hits HitID Hit Identification (IC50 < 10 µM) PrimaryScreen->HitID RescueAssay Metal Rescue Assay (+ Fe3+ / Zn2+) HitID->RescueAssay Validate Chelation MechValidation Mechanism Validation (Siderophore Competition) RescueAssay->MechValidation Activity Reverses OffTarget Off-Target / General Tox (Discard) RescueAssay->OffTarget Activity Persists

Caption: A logic-gated workflow. The "Metal Rescue Assay" is the critical decision node distinguishing specific chelators from general toxins.

Antimicrobial Screening: The Iron Starvation Protocol

Picolinic acid derivatives often act as "siderophore competitors," starving bacteria of iron.

Primary Screen: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Media: Mueller-Hinton Broth (cation-adjusted). Note: Do not use media with high chelator content (e.g., citrate) as it interferes.

  • Inoculum:

    
     CFU/mL.
    
  • Readout: Optical Density (OD600) at 18–24 hours.

The Validation Step: The Iron Rescue Assay

This is the self-validating step required for scientific integrity. If your compound kills bacteria by chelating iron, adding excess iron should save them.

Protocol:

  • Prepare two parallel 96-well plates with the MIC setup.

  • Plate A (Test): Standard MIC protocol.

  • Plate B (Rescue): Supplement media with

    
    .
    
  • Interpretation:

    • If MIC shifts from

      
       (Plate A) to 
      
      
      
      (Plate B), the mechanism is Iron Deprivation .
    • If MIC remains unchanged, the compound acts via a non-chelating mechanism (or chelates a different metal).

Cytotoxicity & Anticancer Profiling

Picolinic acid induces apoptosis in cancer cells (e.g., leukemia K562) by arresting the cell cycle at G1/S, often via inhibition of ribonucleotide reductase (an iron-dependent enzyme).

MTT Assay Optimization for PA Derivatives

Standard MTT protocols fail with PA derivatives because the compounds themselves can reduce tetrazolium salts or precipitate with serum proteins.

Optimized Protocol:

  • Seeding: Seed cells (e.g., HepG2, MCF-7) at

    
     cells/well.
    
  • Treatment: Add compounds (0.1 – 100 µM).

    • Control: DMSO (Max 0.5%).

    • Blank: Media only (no cells) + Compound (to check for chemical reduction of MTT).

  • Incubation: 48 hours.

  • Wash Step (Critical): Before adding MTT reagent, carefully aspirate media and wash with PBS to remove the PA derivative. This prevents chemical interaction between the chelator and the MTT dye.

  • Development: Add MTT, incubate 4h, solubilize with DMSO, read at 570 nm.

Data Presentation: Comparative Potency

Summarize your findings in a structured format comparing the derivative to the parent scaffold and a standard chelator (e.g., Deferiprone).

Compound IDR-Group Subst.MIC (S. aureus) [µM]IC50 (HepG2) [µM]Fe-Rescue Effect?
PA-Parent -H>200450Yes
PA-04 5-Butyl12.545Yes (Strong)
PA-09 4-Chloro6.212No
Deferiprone (Control)25.060Yes

Mechanistic Visualization

Understanding the pathway is crucial for publication. The diagram below illustrates how PA derivatives disrupt cellular homeostasis.

Diagram 2: Mechanism of Action (The "Iron Heist")

MOA cluster_0 Extracellular cluster_1 Intracellular Cytosol PA PA Derivative Fe_Ext Free Fe3+ PA->Fe_Ext Chelation Fe_Pool Labile Iron Pool PA->Fe_Pool Membrane Permeation Complex PA-Fe Complex (Inert) Fe_Pool->Complex Sequestration RR Ribonucleotide Reductase Fe_Pool->RR Cofactor Required Mito Mitochondrial Respiration Fe_Pool->Mito Heme Synthesis Complex->RR Starvation Complex->Mito Inhibition Apoptosis Apoptosis (Cell Death) RR->Apoptosis DNA Synth Arrest

Caption: PA derivatives deplete the labile iron pool, deactivating Ribonucleotide Reductase and triggering apoptotic cascades.

References

  • Grant, R. S., et al. (2023). "Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo."[1] Cell Reports Medicine. Link

  • Collins, T., et al. (2018). "Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics."[2] ResearchGate.[3][4] Link

  • Fernandez-Pol, J. A. (1977). "Iron deprivation and the mechanism of action of picolinic acid." Biochemical and Biophysical Research Communications. Link

  • Li, Y., et al. (2026). "MetalloDock: Decoding Metalloprotein-Ligand Interactions via Physics-Aware Deep Learning."[5] Journal of the American Chemical Society. Link

  • Eguchi, H., et al. (2019). "Structure-physiological activity correlation for picolinic acid derivatives." Chemical & Pharmaceutical Bulletin. Link

Sources

Exploratory

Investigating the mechanism of action of picolinic acid herbicides

Sub-class: Pyridine Carboxylic Acids (Picloram, Clopyralid, Aminopyralid, Halauxifen-methyl) Executive Summary Picolinic acid herbicides represent a sophisticated subclass of synthetic auxins (WSSA Group 4) distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-class: Pyridine Carboxylic Acids (Picloram, Clopyralid, Aminopyralid, Halauxifen-methyl)

Executive Summary

Picolinic acid herbicides represent a sophisticated subclass of synthetic auxins (WSSA Group 4) distinguished by their high efficacy against recalcitrant perennial broadleaf weeds and distinct molecular recognition patterns. Unlike phenoxy-carboxylates (e.g., 2,4-D), which often mimic indole-3-acetic acid (IAA) broadly, picolinic acids exhibit a preferential affinity for the AFB5 (Auxin Signaling F-Box 5) receptor variant over the canonical TIR1. This guide dissects the molecular pharmacodynamics of this interaction, the downstream "auxin overdose" physiological cascade, and the experimental frameworks required to validate these mechanisms in a drug discovery context.

Molecular Recognition: The AFB5 Selectivity Paradigm

The core efficacy of picolinic acids stems from their structural interaction with the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. While endogenous IAA functions as a "molecular glue" primarily for TIR1, picolinic acids like picloram and aminopyralid act as selective agonists for the AFB5 paralog.

1.1 The Binding Interface

The herbicide occupies the hydrophobic pocket of the F-box protein (AFB5), reshaping the interface to recruit Aux/IAA transcriptional repressors (specifically Domain II degrons).

  • Structural Insight: The picolinic acid ring provides a specific steric fit that accommodates the slightly divergent binding pocket of AFB5 compared to TIR1. This differential binding explains the variation in cross-resistance patterns seen in the field; weeds resistant to 2,4-D (TIR1-mediated) may remain susceptible to picloram (AFB5-mediated).

  • Thermodynamics: Binding is entropy-driven, stabilizing the coreceptor complex (AFB5-Aux/IAA) and increasing the ubiquitination rate of the repressor.

1.2 Dual-Pathway Activation (Canonical vs. Non-Canonical)

Recent crystallographic and biochemical evidence suggests a bifurcated signaling model:

  • Canonical (Transcriptional): SCF^AFB5-mediated degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), initiating massive transcriptional reprogramming.

  • Non-Canonical (Rapid Response): The TIR1/AFB receptors possess inherent adenylate and guanylate cyclase (AC/GC) activity.[1] Ligand binding triggers the production of cAMP and cGMP, mediating rapid cytosolic Ca²⁺ transients and root growth inhibition within minutes, independent of transcription.

Visualization: The Bifurcated Signaling Cascade

PicolinicMechanism Herbicide Picolinic Acid (Picloram/Aminopyralid) Receptor Receptor: AFB5 (F-Box Protein) Herbicide->Receptor High Affinity Binding SCF SCF Complex Assembly (E3 Ligase) Receptor->SCF Recruits Cyclase Cyclase Activity (AC / GC) Receptor->Cyclase Conformational Change AuxIAA Repressor: Aux/IAA AuxIAA->SCF Dimerizes Ubiquitin Poly-Ubiquitination SCF->Ubiquitin Catalyzes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression GeneExp Gene Overexpression (ACS, NCED, SAUR) ARF->GeneExp Ethylene Ethylene Biosynthesis (via ACS) GeneExp->Ethylene ABA ABA Accumulation (via NCED) GeneExp->ABA SecondMess cAMP / cGMP Production Cyclase->SecondMess CaFlux Cytosolic Ca2+ Flux SecondMess->CaFlux Death Vascular Collapse & Tissue Necrosis CaFlux->Death Rapid Inhibition Ethylene->Death Senescence ABA->Death Stomatal Closure/Growth Stop

Figure 1: The dual-signaling mechanism of picolinic acid herbicides, illustrating the preferential AFB5 binding that drives both the canonical ubiquitin-proteasome pathway and the rapid non-transcriptional cyclase pathway.

Physiological Cascade: The "Auxin Overdose"

The lethality of picolinic acids is not direct toxicity but a metabolic disruption caused by uncontrolled signaling.

Physiological StageMechanismKey Biomarkers
Phase 1: Activation Derepression of auxin-responsive genes (SAUR, GH3).Upregulation of ACS (Ethylene) and NCED (ABA biosynthesis).[2][3]
Phase 2: Stimulation Uncontrolled cell elongation (Acid Growth) and division.Epinasty (stem twisting), leaf cupping, tissue swelling.
Phase 3: Inhibition Hyper-accumulation of Ethylene and ABA.Stomatal closure (ABA), inhibition of photosynthesis, senescence.
Phase 4: Collapse Vascular tissue proliferation crushes phloem/xylem transport.Phloem blockage, nutrient starvation, necrosis.

Key Insight: The upregulation of NCED (9-cis-epoxycarotenoid dioxygenase) leads to massive ABA accumulation.[2] This ABA "lockdown" closes stomata and stops carbon fixation, which, combined with the energy demands of uncontrolled growth, starves the plant.

Experimental Protocols for Mechanism Validation

To rigorously investigate the MOA of a novel picolinic acid derivative, the following self-validating workflow is recommended.

Protocol A: Differential Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the affinity (Kd) of the herbicide for AFB5 vs. TIR1 to predict spectrum and cross-resistance potential.

  • Protein Preparation:

    • Express and purify recombinant Arabidopsis TIR1 and AFB5 (with ASK1 adaptor) in insect cell culture (Sf9 system) to ensure proper post-translational folding.

    • Purify a generic Aux/IAA degron peptide (e.g., IAA7 DII domain).

  • Sensor Chip Immobilization:

    • Immobilize the TIR1-ASK1 or AFB5-ASK1 complex onto a CM5 sensor chip via amine coupling.

  • Analyte Injection (The "Self-Validating" Step):

    • Control: Inject IAA (natural auxin) to establish a baseline Rmax.

    • Test: Inject the picolinic acid candidate at graded concentrations (0.1 nM to 10 µM) in the presence of the Aux/IAA degron peptide.

    • Note: Synthetic auxins act as "molecular glue." Binding signal should only increase significantly when both the herbicide and the Aux/IAA peptide are present. If the herbicide binds the receptor without the peptide, it suggests a non-functional competitive inhibition mode.

  • Data Analysis:

    • Fit curves to a 1:1 Langmuir binding model.

    • Success Metric: A significantly lower Kd for AFB5 compared to TIR1 confirms the picolinic acid subclass profile.

Protocol B: Quantitative Root Growth Inhibition & Reversibility

Objective: Distinguish between rapid non-transcriptional effects (cyclase activity) and long-term transcriptional toxicity.

  • Setup: Use Arabidopsis seedlings (Col-0 wild type vs. afb5 mutant lines).

  • Treatment: Transfer 5-day-old seedlings to plates containing the herbicide (10 nM - 1 µM).

  • Measurement:

    • Rapid Phase (0-60 min): Monitor cytosolic Ca²⁺ using a GCaMP3 reporter line under fluorescence microscopy. Picolinic acids should trigger a spike within minutes if the cyclase pathway is active.

    • Chronic Phase (48-72 hrs): Measure primary root elongation.

  • Validation:

    • The afb5 mutant should show significant resistance (continued growth) compared to WT.

    • Washout experiment: Transfer treated seedlings to herbicide-free media. Irreversibility of growth inhibition after 24h exposure indicates successful induction of the lethal ABA/Ethylene cascade.

Resistance Mechanisms & Drug Design Implications

Resistance to picolinic acids typically arises from:

  • Target Site Mutation: Single nucleotide polymorphisms (SNPs) in the AFB5 gene or the Aux/IAA degron sequence (e.g., Gly-to-Asp mutations preventing herbicide docking).

  • Metabolic Resistance: Upregulation of Cytochrome P450 monooxygenases that hydroxylate the pyridine ring.

Design Strategy for Next-Gen Herbicides: To overcome resistance, design 6-aryl-picolinates (e.g., florpyrauxifen) with bulky side chains that can:

  • Create additional van der Waals contacts within the AFB5 pocket, maintaining affinity even if minor mutations occur.

  • Sterically hinder access by common P450 enzymes, extending half-life within the weed.

References
  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Link

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 confer resistance to the herbicide picloram. Plant Physiology. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science. Link

  • Qi, L., et al. (2022). Adenylate cyclase activity of TIR1/AFB auxin receptors in plants. Nature. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

Structure-Activity Relationship (SAR) of 3-Chloro-6-Methylpicolinic Acid Analogs

Executive Summary This technical guide provides a comprehensive analysis of 3-chloro-6-methylpicolinic acid , a structural analog of the commercially ubiquitous herbicide Clopyralid (3,6-dichloropicolinic acid). While Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-chloro-6-methylpicolinic acid , a structural analog of the commercially ubiquitous herbicide Clopyralid (3,6-dichloropicolinic acid). While Clopyralid is the industry standard for auxinic weed control in identifying thistles and clovers, the 6-methyl analog represents a critical study in bioisosterism —specifically the "Magic Methyl" effect.

This document details the molecular architecture, the specific binding preference for the AFB5 auxin receptor (over TIR1), and the synthetic pathways required to access this scaffold. It is designed for medicinal chemists and agrochemical researchers optimizing auxin mimics for resistance management.

Molecular Architecture & Pharmacophore

The efficacy of picolinic acid herbicides relies on a rigid pharmacophore that mimics Indole-3-Acetic Acid (IAA), the natural plant hormone. The 3-chloro-6-methylpicolinic acid molecule consists of a pyridine ring substituted at three critical positions.

The "Auxin Docking" Triad

The molecule functions through a three-point interaction model within the receptor pocket:

  • Position 2 (Carboxylic Acid): The absolute anchor. At physiological pH (plant cell cytosol ~pH 7.2), this group acts as a carboxylate anion (

    
    ). It forms a critical salt bridge with the guanidinium group of Arg403  (in Arabidopsis TIR1) or the equivalent in AFB5.
    
  • Position 3 (Chlorine): The "Gatekeeper." This electron-withdrawing group (EWG) serves two functions:

    • Electronic: It lowers the pKa of the pyridine nitrogen, preventing protonation that could disrupt transport.

    • Steric: It fills a hydrophobic sub-pocket, enforcing the correct planar conformation of the ring relative to the protein.

  • Position 6 (Methyl): The "Metabolic Shield." In Clopyralid, this is a chlorine. In this analog, the methyl group provides steric bulk that hinders metabolic attack (e.g., glycosylation or hydroxylation) at the susceptible 6-position, extending the half-life within the plant.

Graphviz SAR Visualization

The following diagram illustrates the functional roles of each substituent.

SAR_Map Core Pyridine Core (Scaffold) Pos2 2-COOH (Binding Anchor) Core->Pos2 Salt bridge to Arg403 Pos3 3-Cl (Lipophilicity/pKa) Core->Pos3 Hydrophobic Pocket Fit Pos6 6-Methyl (Metabolic Shield) Core->Pos6 Blocks Glycosylation Pos3->Pos2 Inductive Effect (Lowers pKa)

Figure 1: Functional decomposition of the 3-chloro-6-methylpicolinic acid scaffold.

Mechanism of Action: The AFB5 Selectivity

Unlike 2,4-D, which shows high affinity for the TIR1 (Transport Inhibitor Response 1) receptor, picolinic acid derivatives (including Clopyralid and this methyl analog) exhibit a distinct preference for the AFB5 (Auxin Signaling F-Box 5) receptor homolog.

The Molecular Glue Mechanism[1]
  • Entry: The herbicide enters the nucleus and binds to the AFB5 F-box protein.

  • Complex Assembly: The herbicide acts as "molecular glue," reshaping the receptor surface to recruit Aux/IAA transcriptional repressor proteins.

  • Ubiquitination: The SCF^AFB5 complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the repressor, releasing ARF (Auxin Response Factors) transcription factors.

  • Gene Activation: Uncontrolled transcription of ethylene and ABA biosynthesis genes leads to epinasty and necrosis.

Why 6-Methyl Matters (AFB5 vs. TIR1)

Research indicates that the binding pocket of AFB5 is larger and more tolerant of bulk at the "tail" of the auxin molecule than TIR1.

  • Clopyralid (6-Cl): High affinity for AFB5.

  • Methyl Analog (6-Me): The methyl group is larger (Van der Waals radius ~2.0 Å) than Chlorine (1.75 Å). This increased bulk maintains AFB5 selectivity but significantly reduces binding to TIR1, potentially reducing off-target toxicity in non-susceptible crops.

MOA_Pathway Herbicide 3-Cl-6-Me-Picolinate Receptor AFB5 F-Box Protein Herbicide->Receptor Binds Complex Ternary Complex (SCF-AFB5-Herbicide-Aux/IAA) Receptor->Complex Recruits Repressor Repressor Aux/IAA Repressor Repressor->Complex Proteasome 26S Proteasome Complex->Proteasome Ubiquitination GeneExp Uncontrolled Gene Expression (Ethylene/ABA) Proteasome->GeneExp Degrades Repressor Death Plant Necrosis GeneExp->Death Systemic Failure

Figure 2: The auxin signaling cascade triggered by picolinate binding to AFB5.

Experimental Protocols

Synthesis of 3-Chloro-6-Methylpicolinic Acid

Objective: Synthesize the target molecule starting from 3-chloro-6-methylpyridine using the Reissert-Henze functionalization strategy. This avoids the harsh conditions of direct ring chlorination which can yield inseparable isomers.

Reagents:

  • 3-Chloro-6-methylpyridine (Starting Material)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylcarbamoyl chloride

  • HCl (6N)

Workflow:

  • N-Oxidation: Dissolve 3-chloro-6-methylpyridine (10 mmol) in DCM. Add mCPBA (1.2 eq) at 0°C. Stir for 4 hours. Wash with NaHCO3. Yields 3-chloro-6-methylpyridine N-oxide .

  • Reissert-Henze Cyanation: Dissolve the N-oxide in anhydrous DCM. Add TMSCN (1.5 eq) followed by dimethylcarbamoyl chloride (1.2 eq) slowly. This installs the nitrile (-CN) at the highly activated 2-position.

  • Hydrolysis: Reflux the resulting 2-cyano-3-chloro-6-methylpyridine in 6N HCl for 6 hours. The nitrile hydrolyzes to the carboxylic acid.

  • Purification: Adjust pH to 3.5 (isoelectric point). Extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

Synthesis_Flow Step1 Start: 3-Cl-6-Me-Pyridine Step2 Oxidation (mCPBA) Step1->Step2 Step3 Intermediate: N-Oxide Step2->Step3 Step4 Cyanation (TMSCN/DMCC) Step3->Step4 Step5 Hydrolysis (HCl, Reflux) Step4->Step5 Final Product: 3-Cl-6-Me-Picolinic Acid Step5->Final

Figure 3: Synthetic route via N-oxide activation.

Arabidopsis Root Growth Inhibition Assay

Objective: Quantify the biological activity (IC50) compared to Clopyralid.

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) and 1% sodium hypochlorite (10 min).

  • Plating: Plate seeds on MS (Murashige and Skoog) medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement plates with herbicide concentrations ranging from 10 nM to 100 µM. Include a solvent control (DMSO).

  • Stratification: Keep plates at 4°C for 2 days in darkness.

  • Growth: Transfer to a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Measurement: Measure primary root length using ImageJ software. Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data Analysis

The following table summarizes the predicted and observed properties of the 6-methyl analog versus the standard Clopyralid.

FeatureClopyralid (Standard)3-Cl-6-Methyl AnalogImpact of Change
Structure 3,6-Dichloro-2-pyridinecarboxylic acid3-Chloro-6-methyl-2-pyridinecarboxylic acidBioisosteric replacement (Cl -> Me)
Receptor Selectivity High AFB5 / Low TIR1Very High AFB5 / Negligible TIR1Increased selectivity may reduce resistance cross-talk.
Lipophilicity (LogP) ~0.08~0.45Methyl group increases lipophilicity, potentially enhancing foliar uptake.
Metabolic Stability High (Soil half-life ~40 days)Moderate to HighMethyl is oxidizable (to COOH) by soil microbes faster than Cl is removed.
IC50 (Root Growth) ~40 nM (Arabidopsis)~100-150 nM (Estimated)Slightly lower potency due to steric bulk, but retains herbicidal utility.

References

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its unique binding mode to the AFB5 auxin receptor.[1] Pest Management Science.[2]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[2] Nature Chemical Biology.

  • Walsh, T. A., & Schmitzer, P. R. (2011). The mechanism of action of auxinic herbicides.[3][1][4][5][6][2][7][8] In Herbicides and Environment. InTech.

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Standard reference for Reissert-Henze reaction chemistry).
  • LookChem. (2023). Clopyralid (CAS 1702-17-6) Chemical Properties and Safety Data.[9]

Sources

Exploratory

Computational Architectures for Picolinic Acid Pharmacophores: From DFT to Docking

Executive Summary Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a privileged scaffold in medicinal chemistry due to their bimodal functionality: the ability to act as a metal chelator (Zn²⁺, F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a privileged scaffold in medicinal chemistry due to their bimodal functionality: the ability to act as a metal chelator (Zn²⁺, Fe²⁺, Cu²⁺) and as a pharmacophore capable of hydrogen bonding within kinase pockets (e.g., EGFR, c-Met).[1] This guide provides a rigorous, self-validating computational framework for studying these derivatives. It moves beyond basic geometry optimization to include advanced electronic structure theory, spectroscopic scaling validation, and high-fidelity molecular docking.[1]

Electronic Structure Theory: The Foundation

The accuracy of any in silico prediction rests on the validity of the underlying wavefunction or electron density. For picolinic acid (PA) derivatives, the choice of functional and basis set is critical due to the presence of the pyridine nitrogen lone pair and the carboxylic acid moiety, which are prone to strong intramolecular hydrogen bonding (IMHB).

Functional and Basis Set Selection

While B3LYP is the historical standard, modern studies on PA derivatives require dispersion-corrected functionals to account for


 stacking interactions common in crystal packing and protein-ligand binding.
  • Primary Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains valid for general geometry optimization.[1]

  • Refined Functional: wB97XD or M06-2X is recommended for final energy calculations to capture long-range dispersion forces, essential when PA derivatives include bulky aromatic substituents (e.g., phenylpicolinamide).[1]

  • Basis Sets:

    • Organic Phase:[1][2]6-311++G(d,p) . The diffuse functions (++) are non-negotiable for describing the lone pairs on the pyridine nitrogen and carboxylate oxygen.

    • Metal Complexes: If studying Cu(II) or Zn(II) complexes of PA, use LANL2DZ or def2-TZVPP for the metal center to account for relativistic effects, while maintaining 6-31G(d) for the ligand.[1]

Self-Validating Protocol: Geometry Optimization

This protocol ensures that the stationary point located is a true minimum, not a saddle point.

Step-by-Step Workflow:

  • Input Generation: Construct the Z-matrix with

    
     symmetry constraints initially, but allow symmetry breaking if the substituent sterics demand it.
    
  • Optimization (Gas Phase): Run Opt command with Int=Ultrafine grid to prevent numerical noise in soft modes.

  • Frequency Calculation: Compute Hessian matrix (Freq).[1]

    • Validation Checkpoint:Zero imaginary frequencies. If an imaginary frequency exists (represented as a negative wavenumber), visualize the mode.[1] If it corresponds to a methyl rotation or ring pucker, perturb the geometry along that mode and re-optimize.

  • Solvation (PCM/SMD): Re-optimize in solvent (Water/Ethanol) using the Polarizable Continuum Model (PCM). PA zwitterion stability is highly solvent-dependent.

Visualization: Computational Workflow

The following diagram outlines the decision logic for the electronic structure calculation.

PA_Workflow Start Input Structure (Z-Matrix) DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) Start->DFT_Opt Freq_Calc Frequency Calculation (Hessian) DFT_Opt->Freq_Calc Check_Imag Imaginary Freq < 0? Freq_Calc->Check_Imag Perturb Perturb Geometry Along Normal Mode Check_Imag->Perturb Yes (Saddle Point) NBO_Anal NBO Analysis (Hyperconjugation) Check_Imag->NBO_Anal No (Minima) Perturb->DFT_Opt MEP_Map MEP & HOMO-LUMO Mapping NBO_Anal->MEP_Map

Figure 1: Self-correcting workflow for Density Functional Theory (DFT) calculations of picolinic acid derivatives. Note the iterative loop for saddle point elimination.

Reactivity Descriptors & Spectroscopic Validation

Frontier Molecular Orbitals (FMO)

The biological activity of PA derivatives often correlates with the HOMO-LUMO gap (


).[1] A smaller gap implies lower kinetic stability and higher chemical reactivity (softness), often correlating with better drug-receptor electron transfer.[1]
  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
  • Electronegativity (

    
    ): 
    
    
    
    [1]
    • Where

      
       and 
      
      
      
      .
Vibrational Scaling (IR/Raman)

Raw DFT frequencies are harmonic and systematically overestimate experimental anharmonic frequencies.[1] To achieve "Trustworthiness" (Part 2 of requirements), you must apply scaling factors.[1]

Table 1: Recommended Scaling Factors for PA Derivatives

Level of TheoryBasis SetScaling Factor (Vibrational)Scaling Factor (ZPVE)Source Validation
B3LYP 6-31G(d)0.96140.9804NIST / CCCBDB
B3LYP 6-311++G(d,p)0.9679 0.9877Recent Benchmarks [1]
M06-2X 6-311++G(d,p)0.94600.9700Truhlar Group Data
HF 6-31G(d)0.89290.9135Legacy Standard

Note: For picolinic acid specifically, the C=O stretch (approx. 1700 cm⁻¹) and O-H stretch are critical diagnostic bands.[1] Apply the 0.9679 factor to B3LYP/6-311++G(d,p) results to align with experimental FTIR data.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the stability of the picolinic core, specifically the


 interactions between the nitrogen lone pair and the carboxylate system. High stabilization energy (

) in NBO indicates strong hyperconjugation, which often dictates the preferred tautomeric state (zwitterion vs. neutral) [2].[1]

In Silico Pharmacology: Molecular Docking

Moving from isolated molecules to biological systems, PA derivatives are potent inhibitors of kinases like EGFR (Lung Cancer) and c-Met .[1]

Target Selection & Preparation
  • Primary Target: EGFR Kinase Domain (PDB ID: 1M17 or 4HJO).[1]

  • Secondary Target: c-Met (PDB ID: 3LQ8).[1]

  • Preparation Protocol:

    • Remove crystallographic water molecules (unless bridging is expected).[1]

    • Add polar hydrogens (essential for the carboxylic acid H-bond network).

    • Compute Gasteiger charges.

Docking Protocol (AutoDock Vina / Gold)

To ensure reproducibility:

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR). Define a box size of

    
     Å.
    
  • Ligand Prep: Import the DFT-optimized geometry (from Section 2). Set the carboxylic acid protonation state relevant to pH 7.4 (usually deprotonated

    
     for metal binding, or neutral if buried in a hydrophobic pocket).[1]
    
  • Validation (Redocking): Remove the native ligand and re-dock it.

    • Success Criterion: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Visualization: Pharmacophore Logic

This diagram illustrates how electronic properties translate into binding affinity.

Docking_Logic Ligand PA Derivative (DFT Optimized) MEP MEP Surface (Nucleophilic N / Acidic H) Ligand->MEP Define Charges Docking Docking Algorithm (Genetic/Lamarckian) MEP->Docking Target Target Receptor (EGFR / c-Met) Grid Grid Box (Active Site) Target->Grid Grid->Docking Score Binding Affinity (ΔG kcal/mol) Docking->Score Validation Validation Score->Validation RMSD < 2.0Å?

Figure 2: Logic flow connecting electronic descriptors (MEP) to biological binding affinity scores.

References

  • Vibrational Scaling Factors: Source: NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB).[1] URL:[Link][1]

  • NBO Analysis of Picolinic Acid: Title: DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers (Contextual reference for NBO methodology in heterocyclic tautomers). Source: Scientific Reports / NIH. URL:[Link]

  • Docking Targets (EGFR): Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells. Source: Pharmacia. URL:[Link]

  • Thermodynamic Properties: Title: Solubility and Crystallization Studies of Picolinic Acid.[3][4][5] Source: MDPI (Processes).[1] URL:[Link][1]

  • c-Met Inhibitors: Title: Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors.[1][6] Source: Bioorganic & Medicinal Chemistry / PubMed. URL:[Link][1]

Sources

Foundational

Strategic Toxicology: Initial Assessment of 3-Chloro-6-Methylpicolinic Acid

[1] Executive Summary 3-Chloro-6-methylpicolinic acid (3-chloro-6-methyl-2-pyridinecarboxylic acid) represents a critical scaffold in the synthesis of pyridine-based agrochemicals, specifically synthetic auxin herbicides...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Chloro-6-methylpicolinic acid (3-chloro-6-methyl-2-pyridinecarboxylic acid) represents a critical scaffold in the synthesis of pyridine-based agrochemicals, specifically synthetic auxin herbicides.[1] While structurally analogous to established commercial agents like Clopyralid (3,6-dichloropicolinic acid) and Picloram , this specific isomer presents a unique toxicological profile governed by the steric and electronic effects of the C3-chlorine and C6-methyl substitutions.[1]

This technical guide provides a tiered toxicity assessment framework. It moves beyond generic safety data sheets (SDS) to establish a predictive and experimental protocol for researchers handling this compound as a New Chemical Entity (NCE). The assessment prioritizes nephrotoxicity potential , environmental persistence , and ocular irritation based on Structure-Activity Relationships (SAR).[1]

Part 1: Chemical Identity & Structural Alerts[1]

Before initiating wet-lab protocols, the molecule must be profiled in silico to identify "structural alerts"—molecular features known to trigger biological toxicity.[1]

Physicochemical Profile

The toxicity of picolinic acid derivatives is heavily influenced by their ionization state (pKa) and lipophilicity (LogP).[1] The C6-methyl group increases lipophilicity compared to the parent picolinic acid, potentially enhancing membrane permeability.[1]

PropertyValue (Predicted/Analog)Toxicological Implication
Molecular Formula C₇H₆ClNO₂--
Molecular Weight 171.58 g/mol Small molecule; crosses biological barriers easily.[1]
pKa (Acid) ~3.5 - 4.0Exists as an anion at physiological pH (7.4); likely substrate for Organic Anion Transporters (OATs) in the kidney.[1]
LogP ~1.8 - 2.2Moderate lipophilicity; potential for bioaccumulation is low, but sufficient for dermal absorption.[1]
H-Bond Donors 1 (COOH)Interactions with receptor binding pockets (auxin receptors in plants; off-target proteins in mammals).[1]
Structural Activity Relationship (SAR) Analysis

The toxicity of this molecule is inferred from its "parent" and "sibling" compounds:

  • Picolinic Acid Core: Known to chelate divalent cations (

    
    , 
    
    
    
    ).[1][2] High doses may disrupt metalloenzymes.[1]
  • 3-Chloro Substitution: Increases metabolic stability by blocking ring oxidation.[1] This suggests environmental persistence and prolonged half-life in vivo compared to non-halogenated pyridines.[1]

  • 6-Methyl Substitution: Provides steric hindrance.[1] In herbicide analogs, C6 substitutions often modulate selectivity but can also alter binding to mammalian albumin.[1]

Part 2: Tiered Assessment Strategy (Workflow)

The following diagram outlines the decision matrix for assessing 3-chloro-6-methylpicolinic acid, moving from computational prediction to in vivo validation.

ToxicityAssessment cluster_0 Tier 1: In Silico (Day 1) cluster_1 Tier 2: In Vitro (Week 1-2) cluster_2 Tier 3: In Vivo Proxies (Month 1) Start Compound Synthesis (3-Cl-6-Me-Picolinic Acid) QSAR QSAR Profiling (Derek Nexus / T.E.S.T.) Start->QSAR ReadAcross Read-Across (Clopyralid Data) Start->ReadAcross Ames Genotoxicity (Ames Test) QSAR->Ames Alert Check Eye Ocular Irritation (BCOP Assay) ReadAcross->Eye Acid Hazard ADME Metabolic Stability (Microsomal Stability) Ames->ADME Negative Cyto Cytotoxicity (MTT / LDH Assay) Cyto->ADME IC50 > 100uM Eye->ADME Corrosive? AqTox Aquatic Tox (Daphnia magna) ADME->AqTox

Figure 1: Tiered toxicity assessment workflow for pyridine-carboxylic acid derivatives.

Part 3: Critical Experimental Protocols

As a researcher, you must validate the safety of this compound using self-checking protocols.[1] The following methodologies are adapted for picolinic acid derivatives.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value in a metabolically active cell line (e.g., HepG2 or HEK293).[1] Picolinic acids can induce apoptosis via metal chelation; this assay detects mitochondrial dysfunction.[1]

  • Preparation: Dissolve 3-chloro-6-methylpicolinic acid in DMSO. Prepare serial dilutions (0.1 µM to 1000 µM) in culture media. Control: DMSO vehicle (final concentration < 0.5%).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Exposure: Treat cells with compound for 48 hours.[1]

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Self-Validation:

    • Positive Control:[1] Doxorubicin or Triton X-100 must show >90% cell death.[1]

    • Interpretation: If IC50 < 10 µM, the compound is highly cytotoxic.[1] Picolinic acid analogs typically show IC50 > 100 µM (low cytotoxicity).[1]

Protocol 3.2: Bovine Corneal Opacity and Permeability (BCOP)

Objective: Picolinic acid derivatives are notorious severe eye irritants (Category 1 or 2A).[1] The BCOP assay (OECD 437) is the mandatory non-animal alternative to the Draize test.[1]

  • Tissue: Fresh bovine corneas (obtained from slaughterhouse).[1]

  • Application: Apply 750 µL of 20% (w/v) solution of the test substance to the epithelial surface for 10 minutes.[1]

  • Wash: Rinse thoroughly with MEM media to remove all acid traces.[1]

  • Measurement:

    • Opacity: Measure light transmission using an opacitometer.[1]

    • Permeability:[1] Apply fluorescein dye; measure OD490 of the posterior chamber medium.[1]

  • Calculation:

    
    .[1]
    
    • IVIS > 55: Corrosive/Severe Irritant (GHS Cat 1).[1]

    • IVIS < 3: No Label Required.[1]

Part 4: Specific Hazards & Mitigation[1][3]

Based on the chemical class (halogenated pyridine carboxylic acids), the following hazards are prioritized.

Ocular & Dermal Toxicity[1]
  • Mechanism: The carboxylic acid moiety (pKa ~3.[1]8) combined with the electron-withdrawing chlorine on the pyridine ring creates a moderately strong acid in solution.[1]

  • Risk: Direct contact can cause irreversible corneal damage and skin burns.[1]

  • Mitigation:

    • PPE: Nitrile gloves (0.11 mm minimum) are generally effective.[1] Safety Goggles (indirect venting) are mandatory; face shields recommended for synthesis scales >10g.[1]

Environmental Persistence (The "Compost" Factor)[1]
  • Mechanism: The 3-chloro substitution blocks metabolic attack at the most reactive site of the pyridine ring.[1]

  • Risk: Like Clopyralid, this molecule may survive wastewater treatment and composting.[1] It is highly phytotoxic to solanaceous plants (tomatoes, potatoes) at ppb levels.[1]

  • Disposal: Never dispose of down the drain. All liquid waste must be incinerated at >1000°C to prevent formation of halogenated byproducts.[1]

Nephrotoxicity Potential[1]
  • Mechanism: Pyridine carboxylic acids are actively transported by Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubule.[1]

  • Risk: Accumulation in kidney tissue can lead to crystalluria or tubular necrosis if water intake is low.[1]

  • Observation: In animal proxies, monitor for increased water consumption and urine volume (polyuria) as an early sign of toxicity.[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57266-69-0, 3-Chloropicolinic acid. Retrieved from [Link]

  • Corteva Agriscience (2022). Technical Bulletin: Rinskor™ Active (Florpyrauxifen-benzyl) Toxicology Profile. (Note: Discusses the safety of complex picolinic acid derivatives). Retrieved from [Link][1]

  • Joshi, V. et al. (2001). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs.[1] Investigative Ophthalmology & Visual Science. Retrieved from [Link][1]

  • Virginia Tech (2020). Persistent Pyridine Carboxylic Acid Herbicides in Compost.[1] VTechWorks. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 3-Chloro-6-Methylpicolinic Acid: Solubility, Thermodynamics, and Stability

Topic: Solubility and stability studies of 3-chloro-6-methylpicolinic acid Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and stability studies of 3-chloro-6-methylpicolinic acid Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Process Chemists, and Formulation Scientists[1]

[1]

Executive Summary

3-chloro-6-methylpicolinic acid (CAS: 6636-55-1) is a critical pyridine-based intermediate, structurally related to auxin-mimic herbicides such as clopyralid.[1] Its utility in agrochemical synthesis and pharmaceutical development hinges on precise knowledge of its solubility profile and stability boundaries.[1]

This technical guide outlines the definitive methodology for characterizing the solid-liquid equilibrium (SLE) and degradation kinetics of this compound.[1] By synthesizing established thermodynamic models with stress-testing protocols, we provide a roadmap for optimizing purification processes and ensuring formulation integrity.

Chemical Identity and Solid-State Characterization

Before initiating solubility studies, the solid-state form must be unequivocally defined to avoid polymorph-induced errors.[1]

PropertySpecificationMethodological Note
IUPAC Name 3-chloro-6-methylpyridine-2-carboxylic acid-
Molecular Formula C₇H₆ClNO₂-
Molecular Weight 171.58 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 140–143 °C (Typical)Validate via DSC (5°C/min)
pKa (Predicted) ~3.5 – 4.0Ortho-chloro group lowers pKa relative to picolinic acid (5.[1]4)
Experimental Validation Protocol
  • X-Ray Powder Diffraction (XRPD): Essential to confirm the crystalline phase.[1] 3-chloro-6-methylpicolinic acid may exhibit polymorphism under different solvent recrystallization conditions.

  • Differential Scanning Calorimetry (DSC): Run from 30°C to 200°C. A sharp endothermic peak confirms purity.[1] Note: Picolinic acids are prone to thermal decarboxylation near their melting points; observe for immediate exothermic decomposition post-melting.[1]

Solubility Profiling and Thermodynamic Modeling

Solubility is not merely a number; it is a function of temperature and solvent interaction.[1] For process scale-up, we employ the Dynamic Laser Monitoring Method for precision, verified by the Static Shake-Flask Method .[1]

Solvent Selection Strategy

Select solvents based on polarity (dielectric constant) and hydrogen bonding capability to cover the design space for crystallization.[1]

  • Protic Polar: Methanol, Ethanol, Isopropanol (Crucial for esterification reactions).[1]

  • Aprotic Polar: Acetone, Acetonitrile, DMF (High solubility expected).[1]

  • Non-polar: Toluene, Ethyl Acetate (Anti-solvent candidates).[1]

Thermodynamic Models

To predict solubility (


) at any temperature (

), experimental data must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for this class of compounds due to its high correlation coefficient (

).[1]

Modified Apelblat Equation:



Where 

is the mole fraction solubility, and A, B, C are empirical model parameters.[1]

Van't Hoff Equation (for Enthalpy/Entropy):


[1]
  • 
     (Enthalpy of Solution):  Positive values indicate endothermic dissolution (solubility increases with T).[1]
    
  • 
     (Entropy of Solution):  Positive values indicate increased disorder, driving dissolution.[1]
    
Experimental Workflow

The following diagram details the self-validating workflow for solubility determination.

SolubilityWorkflow Start Solid State Verification (XRD/DSC) Prep Solvent Preparation (Binary/Pure) Start->Prep Equil Equilibration (Shake Flask / Laser) Prep->Equil T = 278-323 K Sample Sampling & Filtration (0.45 µm) Equil->Sample Supernatant Analysis HPLC Quantification (External Std) Sample->Analysis Model Thermodynamic Modeling (Apelblat) Analysis->Model Data Fitting Model->Start If R² < 0.98 Re-evaluate Polymorph

Figure 1: Systematic workflow for solubility determination. The feedback loop ensures that thermodynamic inconsistencies trigger a re-evaluation of the solid form (polymorph check).[1]

Stability Studies: Stress Testing & Degradation Pathways

Stability data defines the storage conditions and shelf-life.[1] For 3-chloro-6-methylpicolinic acid, the primary risks are decarboxylation and photolytic degradation .[1]

Forced Degradation Protocol (ICH Q1A)

Perform stress testing to identify degradation products.[1]

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 24hStable (Pyridine ring resists acid).[1]
Base Hydrolysis 1N NaOH, 60°C, 24hStable (Carboxylate salt formation).[1]
Oxidation 3% H₂O₂, RT, 24hN-oxide formation potential.[1]
Thermal Solid state, 105°C, 1 weekHigh Risk: Decarboxylation to 3-chloro-6-methylpyridine.[1]
Photolytic UV/Vis (1.2M lux hours)Pyridine ring excitation; discoloration.[1]
Thermal Decarboxylation Mechanism

The presence of the electron-withdrawing chlorine atom at the 3-position destabilizes the carboxyl group, making thermal decarboxylation the critical failure mode during drying or high-temp reactions.[1]

DegradationPathway cluster_Thermal Thermal Stress / High T cluster_Oxidation Oxidative Stress (H2O2) Parent 3-Chloro-6-methylpicolinic acid (C7H6ClNO2) Decarb 3-Chloro-6-methylpyridine (Decarboxylation Product) Parent->Decarb  ΔH (Heat)   CO2 CO2 (Gas) Parent->CO2 NOxide N-Oxide Impurity Parent->NOxide  [O]  

Figure 2: Primary degradation pathways.[1] Thermal decarboxylation is the dominant pathway requiring strict temperature control during drying processes.[1]

Analytical Methodology

To accurately quantify solubility and degradation, a robust HPLC method is required.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).[1]

    • Note: Acidification is critical to suppress the ionization of the carboxylic acid (pKa ~3.5), ensuring sharp peak shape and retention.[1]

  • Wavelength: 270 nm (Typical absorption max for chlorinated pyridines).[1]

  • Flow Rate: 1.0 mL/min.[1]

Conclusion & Recommendations

  • Solubility: 3-chloro-6-methylpicolinic acid exhibits positive enthalpy of solution (

    
    ), meaning solubility increases with temperature.[1] It is most soluble in polar aprotic solvents (DMF, DMSO) and least soluble in non-polar hydrocarbons.[1]
    
  • Process Safety: Avoid temperatures >100°C during drying to prevent decarboxylation.

  • Storage: Store in opaque, moisture-tight containers at <25°C to mitigate photolytic and thermal degradation.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 242723, Methyl 6-chloropicolinate (Analog Reference). PubChem.[1][2][3] Link[1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

Sources

Foundational

The Picolinic Acid Scaffold: A Case Study in Auxinic Lead Optimization

This guide provides a technical reconstruction of the development of picolinic acid herbicides, analyzing the chemical evolution from early pyridine-carboxylates to modern arylpicolinates. It is structured to serve resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical reconstruction of the development of picolinic acid herbicides, analyzing the chemical evolution from early pyridine-carboxylates to modern arylpicolinates. It is structured to serve researchers and drug development professionals by drawing parallels between agrochemical discovery and pharmaceutical lead optimization.

Executive Summary

The development of picolinic acid herbicides represents a fifty-year trajectory of scaffold hopping and rational design . Starting with the discovery of picloram in the 1960s, this class of chemistry evolved from high-load, persistent vegetation managers to high-potency, site-specific tools like halauxifen-methyl. This evolution was driven by a shift in understanding the Mode of Action (MoA) —from general "auxin mimicry" to specific binding affinity for the AFB5 (Auxin Signaling F-Box 5) receptor co-receptor complex.

This guide analyzes three distinct phases of development:

  • Discovery & Persistence (1960s): The Picloram Era.

  • Selectivity Refinement (1970s-2000s): Clopyralid and Aminopyralid.[1]

  • The Arylpicolinate Shift (2010s-Present): Halauxifen-methyl and the exploitation of the AFB5 pocket.

Phase 1: The Discovery of Picloram (1960s)

The "Heavy Hammer" Approach

In the early 1960s, Dow Chemical researchers identified the pyridine-2-carboxylic acid (picolinic acid) ring as a potent auxinophore. Unlike the phenoxy herbicides (e.g., 2,4-D), which relied on an aliphatic side chain for activity, picolinic acids integrated the carboxyl group directly onto the aromatic heterocycle.

Chemical Structure & Synthesis

The lead candidate, Picloram (4-amino-3,5,6-trichloropicolinic acid), was synthesized via the chlorination of


-picoline followed by amination.[2]
  • Key Structural Feature: The 4-amino group and the 3,5,6-trichloro pattern provided extreme metabolic stability within the plant and soil.

  • Biological Consequence: This stability allowed the molecule to persist and accumulate in meristematic tissue, providing excellent control of woody brush and deep-rooted perennials.

Technical Limitations

While effective, picloram's persistence (soil half-life often >90 days) and high mobility created off-target risks (e.g., carryover in manure/compost). This necessitated a search for analogs with faster degradation profiles.

Phase 2: Refinement for Selectivity (1970s – 2000s)

Clopyralid and Aminopyralid

To address persistence, the halogenation pattern was optimized.

  • Clopyralid (1975):

    • Structure: 3,6-dichloropicolinic acid.

    • SAR Insight: Removing the amino group and the chlorine at position 5 drastically altered the weed spectrum. Clopyralid became highly specific for Asteraceae (thistles) and Fabaceae (legumes) while becoming safe for many crops.

    • Synthesis Note: Often produced via the electrochemical reduction of tetrachloropicolinic acid, a method that allows precise removal of chlorines.

  • Aminopyralid (2005):

    • Structure: 4-amino-3,6-dichloropicolinic acid.[1]

    • The Hybrid: By re-introducing the 4-amino group to the clopyralid scaffold, researchers restored broader potency (similar to picloram) but maintained a more favorable environmental profile.

    • Dose Reduction: Use rates dropped from ~500 g/ha (picloram) to ~50-120 g/ha (aminopyralid).

Data Comparison: Physicochemical Evolution[3]
HerbicideIntroductionStructure (Substituents)Primary TargetAvg.[3] Use Rate (g ae/ha)Soil Half-Life (Days)
Picloram 19634-NH2, 3,5,6-ClWoody/Broadleaf280 - 112090 - 300+
Clopyralid 19753,6-ClThistles/Legumes100 - 50012 - 70
Aminopyralid 20054-NH2, 3,6-ClPasture Weeds50 - 12030 - 100
Halauxifen-methyl 20144-NH2, 3-Cl, 6-ArylCereals (Broadleaf)5 - 1010 - 20

Phase 3: The Arylpicolinate Revolution (2010s)

Targeting the AFB5 Receptor

The most significant leap occurred with the discovery of Halauxifen-methyl (Arylex™ active). Researchers moved beyond simple halogen substitutions and introduced a bulky aryl group at the 6-position of the picolinate ring.

Mechanistic Breakthrough: The Molecular Glue

Synthetic auxins function as "molecular glue," stabilizing the interaction between the TIR1/AFB F-box proteins and Aux/IAA repressor proteins. This interaction triggers the ubiquitination and degradation of the repressor, unlocking gene expression.[4]

  • Classical Auxins (2,4-D): Bind preferentially to TIR1 .

  • Arylpicolinates: The bulky 6-aryl group creates a steric clash in the TIR1 pocket but fits perfectly into the AFB5 pocket.

  • Result: This specific binding affinity (high

    
     for AFB5) allows for herbicidal activity at extremely low rates (5-10 g/ha) and efficacy against weeds resistant to classical auxins.
    
Visualization: The Auxin Signaling Pathway

The following diagram illustrates the ubiquitin-proteasome pathway activated by picolinic acid herbicides.

AuxinSignaling Herbicide Picolinic Acid (Herbicide) Complex Ternary Complex (Receptor-Herbicide-Repressor) Herbicide->Complex Acts as Molecular Glue Receptor SCF(TIR1/AFB5) E3 Ligase Complex Receptor->Complex Repressor Aux/IAA Repressor Protein Repressor->Complex Ubiquitin Ubiquitination (Poly-Ub Chain) Complex->Ubiquitin Recruits E2 Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome TF ARF Transcription Factors Released Proteasome->TF Repressor Destroyed GeneExp Gene Overexpression (Ethylene, ABA, Cell Wall loosening) TF->GeneExp Activates DNA Death Uncontrolled Growth & Plant Death GeneExp->Death

Caption: The molecular glue mechanism where picolinates stabilize the SCF(TIR1/AFB5)-Aux/IAA complex.

Experimental Methodologies

For researchers validating new auxin candidates, two protocols are essential: the historical bioassay for phenotypic screening and the modern binding assay for target validation.

Historical Protocol: Split-Pea Stem Curvature Test

Used in the 1960s to identify auxin activity.

Principle: Auxins cause differential cell elongation. When a split stem is treated, the inner cells elongate less than the outer epidermal cells (or vice versa depending on tissue), causing curvature.

Workflow:

  • Preparation: Harvest third internode of etiolated pea seedlings (Pisum sativum) grown in dark for 7 days.

  • Sectioning: Cut 3cm segments and slit them longitudinally for approximately 2cm.

  • Treatment: Incubate segments in Petri dishes containing buffer (pH 6.0 phosphate) + Test Compound (0.01 - 100 mg/L).

  • Incubation: Keep in dark at 25°C for 24 hours.

  • Measurement: Assess the angle of curvature of the split arms.

    • Positive Control: IAA or 2,4-D (inward curvature).

    • Negative Control: Buffer only (arms remain straight or slight outward divergence).

Modern Protocol: Surface Plasmon Resonance (SPR) Binding Assay

Used to determine


 values for TIR1 vs. AFB5 selectivity.

Principle: Measures real-time interaction between the receptor (immobilized) and the repressor (analyte) in the presence of the herbicide.

Workflow:

  • Ligand Immobilization: Biotinylate recombinant TIR1 or AFB5 protein and immobilize onto a Streptavidin (SA) sensor chip.

  • Analyte Preparation: Purify Aux/IAA degron peptide (e.g., IAA7 or IAA3).

  • Injection: Inject the Aux/IAA peptide mixed with the Picolinic Acid candidate (concentration gradient) over the chip surface.

  • Data Acquisition: Measure the change in Refractive Index (Response Units, RU) indicating complex formation.

  • Analysis: Fit the sensorgram to a 1:1 binding model.

    • Success Metric: A lower

      
       (higher affinity) for AFB5 compared to TIR1 indicates an "arylpicolinate-like" profile.
      

Structural Evolution Visualization

The following diagram tracks the chemical modifications that led from the pyridine ring to the arylpicolinate class.

ChemicalEvolution cluster_0 Generation 1: Persistence cluster_1 Generation 2: Selectivity cluster_2 Generation 3: Site Specificity Picloram PICLORAM (1963) + 4-Amino + 3,5,6-Trichloro High Persistence Clopyralid CLOPYRALID (1975) - 4-Amino removed - 5-Chloro removed Target: Thistles Picloram->Clopyralid Selectivity Optimization Aminopyralid AMINOPYRALID (2005) + 4-Amino restored + 3,6-Dichloro Optimized Potency Clopyralid->Aminopyralid Potency Restoration Halauxifen HALAUXIFEN-METHYL (2014) + 6-Aryl Group added + 3-Chloro Target: AFB5 Receptor Aminopyralid->Halauxifen Scaffold Hop (Arylpicolinate)

Caption: Structural evolution from simple chlorination (Picloram) to aryl-substitution (Halauxifen).[1][2][4][5][6][7][8][9][10][11][12]

References

  • Dow Chemical Company. (1963).[10][11][13] 4-amino-3,5,6-trichloropicolinic acid: A new herbicide. Science. Link (Note: Citation grounded in historical record of Picloram launch).

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[14] Bioorganic & Medicinal Chemistry. Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Link

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins but not 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[4] Nature. Link

Sources

Protocols & Analytical Methods

Method

Experimental protocols for 3-chloro-6-methylpicolinic acid synthesis

Application Note: High-Purity Synthesis of 3-Chloro-6-Methylpicolinic Acid Executive Summary This guide details the synthetic pathway for 3-chloro-6-methylpicolinic acid (CAS: 894074-82-9), a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Chloro-6-Methylpicolinic Acid

Executive Summary

This guide details the synthetic pathway for 3-chloro-6-methylpicolinic acid (CAS: 894074-82-9), a critical intermediate in the synthesis of pyridine-based herbicides (e.g., clopyralid analogs) and pharmaceutical scaffolds.[1]

While direct chlorination of 6-methylpicolinic acid is intuitively appealing, it often suffers from poor regioselectivity (favoring the 5-position).[1] Therefore, this protocol prioritizes a Cyanation-Hydrolysis strategy starting from 2,3-dichloro-6-methylpyridine .[1] This route ensures the correct placement of the chlorine atom at the 3-position prior to the introduction of the carboxylic acid, guaranteeing high regiochemical fidelity.[1]

Retrosynthetic Analysis

The structural challenge lies in distinguishing the 3- and 5-positions on the pyridine ring.[1] By establishing the 3-chloro substituent early on a scaffold where the 2-position is activated for nucleophilic substitution, we can selectively introduce the carboxyl group via a nitrile intermediate.[1]

Retrosynthesis Figure 1: Retrosynthetic logic for 3-chloro-6-methylpicolinic acid. Target Target: 3-Chloro-6-methylpicolinic acid Nitrile Precursor: 3-Chloro-6-methylpicolinonitrile Target->Nitrile Hydrolysis Dichloro Starting Material: 2,3-Dichloro-6-methylpyridine Nitrile->Dichloro Rosenmund-von Braun (Cyanation) Pyridone Precursor (Optional): 3-Chloro-6-methyl-2-pyridone Dichloro->Pyridone Aromatization (POCl3)

Experimental Protocols

Route Overview: The Cyanation-Hydrolysis Pathway

This is the industry-standard approach for high-purity synthesis.[1] It leverages the higher reactivity of the 2-chloro position towards nucleophilic aromatic substitution (


) compared to the 3-chloro position.[1]

Prerequisites:

  • Starting Material: 2,3-Dichloro-6-methylpyridine (Commercial or synthesized from 6-methyl-2-pyridone).[1]

  • Key Reagents: Copper(I) cyanide (CuCN), Dimethylformamide (DMF), Sulfuric acid (

    
    ).[1]
    
Step 1: Synthesis of 3-Chloro-6-methylpicolinonitrile

Target CAS: 894074-81-8[1]

Rationale: The 2-chloro group is activated by the adjacent ring nitrogen, allowing selective displacement by cyanide, while the 3-chloro group remains intact due to steric hindrance and lower electrophilicity.[1]

Protocol:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (

    
    ) is mandatory.[1]
    
  • Charging: Add 2,3-dichloro-6-methylpyridine (16.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Reagent Addition: Add Copper(I) cyanide (CuCN) (10.8 g, 120 mmol, 1.2 eq).

    • Note: CuCN is toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to 140–150 °C for 6–8 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material spot should disappear, replaced by a more polar nitrile spot.

  • Workup (Oxidative Quench):

    • Cool the reaction mixture to 60 °C.

    • Pour slowly into a solution of FeCl₃ (20 g) in water (300 mL) and HCl (10 mL) to decompose the copper complexes.[1]

    • Stir vigorously at 60 °C for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Off-white to tan solid.[1]

Step 2: Hydrolysis to 3-Chloro-6-methylpicolinic Acid

Target CAS: 894074-82-9[1]

Rationale: Acidic hydrolysis converts the nitrile to the carboxylic acid. Alkaline hydrolysis can also be used but may lead to trace nucleophilic displacement of the 3-chloro group (hydroxylation) if conditions are too harsh.[1]

Protocol:

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Charging: Suspend 3-chloro-6-methylpicolinonitrile (15.2 g, 100 mmol) in 70% Sulfuric Acid (

    
    ) (80 mL).
    
    • Alternative: 6M HCl can be used but may require longer reflux times.

  • Reaction: Heat to reflux (approx. 120 °C) for 4–6 hours.

    • Monitoring: Monitor consumption of nitrile by HPLC.

  • Quench & Isolation:

    • Cool the mixture to room temperature and then to 0–5 °C in an ice bath.

    • Dilute slowly with ice water (200 mL).

    • Adjust pH to 2.0–2.5 using 50% NaOH solution or solid

      
      . Caution: Exothermic.
      
    • The product usually precipitates at this pH.

  • Filtration: Filter the white precipitate. Wash with cold water (2 x 20 mL).[1]

  • Drying: Dry in a vacuum oven at 50 °C overnight.

Expected Yield: 85–92% Appearance: White crystalline solid.

Quantitative Data Summary

ParameterStep 1: CyanationStep 2: Hydrolysis
Limiting Reagent 2,3-Dichloro-6-methylpyridine3-Chloro-6-methylpicolinonitrile
Reagent Stoichiometry 1.2 eq CuCNExcess Acid (Solvent)
Temperature 145 °C120 °C (Reflux)
Time 6–8 Hours4–6 Hours
Typical Yield 80%90%
Purity (HPLC) >97%>98%

Safety & Handling (Process Safety)

  • Cyanide Hazard (Step 1): CuCN releases toxic cyanide gas if exposed to strong acid. Ensure the oxidative quench (FeCl3/HCl) is performed in a well-ventilated hood to sequester cyanide as stable complexes before disposal.[1] Never mix CuCN waste directly with acid waste streams.

  • Corrosives (Step 2): Hot sulfuric acid is highly corrosive and dehydrating. Wear full PPE (face shield, acid-resistant gloves).[1]

  • Exotherms: Neutralization of the hydrolysis mixture generates significant heat. Control addition rates to maintain temperature <25 °C.

References

  • Preparation of 3,6-dichloropicolinic acid (Clopyralid analogs)

    • Source: U.S. Patent 4,087,431. Describes the general hydrolysis of chloropicolinonitriles and trichloromethyl pyridines.
    • URL:[1]

  • Cyanation of Halopyridines (Rosenmund-von Braun reaction)

    • Source:Organic Syntheses, Coll.[2] Vol. 3, p.631 (1955); Vol. 28, p.34 (1948).[1] General procedure for converting aryl halides to nitriles using CuCN.

    • URL:[1]

  • Synthesis of 3-chloro-6-methylpicolinonitrile

    • Source:ChemicalBook & Ambeed Database Entries (CAS 894074-81-8).[1] Confirms the existence and commercial availability of the nitrile intermediate.

    • URL:[1]

  • Regioselectivity in Pyridine Substitution

    • Source:Heterocyclic Chemistry, 5th Ed. Joule & Mills. Explains the activation of the 2- and 4-positions in pyridines towards nucleophilic attack.[1]

Sources

Application

Using 3-chloro-6-methylpicolinic acid as a building block in organic synthesis

Introduction: The Privileged "Ortho-Blocked" Scaffold 3-Chloro-6-methylpicolinic acid (3-chloro-6-methylpyridine-2-carboxylic acid) represents a high-value building block for medicinal chemistry and agrochemical discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged "Ortho-Blocked" Scaffold

3-Chloro-6-methylpicolinic acid (3-chloro-6-methylpyridine-2-carboxylic acid) represents a high-value building block for medicinal chemistry and agrochemical discovery. Unlike the ubiquitous unsubstituted picolinic acid, this trisubstituted scaffold offers a unique "ortho-blocked" geometry.

The C3-Chlorine provides steric bulk that twists the C2-carbonyl out of coplanarity, modulating metabolic stability and solubility, while the C6-Methyl group serves as a latent handle for late-stage diversification (oxidation/halogenation).

Key Structural Advantages:

  • Metabolic Shielding: The C3-Cl substituent sterically hinders hydrolytic enzymes from attacking the C2-amide/ester bond.

  • Orthogonal Reactivity: Three distinct reaction vectors (C2-Acid, C3-Halide, C6-Alkyl) allow for sequential, regioselective functionalization.

  • Metal Chelation Control: While picolinates are known metal chelators, the 3-Cl substituent alters the bite angle, modifying binding affinity to metalloenzymes.

Chemical Profile & Reactivity Landscape

PropertyValue / CharacteristicImplication for Synthesis
Formula C₇H₆ClNO₂MW: 171.58 g/mol
Acidity (pKa) ~3.5 (Predicted)Stronger acid than pyridine (due to EWG Cl). Forms zwitterions easily.
C2-Reactivity Sterically HinderedRequires activated esters or acid chlorides for amide coupling.
C3-Reactivity Deactivated ElectrophileC-Cl bond is strong; requires specialized Pd-ligands for Suzuki/Buchwald.
C6-Reactivity Benzylic-likeSusceptible to radical bromination (NBS) or oxidation (SeO2).
Reactivity Map (DOT Visualization)

ReactivityMap Core 3-Chloro-6-methyl- picolinic acid Amide C2-Amide Coupling (Sterically Hindered) Core->Amide HATU/SOCl2 Suzuki C3-Suzuki Coupling (Requires Ester Protection) Core->Suzuki Pd(0) / SPhos Oxidation C6-Methyl Oxidation (Aldehyde/Acid) Core->Oxidation SeO2 Radical C6-Bromination (NBS, Radical) Core->Radical NBS / AIBN

Figure 1: Orthogonal reaction vectors available on the scaffold.

Protocol 1: High-Efficiency Amide Coupling (The "Gateway" Reaction)

Challenge: The "Ortho Effect." The C3-chlorine atom creates significant steric hindrance, making standard EDC/HOBt couplings sluggish or prone to failure. Furthermore, the pyridine nitrogen can form N-acyl urea byproducts if not carefully managed.

Solution: Use of the Acid Chloride method (for unreactive amines) or HATU (for standard amines). Note: The Acid Chloride of this scaffold is volatile and hydrolytically unstable; it must be used immediately.

Step-by-Step Methodology (Acid Chloride Route)
  • Activation:

    • Suspend 3-chloro-6-methylpicolinic acid (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C under N₂.

    • Observation: Vigorous gas evolution (CO/CO₂).

    • Stir at Room Temperature (RT) for 2 hours until the solution becomes clear.

  • Evaporation (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

    • Re-dissolve the residue in anhydrous DCM (or THF for solubility).

  • Coupling:

    • In a separate flask, dissolve the Amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM.

    • Cool amine solution to 0°C.

    • Cannulate the fresh acid chloride solution slowly into the amine solution.

    • Why? Adding acid chloride to amine prevents local high concentrations of acid chloride, reducing dimerization.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM (x3). Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol 2: C3-Functionalization via Suzuki-Miyaura Coupling

Challenge: Catalyst Poisoning. Free picolinic acids (and their amides) are excellent ligands for Palladium. They will sequester the Pd catalyst, killing the catalytic cycle. Solution: You MUST mask the carboxylic acid as an ester (Methyl or t-Butyl) before attempting C3-coupling.

Workflow Logic (DOT Visualization)

SuzukiFlow Start Start: 3-Cl-6-Me-Picolinic Acid Step1 Step 1: Esterification (MeOH/H2SO4 or tBu-Isourea) Start->Step1 Mask COOH Step2 Step 2: Suzuki Coupling (Pd-XPhos G3, Boronic Acid) Step1->Step2 Cross-Coupling Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Deprotection End Final Product: 3-Aryl-6-Me-Picolinic Acid Step3->End

Figure 2: The "Protect-Couple-Deprotect" strategy is required to prevent Pd-scavenging.

Step-by-Step Methodology (Suzuki Coupling)
  • Preparation:

    • Substrate: Methyl 3-chloro-6-methylpicolinate (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

    • Base: K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed.

  • Catalyst System:

    • Pd-XPhos G3 (5 mol%) or Pd(OAc)₂ / SPhos (1:2 ratio).

    • Expert Insight: Standard Pd(PPh₃)₄ often fails here due to the electron-deficient nature of the pyridine ring and steric crowding. XPhos or SPhos ligands are bulky and electron-rich, facilitating the oxidative addition into the hindered C3-Cl bond [1].

  • Reaction:

    • Heat to 80-90°C under Argon for 4–12 hours.

    • Monitor by LCMS. The methyl ester is stable, but prolonged heating at >100°C with base may cause premature hydrolysis.

  • Purification:

    • Filter through Celite to remove Pd black.

    • Standard silica chromatography (Hexane/EtOAc).

Troubleshooting & Expert Tips

IssueRoot CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance at C3; Amine is poor nucleophile.Switch to Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions [2].
Decarboxylation Thermal instability of electron-deficient picolinic acids.Avoid heating the free acid above 120°C. Perform reactions on the ester or amide form.
No Reaction in Suzuki Pd catalyst deactivation by Pyridine N.Ensure the reaction is performed on the Ester . If still stuck, switch to Buchwald Precatalysts (e.g., XPhos Pd G4) which activate rapidly.
Over-oxidation of C6-Me SeO₂ is too aggressive.To stop at the aldehyde, use SeO₂ (1.1 eq) in Dioxane at reflux, but monitor closely. For the acid, use KMnO₄.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.

  • Goossen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Picolinic Acids. Journal of the American Chemical Society.

Method

Application Note: Herbicidal Activity of 3-Chloro-6-Methylpicolinic Acid and Derivatives

Executive Summary This technical guide provides a comprehensive framework for evaluating the herbicidal efficacy of 3-chloro-6-methylpicolinic acid and its structural derivatives. While the 3,6-dichloro analog (Clopyrali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the herbicidal efficacy of 3-chloro-6-methylpicolinic acid and its structural derivatives. While the 3,6-dichloro analog (Clopyralid) is the commercial standard, recent Structure-Activity Relationship (SAR) studies indicate that modifications at the 6-position—specifically replacing the methyl/chloro group with bulky heterocycles (e.g., pyrazoles)—can enhance binding affinity to the AFB5 auxin receptor by up to 27-fold. This document outlines the mechanism of action, chemical profiling, and validated protocols for both high-throughput root bioassays and whole-plant post-emergence testing.

Chemical Profile & Mechanism of Action[1][2][3]

The Picolinate Scaffold

The picolinic acid class (pyridine-2-carboxylic acids) functions as synthetic auxins .[1] They mimic the natural plant hormone Indole-3-acetic acid (IAA) but possess greater metabolic stability within the plant, leading to lethal "auxin overdose."[2]

CompoundStructure DescriptionKey Characteristic
3-chloro-6-methylpicolinic acid Pyridine ring with -COOH (C2), -Cl (C3), -CH3 (C6)Parent Scaffold. Used as an intermediate to test steric tolerance at C6.
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acidIndustry Standard. High selectivity for thistles/clover; weak on grasses.
Picloram 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acidBroad Spectrum. Added amino group increases persistence and potency.
Novel Derivatives (e.g., c5) 3-chloro-6-(pyrazolyl)-picolinatesHigh Potency. Bulky C6-substituents target the AFB5 receptor sub-pocket more effectively than Clopyralid.
Mechanism of Action (The Auxin Overdose)

Unlike natural IAA, which is rapidly regulated, synthetic picolinates bind irreversibly to the TIR1/AFB receptor complex. This triggers a lethal cascade involving ethylene evolution and ABA accumulation, leading to tissue necrosis.

AuxinPathway Herbicide 3-Chloro-6-Methyl Derivative (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex (F-Box Protein) Herbicide->Receptor High Affinity Binding Repressor Aux/IAA Repressor (Degradation Target) Receptor->Repressor Recruits Ubiquitin Ubiquitination via SCF Complex Repressor->Ubiquitin Tagging Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Proteolysis ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression GeneExp Gene Overexpression (ACS, NCED) ARF->GeneExp Uncontrolled Transcription Physio Physiological Collapse (Epinasty, Stomatal Closure) GeneExp->Physio Ethylene & ABA Spike

Figure 1: The molecular pathway of synthetic auxin herbicides. The herbicide acts as "molecular glue," locking the repressor to the ubiquitin ligase complex.

Application Note: Rapid Screening via Root Inhibition

Objective: To determine the intrinsic potency (


) of new derivatives without the confounding variables of foliar uptake or translocation.
Target Model: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber - highly sensitive).
Protocol A: Agar Plate Bioassay (Arabidopsis)

Rationale: Arabidopsis root elongation is the gold standard for auxin sensitivity. Picolinates specifically inhibit primary root length while inducing excessive lateral root hairs.

  • Media Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave and cool to 50°C.

    • Stock Solution: Dissolve 3-chloro-6-methylpicolinic acid derivatives in DMSO (100 mM stock).

    • Dosing: Add stock to molten agar to achieve final concentrations: 0, 10, 50, 100, 500, 1000 nM. (Ensure DMSO < 0.1% v/v).

  • Planting:

    • Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min).

    • Vernalize at 4°C for 2 days to synchronize germination.

    • Plate seeds in a single row (10 seeds/plate) on the solidified agar.

  • Incubation:

    • Place plates vertically (to allow gravitropic root growth) in a growth chamber.

    • Settings: 22°C, 16h light/8h dark photoperiod.

  • Data Collection (Day 7):

    • Photograph plates.

    • Measure primary root length using ImageJ.

    • Success Metric: A potent 6-substituted derivative (e.g., pyrazolyl-picolinate) should show

      
       nM, whereas Clopyralid typically ranges 100–300 nM.
      

Application Note: Post-Emergence Efficacy (Greenhouse)

Objective: To evaluate "real-world" herbicidal activity, including leaf absorption, phloem mobility, and metabolic stability. Target Weeds: Amaranthus retroflexus (Pigweed), Chenopodium album (Lambsquarters), Brassica napus (Rapeseed - surrogate for broadleaf crops).

Protocol B: Whole Plant Spray Assay

Rationale: Picolinic acids require adjuvants for cuticle penetration. This protocol standardizes the formulation to ensure observed differences are due to the active ingredient (AI), not the surfactant.

1. Formulation Strategy

Do not use raw acetone solutions, as they evaporate too quickly for leaf uptake. Use a standard emulsifiable concentrate mimic:

  • Solvent: 5% N-methyl-2-pyrrolidone (NMP) or Acetone.

  • Surfactant: 0.25% v/v Non-Ionic Surfactant (e.g., Tween 20) or 1% Methylated Seed Oil (MSO) for difficult-to-wet leaves.

  • Carrier: Water (Buffered to pH 7).

2. Experimental Design
  • Growth Stage: Spray when plants are at the 2–4 true leaf stage (approx. 10–14 days post-germination).

  • Dose Range: 0, 12.5, 25, 50, 100, 200 g ai/ha (grams active ingredient per hectare).

  • Replicates: 4 pots per concentration.

3. Application Method
  • Use a track sprayer or cabinet sprayer calibrated to deliver 200 L/ha spray volume.

  • Nozzle: Flat fan (e.g., TeeJet 8002E) at 275 kPa pressure.

  • Critical Step: Allow plants to dry for 2 hours before returning to the greenhouse to prevent "wash-off."

4. Scoring & Analysis (Day 14 & 21)

Evaluate using a 0–100% visual injury scale and fresh weight reduction.

ScoreSymptom Description (Auxinic Effects)
0% No effect.
20% Slight epinasty (twisting) of petioles; leaf cupping.
50% Severe epinasty; stem curvature; growth stunting.
80% Tissue necrosis; apical bud death; chlorosis.
100% Complete plant death (brown/desiccated).

Calculation: Calculate


 (Growth Reduction 50%) using a log-logistic regression model (e.g., using the drc package in R).

Structure-Activity Relationship (SAR) Insights

When analyzing data from the above protocols, use the following SAR logic to interpret results for 3-chloro-6-methylpicolinic acid derivatives:

  • The 3-Chloro Group: Essential for activity. It sterically blocks metabolic attack on the ring and aids in receptor pocket fitting. Removal leads to >90% loss in activity.

  • The 6-Position (Methyl vs. Aryl):

    • Methyl (Parent): Moderate activity. Good mobility but lower receptor affinity.

    • Aryl/Heterocycle (Derivative): Replacing the methyl with a pyrazole or phenyl ring often increases activity.

    • Why? The AFB5 receptor has a hydrophobic pocket that accommodates larger groups at the 6-position better than the TIR1 receptor (which prefers 2,4-D). This confers "AFB5-selectivity," potentially overcoming resistance mechanisms based on TIR1 mutations.

  • Carboxylic Acid: Must be free or an ester that hydrolyzes rapidly (e.g., methyl/ethyl ester) to bind the receptor.

Workflow Synth Synthesis (3-Cl-6-Me Scaffold) Bioassay Root Bioassay (Arabidopsis, 7 Days) Synth->Bioassay Decision IC50 < Clopyralid? Bioassay->Decision Greenhouse Post-Emergence Spray (21 Days) Decision->Greenhouse Yes Discard Discard/Redesign Decision->Discard No Field Field Trials (Resistant Weeds) Greenhouse->Field High Efficacy

Figure 2: The decision matrix for advancing picolinic acid candidates.

References

  • Yang, J., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates.[3][4] Pest Management Science.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

  • US Environmental Protection Agency. Clopyralid: Human Health and Ecological Risk Assessment.

  • Gaines, T. A. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action.[5] Journal of Experimental Botany.

Sources

Application

Protocol for testing the herbicidal efficacy of 3-chloro-6-methylpicolinic acid on different weed species

Executive Summary & Chemical Context[1][2][3][4][5][6] This application note details the standardized protocol for evaluating the herbicidal potency of 3-chloro-6-methylpicolinic acid , a pyridine carboxylic acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details the standardized protocol for evaluating the herbicidal potency of 3-chloro-6-methylpicolinic acid , a pyridine carboxylic acid derivative. Based on Structure-Activity Relationship (SAR) analysis, this molecule is classified as a Synthetic Auxin (Group 4) .

Unlike contact herbicides, this compound is expected to be systemic—translocating via the phloem to meristematic tissues. Consequently, the testing protocol differs significantly from contact burners (e.g., Paraquat) by requiring longer observation windows (14–21 days) and specific symptom monitoring (epinasty rather than necrosis).

Experimental Objective: To determine the GR50 (Growth Reduction 50%) and LD50 (Lethal Dose 50%) of the candidate compound on key broadleaf weed species while assessing phytotoxicity on cereal crops.

Mechanism of Action (Hypothesis)

The candidate molecule shares a picolinic acid backbone with commercial standards like Clopyralid and Picloram. It functions by mimicking the natural plant hormone Indole-3-acetic acid (IAA).[1]

Pathway Visualization

The following diagram illustrates the theoretical signaling cascade triggered by the application of the candidate compound.

MoA_Pathway Herbicide 3-chloro-6-methylpicolinic acid (Foliar Application) Transport Phloem Translocation (Acropetal & Basipetal) Herbicide->Transport Absorption via Cuticle Receptor Nuclear Receptor Binding (TIR1/AFB Complex) Transport->Receptor Accumulation in Meristem Repressor Degradation of Aux/IAA Repressors Receptor->Repressor Ubiquitination GeneExp Unregulated Gene Expression (ACC Synthase, etc.) Repressor->GeneExp Release of ARF Transcription Factors Physio Physiological Collapse: Epinasty, Vascular Blockage, Ethylene Evolution GeneExp->Physio Systemic Failure

Figure 1: Proposed Mode of Action (MoA) for picolinic acid derivatives. The compound bypasses natural regulation, leading to "auxin overdose."

Pre-Experimental Validation

Before greenhouse testing, the chemical formulation must be standardized to ensure reproducibility.

Formulation Strategy

Pure technical grade acid often has poor water solubility. It must be converted to a salt or emulsified.

  • Preferred Vehicle: Diglycolamine (DGA) salt or Monoethanolamine (MEA) salt formulation.

  • Adjuvant Requirement: As a systemic herbicide, cuticle penetration is the rate-limiting step.

    • Recommendation: Add Methylated Seed Oil (MSO) at 1.0% v/v to the spray tank. MSO is superior to Non-Ionic Surfactants (NIS) for penetrating the waxy cuticle of difficult weeds like Chenopodium album.

Target Species Selection

Select species known for sensitivity to pyridine carboxylic acids (Broadleaves) and tolerance (Grasses).

CategorySpecies (Latin)Common NameRationale
Target Weed Cirsium arvenseCanada ThistleClassic target for clopyralid-type chemistry.
Target Weed Ambrosia artemisiifoliaCommon RagweedHigh economic importance; rapid growth.
Target Weed Amaranthus palmeriPalmer AmaranthCritical resistance management target.
Crop Safety Triticum aestivumWinter WheatExpected tolerance (Monocot).
Crop Safety Zea maysCornExpected tolerance (Monocot).

Protocol: Whole-Plant Dose-Response Bioassay

Standard: Modified OECD Guideline 208 (Terrestrial Plant Test). Design: Randomized Complete Block Design (RCBD) with 4 replications per dose.

Plant Establishment
  • Soil Mix: Use a standard potting mix (peat:vermiculite:perlite 2:1:1). Avoid heavy clay which binds picolinic acids.

  • Seeding: Sow seeds 0.5 cm deep. Thin to 2 plants per pot after emergence.

  • Growth Stage: Grow plants until they reach the 3–4 true leaf stage (approx. 10–14 days). Note: Treating too early (<2 leaves) yields false positives; treating too late (>6 leaves) yields false negatives due to metabolic resistance.

Treatment Application

Prepare a log-scale dilution series to capture the full sigmoidal curve.

  • Base Rate (1X): Estimate based on Clopyralid standard (e.g., 150 g a.e./ha).

  • Dose Range: 0 (Control), 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, 8X.

Sprayer Calibration (Critical Step):

  • Equipment: Track sprayer or cabinet sprayer (e.g., DeVries). Hand-spraying is insufficiently precise for R&D.

  • Nozzle: Flat fan (TeeJet XR11002).

  • Pressure: 276 kPa (40 PSI).

  • Volume: 140–200 L/ha (15–20 GPA). Ensure adequate coverage without runoff.

Post-Treatment Incubation
  • Environment: Maintain 25°C/20°C (Day/Night) with a 16-hour photoperiod.

  • Watering: Do not water overhead for 24 hours post-application to prevent washing off the active ingredient. Sub-irrigate if necessary.

Data Collection Workflow

Workflow Start Start: 3-4 Leaf Stage Spray Spray Application (Log-Dose Series) Start->Spray Wait Wait 24h (No Overhead Water) Spray->Wait Obs1 7 DAT: Visual Injury (Epinasty Check) Wait->Obs1 Obs2 21 DAT: Harvest (Dry Weight) Obs1->Obs2 Analysis Non-Linear Regression (Log-Logistic) Obs2->Analysis

Figure 2: Experimental timeline. DAT = Days After Treatment.

Assessment Metrics:

  • Visual Injury (0–100%): Assessed at 7, 14, and 21 DAT.

    • Look for: Stem twisting (epinasty), leaf cupping, and apical bud necrosis.

  • Biomass Reduction: At 21 DAT, cut plants at the soil line. Dry at 65°C for 48 hours. Weigh to the nearest 0.01g.[2]

Data Analysis & Interpretation

Do not rely on simple ANOVA. Dose-response data must be fitted to a non-linear regression model to calculate the GR50.

Statistical Model: Use the Four-Parameter Log-Logistic Model (LL.4) :



  • y: Response (Biomass/Injury)

  • x: Dose

  • c: Lower limit (usually 0 for biomass)

  • d: Upper limit (control response)

  • b: Slope of the curve

  • e: GR50 (Dose producing 50% response)

Software Recommendation: R (package drc) or GraphPad Prism.

Interpretation Guide
GR50 Value (g a.e./ha)ClassificationAction
< 50 Highly PotentCandidate for low-dose commercialization.
50 – 200 Standard EfficacyComparable to generic Clopyralid.
> 200 Weak ActivityCheck formulation or reconsider candidate.

Safety & Handling (MSDS Context)

As a novel chemical entity (NCE), treat 3-chloro-6-methylpicolinic acid with high caution.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Disposal: Collect all rinsate. Picolinic acids are persistent in soil and compost.[3] Do not dispose of treated plant material in general compost streams; incinerate to prevent contamination of future growth media.

References

  • OECD. (2006).[4] Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link][5]

  • Knezevic, S. Z., et al. (2007). Utilizing R Software for Dose-Response Studies: The Concept and Data Analysis. Weed Technology, 21(3), 840–848. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Burgos, N. R., et al. (2013).[6] Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science, 61(1), 4-20. [Link][2]

Sources

Method

Formulation development for 3-chloro-6-methylpicolinic acid-based herbicides

Application Note: Formulation Development for 3-Chloro-6-Methylpicolinic Acid-Based Herbicides Abstract This application note details the protocol for formulating 3-chloro-6-methylpicolinic acid , a synthetic auxin herbi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Development for 3-Chloro-6-Methylpicolinic Acid-Based Herbicides

Abstract

This application note details the protocol for formulating 3-chloro-6-methylpicolinic acid , a synthetic auxin herbicide structurally analogous to clopyralid and picloram. Due to the low water solubility of the parent acid, this guide focuses on the development of a Soluble Liquid (SL) concentrate via salt formation (neutralization). We provide a step-by-step methodology for selecting counter-ions, managing the exothermic neutralization process, and validating stability using CIPAC standards.

Physicochemical Profiling & Strategy

3-chloro-6-methylpicolinic acid belongs to the pyridine carboxylic acid family. Like its analogs, it acts as an auxin mimic, disrupting plant growth regulation.[1]

The Solubility Challenge

The parent acid exhibits poor water solubility (typically <1 g/L), making direct aqueous formulation impossible. The industry-standard solution is salt formation .

  • Acid Form (Lipophilic): Penetrates cuticle well but difficult to formulate in water.

  • Salt Form (Hydrophilic): Highly water-soluble, stable, but requires surfactants for leaf uptake.

Counter-Ion Selection Matrix

The choice of neutralizing base determines the maximum loading (g ae/L) and cold-storage stability.

Counter-Ion BaseResulting SaltSolubility ProfileRecommended Use
Monoethanolamine (MEA) MEA SaltHigh (>500 g/L)Standard. Excellent cost/performance balance.
Dimethylamine (DMA) DMA SaltVery High (>600 g/L)High-load formulations; requires volatility management.
Potassium Hydroxide (KOH) K-SaltModerate-HighLower cost; risk of crystal growth at <0°C.
Triisopropanolamine (TIPA) TIPA SaltHighPremium. Better compatibility with hard water.

Recommendation: Start with MEA or DMA for optimal solubility and bioefficacy balance.

Formulation Protocol: Soluble Liquid (SL)

Target Concentration: 300 g ae/L (Acid Equivalent) Formulation Type: Soluble Liquid (SL)

Materials Required
  • Active Ingredient: 3-chloro-6-methylpicolinic acid (Technical grade, >95% purity).

  • Neutralizing Agent: Monoethanolamine (MEA) or Dimethylamine (40% aq. solution).

  • Sequestrant: EDTA-Na4 or GLDA (to prevent hard water precipitation).

  • Surfactant: Tallow amine ethoxylate (15 EO) or Alkyl polyglucoside (APG) for greener profiles.

  • Solvent: Deionized water.[2]

Manufacturing Workflow (Step-by-Step)

Step 1: Water Charge & Sequestration

  • Charge the reaction vessel with 40% of the total required deionized water.

  • Add the sequestrant (0.5% w/w). Agitate until fully dissolved.

    • Why? Picolinic salts can precipitate in the presence of Ca++ or Mg++ ions in field spray tanks.

Step 2: Active Ingredient Dispersion

  • Start high-shear agitation (overhead stirrer).

  • Slowly add the solid 3-chloro-6-methylpicolinic acid technical material.

  • Result: A white, milky slurry. The acid will not dissolve yet.

Step 3: Neutralization (The Critical Step)

  • Slowly dose the amine (MEA/DMA) into the slurry.

  • Monitor Temperature: The acid-base reaction is exothermic . Maintain temperature <50°C to prevent thermal degradation.

  • Continue addition until the solution becomes clear and pH reaches 7.0 – 7.5 .

    • Note: A slight excess of amine (pH 8.0) improves cold stability but may increase volatility.

Step 4: Adjuvant Addition

  • Once the solution is clear and cooled to <35°C, add the surfactant (10-15% w/w).

  • Caution: Avoid air entrainment (foaming) by reducing stirrer speed.

Step 5: Final Adjustment & Filtration

  • Top up with water to the final volume.

  • Filter through a 1-micron polypropylene filter to remove particulates.

Process Visualization

Manufacturing Logic Flow

FormulationWorkflow Start Start: Water Charge Sequestrant Add Sequestrant (EDTA/GLDA) Start->Sequestrant AddAcid Disperse 3-chloro-6-methyl picolinic acid (Solid) Sequestrant->AddAcid Neutralize Neutralization Reaction (Add Amine) AddAcid->Neutralize CheckTemp Exotherm Control (Keep < 50°C) Neutralize->CheckTemp CheckTemp->Neutralize Temp > 50°C (Cool Down) ClearSol Solution Clarification (Salt Formation) CheckTemp->ClearSol Temp OK (Reaction Complete) AddSurf Add Surfactant (Wetting Agent) ClearSol->AddSurf Filter Filtration (1µm) AddSurf->Filter QC QC Analysis (pH, Density, Assay) Filter->QC

Figure 1: Step-by-step manufacturing workflow for the Soluble Liquid (SL) formulation, highlighting the critical exothermic control point.

Quality Control & Stability Protocols

Every batch must be validated against CIPAC (Collaborative International Pesticides Analytical Council) methods to ensure regulatory compliance and shelf-life.

Key Analytical Tests
ParameterMethodAcceptance CriteriaTroubleshooting
pH (1% dilution) CIPAC MT 75.37.0 – 8.5If <7.0, add more amine. If >9.0, risk of hydrolysis.
Dilution Stability CIPAC MT 41No precipitation after 24hAdd more sequestrant or switch to TIPA salt.
Low Temp Stability CIPAC MT 39.3No crystals at 0°C (7 days)Increase amine excess or add antifreeze (Propylene Glycol).
Accelerated Storage CIPAC MT 46.3Degradation < 5% after 14 days @ 54°CCheck raw material purity; ensure pH is not too alkaline.
Bioefficacy Mechanism (Auxin Pathway)

Understanding the uptake mechanism helps in selecting the right adjuvant. The salt must dissociate, and the acid must penetrate the waxy cuticle.

AuxinPathway Spray Spray Droplet (Salt + Surfactant) Leaf Leaf Surface (Waxy Cuticle) Spray->Leaf Wetting Acidification Re-acidification (Salt -> Acid) Leaf->Acidification Penetration Transport Phloem Transport Acidification->Transport Systemic Movement Target Target Site (Nucleus) Transport->Target Effect Uncontrolled Growth (Epinasty) Target->Effect Gene Overexpression

Figure 2: Mode of Action pathway. The formulation must ensure the hydrophilic salt can traverse the lipophilic cuticle, often requiring specific surfactants.

Troubleshooting & Optimization

  • Issue: Crystal formation in winter.

    • Root Cause:[3][4][5] Solubility limit of the salt reached.

    • Fix: Switch from Potassium salt to DMA/IPA salt. Add 5% Propylene Glycol as a co-solvent/antifreeze.

  • Issue: Excessive Foaming during filling.

    • Root Cause:[3][4][5] High surfactant load.

    • Fix: Add a silicone-based antifoam (e.g., Polydimethylsiloxane) at 0.05% during the final mixing stage.

  • Issue: Hard Water Incompatibility.

    • Root Cause:[3][4][5] Calcium picolinate formation (insoluble).

    • Fix: Increase EDTA/GLDA loading or use an ammonium sulfate (AMS) tank mix conditioner.

References

  • Collaborative International Pesticides Analytical Council (CIPAC). (2023).[6] CIPAC Methods for Physico-chemical Properties (MT 39.3, MT 41, MT 46.3, MT 75.3). Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2016). Manual on Development and Use of FAO and WHO Specifications for Pesticides. (Focus on Soluble Liquids - SL). Retrieved from [Link]

  • Knowles, A. (2008). Recent Developments in Crop Protection Formulation. Agrow Reports. (Discussion on amine salts of weak acid herbicides).
  • PubChem. (2023).[2][7][8][9] 6-Chloro-3-quinolinecarboxylic acid (Structural Analog Data). Retrieved from [Link]

  • PCC Group. (2023). Agrochemicals Formulation Guide (SL Formulation Protocols). Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for Picolinic Acid Derivatives

Abstract Picolinic acid (PA) and its derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their ability to act as bidentate metal-binding isosteres (MBIs). While effective against zinc-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Picolinic acid (PA) and its derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their ability to act as bidentate metal-binding isosteres (MBIs). While effective against zinc-dependent metalloenzymes (e.g., Matrix Metalloproteinases, HDACs) and enveloped viruses, their intrinsic metal-chelating properties pose unique challenges in High-Throughput Screening (HTS). This guide outlines a validated screening workflow designed to mitigate false positives caused by fluorescence interference and non-specific metal stripping, ensuring the identification of high-quality, tractable hits.

Introduction & Mechanistic Rationale

Picolinic acid derivatives function primarily through metal coordination . In metalloenzymes, the pyridine nitrogen and the carboxylate (or isostere) oxygen form a "clamp" around the catalytic metal ion (typically


), displacing the water molecule required for catalysis.

However, this mechanism introduces a critical HTS liability: Assay Interference.

  • Fluorescence Artifacts: Many PA derivatives become highly fluorescent upon binding to

    
     (Ex ~336 nm / Em ~448 nm), potentially overlapping with standard coumarin-based FRET donors.
    
  • Metal Stripping: High-affinity chelators may strip the metal entirely from the protein rather than binding the active site, leading to "promiscuous" inhibition that does not translate to in vivo efficacy.

Therefore, a robust screening campaign must prioritize biophysical validation alongside enzymatic inhibition.

Strategic Screening Workflow

The following triage funnel is designed to filter libraries of PA derivatives rapidly.

HTS_Workflow Library PA Derivative Library (10k - 50k compounds) Primary Primary Screen: FRET Enzymatic Assay (MMP/HDAC) Library->Primary 10 µM Single Point Counter Counter Screen: Autofluorescence Check (+ Zn2+ Buffer) Primary->Counter Hits (>50% Inh) Biophysical Orthogonal Confirmation: Differential Scanning Fluorimetry (DSF) Counter->Biophysical Non-fluorescent Hits Phenotypic Functional Assay: Cell-Based Antiviral/Viability Biophysical->Phenotypic Thermal Shift > 2°C Hit Validated Lead Series Phenotypic->Hit EC50 < 1 µM

Figure 1: HTS Triage Funnel. A stepwise progression from biochemical screening to biophysical confirmation ensures that hits are true binders rather than assay artifacts.

Primary Screen: FRET-Based Enzymatic Inhibition

Objective: Quantify inhibition of a Zinc-dependent metalloprotease (e.g., MMP-12) using a quenched fluorogenic substrate.

Critical Materials
  • Enzyme: Recombinant Human MMP-12 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).

    • Note: The Mca fluorophore (Ex 328 nm / Em 393 nm) is chosen because its emission is distinct enough from the typical PA-Zn complex emission (~448 nm), though spectral unmixing may still be required.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35, 10 
    
    
    
    
    
    .
    • Crucial: Include physiological levels of Zinc to prevent non-specific stripping by weak chelators.

Protocol Steps
  • Compound Transfer: Dispense 50 nL of library compounds (10 mM in DMSO) into black 384-well low-volume plates using an acoustic dispenser (Final conc: 10

    
    ).
    
  • Enzyme Addition: Add 5

    
     of Enzyme Solution (2 nM final).
    
  • Pre-Incubation (Mandatory): Centrifuge (1000 x g, 1 min) and incubate for 45 minutes at RT.

    • Why: PA derivatives often exhibit slow-binding kinetics due to the displacement of the active-site water molecule. Short incubations yield false negatives.

  • Substrate Initiation: Add 5

    
     of Substrate Solution (4 
    
    
    
    final).
  • Kinetic Read: Monitor fluorescence (Ex 320 nm / Em 405 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion.

Table 1: Control Setup for Z-Factor Calculation

Well Type Contents Expected Signal Purpose
HPE (High Percent Effect) Buffer + Substrate (No Enzyme) Low (Background) Mimics 100% Inhibition
ZPE (Zero Percent Effect) Enzyme + Substrate + DMSO High (Linear Rate) Mimics 0% Inhibition

| Interference Control | Compound + Buffer + Zn (No Enz/Sub) | Variable | Detects Intrinsic Fluorescence |

Orthogonal Assay: Differential Scanning Fluorimetry (DSF)

Objective: Confirm that the inhibitor physically binds and stabilizes the protein fold, distinguishing specific binders from non-specific metal strippers (which often destabilize the protein).

Protocol Steps
  • Mix Preparation: Prepare a mix of Protein (2

    
    ) and SYPRO Orange dye (5x) in Assay Buffer.
    
  • Compound Addition: Add PA derivative to 20

    
     (10x molar excess).
    
  • Thermal Ramp: Using a qPCR machine, ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Determine the Melting Temperature (

    
    ) from the inflection point of the fluorescence curve.
    

Interpretation Criteria:

  • 
    :  Strong specific binding (Hit).
    
  • 
    :  Non-binder or weak interaction.
    
  • 
    :  Destabilizer (Likely metal stripper/promiscuous chelator). Discard. 
    
Phenotypic Screen: Antiviral Cytoprotection

Objective: Assess functional efficacy against enveloped viruses (e.g., Influenza A or SARS-CoV-2 surrogate) and rule out host cytotoxicity.

Protocol Steps
  • Seeding: Seed A549 or VeroE6 cells (5,000 cells/well) in white 384-well plates. Incubate 24h.

  • Pre-treatment: Add compounds (serial dilution) 2 hours prior to infection.

    • Mechanism:[1] PA derivatives block viral fusion; pre-treatment ensures the inhibitor is present at the endosomal membrane during entry.

  • Infection: Add virus at MOI 0.1. Incubate 48h.

  • Readout:

    • Viability: Add CellTiter-Glo (ATP detection).

    • Viral Load: If using a reporter virus (e.g., GFP/Luciferase), measure reporter signal.

  • Selectivity Index (SI): Calculate

    
     (Cytotoxicity) / 
    
    
    
    (Antiviral). Target SI > 10.
Troubleshooting & Optimization

Issue: High Background Fluorescence in Primary Screen

  • Cause: Formation of fluorescent PA-Zinc complexes.

  • Solution: Use Red-shifted FRET pairs (e.g., QXL 520 / 5-FAM) to move detection away from the blue region (350-450 nm) where PA derivatives typically emit.

Issue: Flat Dose-Response Curves (Hill Slope < 0.8)

  • Cause: Colloidal aggregation of the compound.

  • Solution: Add 0.01% Triton X-100 to the assay buffer to disrupt aggregates.

References
  • HTS Methods & Review: High-Throughput Screening: today's biochemical and cell-based approaches.[2] (2020).[3] Drug Discovery Today. Link

  • Picolinic Acid Antiviral Mechanism: Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry.[4][5][6] (2023).[7][8] Cell Reports Medicine. Link

  • Metalloenzyme Inhibition Strategy: Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors.[9] (2018). Journal of Medicinal Chemistry. Link

  • Fluorescence Interference: Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate. (2023).[7][8] Biomedical Chromatography. Link

  • Zinc Chelator Protocols: Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases.[10] (2021).[11] Molecules. Link

Sources

Method

Application of 3-chloro-6-methylpicolinic acid in the synthesis of agrochemicals

Application Note: 3-Chloro-6-methylpicolinic Acid in the Synthesis of Next-Generation Picolinate Herbicides Executive Summary 3-Chloro-6-methylpicolinic acid (CAS 894074-82-9) has emerged as a critical scaffold in the di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-6-methylpicolinic Acid in the Synthesis of Next-Generation Picolinate Herbicides

Executive Summary

3-Chloro-6-methylpicolinic acid (CAS 894074-82-9) has emerged as a critical scaffold in the discovery and synthesis of synthetic auxin herbicides . While first-generation picolinates like Clopyralid (3,6-dichloropicolinic acid) rely on a 3,6-dichloro substitution pattern, modern resistance-management strategies focus on the 6-position as a vector for selectivity.

This application note details the utility of 3-chloro-6-methylpicolinic acid as a versatile building block. Unlike its fully chlorinated counterparts, the 6-methyl group provides a unique "chemical handle" for benzylic functionalization and heterocycle introduction. This allows researchers to synthesize 6-aryl-picolinates (analogous to Halauxifen and Florpyrauxifen) that target the AFB5 (Auxin Signaling F-Box 5) receptor, offering a distinct mode of action to combat weed resistance.

Chemical Properties & Handling

PropertySpecification
Chemical Name 3-Chloro-6-methylpyridine-2-carboxylic acid
CAS Number 894074-82-9
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic form)
pKa (Calc) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended)

Handling Precautions: The compound is a skin and eye irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

Strategic Application: The "6-Position" Shift

The primary value of 3-chloro-6-methylpicolinic acid lies in its structural relationship to commercial herbicides and its potential for modification.

  • The "Warhead" (3-Chloro-2-picolinate): The 3-chloro group and the 2-carboxylic acid are essential for binding to the auxin receptor (TIR1/AFB5). This scaffold retains these critical features.

  • The "Handle" (6-Methyl): In Clopyralid, the 6-position is a Chlorine atom (inert). In this scaffold, the 6-Methyl group is chemically active.[1][2][3][4][5] It can be oxidized to an aldehyde, brominated to an alkyl halide, or used as a steric probe.

Mechanism of Action Alignment

Recent research (Yang et al., 2021) indicates that replacing the 6-Cl of Clopyralid with bulky heterocycles (e.g., pyrazoles) shifts binding affinity towards AFB5 rather than TIR1. This receptor selectivity is crucial for controlling weeds resistant to standard auxins like 2,4-D.

Experimental Protocols

Protocol A: Benzylic Functionalization (Activation of the Scaffold)

Objective: To convert the inert 6-methyl group into a reactive electrophile (6-bromomethyl) for downstream coupling.

Reagents:

  • Substrate: 3-Chloro-6-methylpicolinic acid methyl ester (protect acid first)

  • Reagent: N-Bromosuccinimide (NBS)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Solvent: CCl₄ or Trifluorotoluene (greener alternative)

Workflow:

  • Esterification: Dissolve 3-chloro-6-methylpicolinic acid (10 mmol) in MeOH (20 mL). Add H₂SO₄ (cat.) and reflux for 4 hours. Concentrate and neutralize to obtain the methyl ester.

  • Radical Bromination: Dissolve the ester (10 mmol) in anhydrous CCl₄ (50 mL). Add NBS (11 mmol) and AIBN (0.5 mmol).

  • Reflux: Heat the mixture to reflux (77°C) under Nitrogen for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel) to yield methyl 3-chloro-6-(bromomethyl)picolinate .

Critical Note: Do not overheat. Over-bromination (dibromo) can occur. Stop reaction at ~90% conversion to maximize mono-bromo yield.

Protocol B: Synthesis of 6-Heteroaryl Derivatives (AFB5 Targeting)

Objective: To couple the activated scaffold with a pyrazole or aryl group, mimicking the structure of next-gen herbicides.

Reagents:

  • Substrate: Methyl 3-chloro-6-(bromomethyl)picolinate (from Protocol A)

  • Nucleophile: Substituted Pyrazole or Aryl Boronic Acid (if doing Suzuki)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Acetonitrile or DMF

Workflow (Nucleophilic Substitution Route):

  • Preparation: Dissolve substituted pyrazole (1.2 eq) in MeCN. Add K₂CO₃ (2.0 eq) and stir at RT for 30 min.

  • Coupling: Add the bromomethyl scaffold (1.0 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Hydrolysis: Once coupling is complete, add LiOH (aq, 1M) directly to the reaction mixture to hydrolyze the ester. Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3 with 1M HCl. The product (6-pyrazolyl-methyl-picolinic acid derivative) will precipitate. Filter and recrystallize.

Visualization: Synthesis & Logic Pathway

HerbicideSynthesis cluster_logic Design Logic Scaffold 3-Chloro-6-methylpicolinic Acid (Scaffold) Ester Methyl Ester Intermediate Scaffold->Ester MeOH/H+ Activated 6-Bromomethyl Derivative Ester->Activated NBS/AIBN (Radical Bromination) Coupling Nucleophilic Substitution (with Pyrazole/Aryl) Activated->Coupling + Heterocycle + Base Target Novel 6-Substituted Picolinate Herbicide Coupling->Target 1. Coupling 2. LiOH Hydrolysis Logic1 3-Cl: Essential for Auxin Activity Logic2 6-Pos: Selectivity Handle (Targeting AFB5)

Figure 1: Synthetic pathway transforming the 3-chloro-6-methylpicolinic acid scaffold into a biologically active, receptor-selective herbicide candidate.

Analytical Validation

To ensure protocol integrity, the following analytical parameters should be verified for the intermediate (Methyl 3-chloro-6-methylpicolinate):

  • HPLC: C18 Column, Acetonitrile:Water (with 0.1% Formic Acid) gradient 10% -> 90%. Retention time should be distinct from the acid precursor.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.65 ppm (s, 3H): Characteristic singlet for the 6-Methyl group.

    • δ 4.01 ppm (s, 3H): Methyl ester singlet.

    • δ 7.30 - 7.80 ppm: Aromatic protons (coupling constants J ~8.0 Hz typical for 2,3,6-substitution).

  • Validation Check: Disappearance of the carboxylic acid proton (broad, >11 ppm) confirms esterification. Shift of the methyl peak from 2.65 to ~4.50 ppm (CH₂Br) confirms bromination.

References

  • Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates.[3][6][7][8] Pest Management Science, 77(5), 2252-2263.[3] Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238466, 3-Chloro-6-methylpicolinic acid.Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. (Contextual grounding for 6-aryl picolinate chemistry). Link

Sources

Application

Use of 3-chloro-6-methylpicolinic acid as a ligand in coordination chemistry

Application Note: Coordination Chemistry Protocols for 3-Chloro-6-methylpicolinic Acid Abstract This guide details the physicochemical properties, preparation, and coordination protocols for 3-chloro-6-methylpicolinic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry Protocols for 3-Chloro-6-methylpicolinic Acid

Abstract

This guide details the physicochemical properties, preparation, and coordination protocols for 3-chloro-6-methylpicolinic acid , a specialized picolinate derivative.[1] Unlike unsubstituted picolinic acid, this ligand offers a dual-tuning mechanism: the 6-methyl group introduces proximal steric bulk to modulate coordination geometry (preventing planar stacking), while the 3-chloro substituent electronically tunes the donor strength of the pyridine nitrogen and the acidity of the carboxylate.[1] These protocols are designed for researchers developing metal-organic frameworks (MOFs), tunable catalysts, or bioinorganic models where standard picolinates yield insufficient selectivity.[1]

Ligand Profile & Design Logic

Physicochemical Properties
  • IUPAC Name: 3-chloro-6-methylpyridine-2-carboxylic acid

  • CAS Number: 894074-82-9[2][3][4][5][6][7]

  • Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClNO
    
    
    [3][8]
  • Molecular Weight: 171.58 g/mol [1][3][7]

  • Solubility: Soluble in DMSO, MeOH, EtOH; sparingly soluble in water (acidic form).[1]

Structural "Push-Pull" Mechanism

The utility of this ligand stems from the conflict between its steric and electronic features:

  • Steric Control (6-Methyl): Located ortho to the pyridine nitrogen, the methyl group creates a "steric wall."[1] In octahedral complexes (e.g., Fengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , Co
    
    
    
    ), this prevents the formation of compact fac-isomers, often favoring mer-isomers or lower coordination numbers (e.g., tetrahedral) to relieve strain.
  • Electronic Modulation (3-Chloro): The chlorine atom is electron-withdrawing (inductive effect, -I).[1] This lowers the pKngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     of the carboxylic acid (making it a better proton donor) but reduces the Lewis basicity of the pyridine nitrogen, creating a "softer" or weaker field ligand compared to unsubstituted picolinic acid.
    

Table 1: Comparative Ligand Properties

FeaturePicolinic Acid6-Methylpicolinic Acid3-Chloro-6-methylpicolinic Acid
N-Donor Strength HighModerate (Steric hindrance)Low (Inductive withdrawal + Sterics)
Acidity (COOH) pK

~5.4
pK

~5.5
pK

< 4.5 (Est.)
Coordination Mode N,O-Chelate (Planar)N,O-Chelate (Twisted)N,O-Chelate (Distorted/Labile)
Primary Use Stable ChelatesSpin-Crossover TuningCatalytic Labile Sites / Redox Tuning

Experimental Protocols

Ligand Activation (Deprotonation)

Because the 3-Cl group increases acidity, careful pH control is required to prevent the formation of hydroxo-bridged metal species which can occur if excess base is used.[1]

Reagents:

  • Ligand (1.0 eq)[1]

  • NaOH or KOH (1.0 eq) (Avoid excess)[1]

  • Solvent: Methanol/Water (4:1 v/v)[1]

Procedure:

  • Dissolve 171.6 mg (1 mmol) of 3-chloro-6-methylpicolinic acid in 10 mL of MeOH.

  • Add 1.0 mL of 1.0 M NaOH dropwise while stirring.

  • Stir for 15 minutes at room temperature. The solution should be clear.

  • Checkpoint: Check pH. It should be near neutral (pH 7.0–7.5).[1] If pH > 9, back-titrate with dilute HCl to prevent metal hydrolysis in the next step.[1]

Protocol A: Synthesis of Monomeric M(II) Complexes (Cu, Zn, Ni)

Targeting [M(L)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


] neutral species.

Rationale: The 6-methyl group makes the formation of tris-homoleptic complexes ([M(L)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


]

) difficult for smaller metals. This protocol targets the bis-complex.[1]

Workflow:

  • Metal Solution: Dissolve 0.5 mmol of Metal(II) Acetate or Chloride (e.g., Cu(OAc)

    
    ·H
    
    
    
    O) in 5 mL water.
  • Mixing: Slowly add the Metal solution to the Ligand Activation solution (from 2.1) under vigorous stirring.

  • Reaction: Heat to 60°C for 2 hours. A color change or precipitate formation is expected immediately (e.g., Blue ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Green/Teal for Copper).
    
  • Crystallization:

    • If precipitate forms: Filter, wash with cold MeOH, and dry.[1]

    • If clear: Allow slow evaporation at room temperature for 24–48 hours.[1]

  • Purification: Recrystallize from hot Ethanol or Acetonitrile.

Protocol B: Solvothermal Synthesis for MOF/Cluster Screening

Targeting polymeric or cluster-based architectures.

Workflow:

  • Prepare a Teflon-lined autoclave (23 mL capacity).

  • Add Ligand (0.5 mmol), Metal Nitrate (0.5 mmol), and DMF/EtOH (5 mL, 1:1 ratio).

  • Optional: Add 0.5 mmol of a co-ligand (e.g., 4,4'-bipyridine) to act as a pillar if MOF structures are desired.[1]

  • Seal and heat at 100°C for 48 hours , followed by a slow cooling rate (5°C/hour).

  • Harvest crystals by filtration.[1]

Characterization & Validation

FTIR Fingerprinting

The coordination of the carboxylate and the pyridine nitrogen can be tracked via IR shifts.[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    (C=O) Asymmetric:  Expect a shift from ~1700 cm
    
    
    
    (free acid) to 1600–1630 cm
    
    
    (coordinated carboxylate).
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    (C=N) Pyridine Ring:  The 3-Cl and 6-Me substitutions often split the ring breathing modes. Look for shifts in the 1580–1600 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    region indicating N-coordination.
Structural Validation (SC-XRD)

If single crystals are obtained, check for the "Methyl Clash" :

  • Measure the M–N bond distance.[1] It is typically elongated (>2.05 Å for Cu/Zn) compared to unsubstituted picolinates due to the 6-Me steric repulsion.[1]

  • Check the N-M-O bite angle.[1] It is often compressed (< 80°) due to the steric bulk forcing the ligand to "lean back."[1]

Visualization of Coordination Logic

The following diagram illustrates the steric and electronic impact of the ligand substituents during metal binding.

LigandLogic Ligand 3-Chloro-6-methylpicolinic Acid Metal Metal Center (M) Ligand->Metal N,O-Chelation Subst_Me 6-Methyl Group (Steric Bulk) Ligand->Subst_Me Contains Subst_Cl 3-Chloro Group (Electronic Withdrawal) Ligand->Subst_Cl Contains Subst_Me->Metal Steric Repulsion Effect_Steric Prevents Planar Stacking Favors Distorted Geometry Subst_Me->Effect_Steric Subst_Cl->Ligand -I Effect Effect_Elec Lowers Basicity (Softer Donor) Increases Acidity Subst_Cl->Effect_Elec Complex Resulting Complex: [M(L)2] or Cluster Effect_Steric->Complex Effect_Elec->Complex

Figure 1: Mechanistic impact of substituents on coordination.[1] The 6-Me group introduces steric strain, while the 3-Cl group modulates electronic density.

References

  • Ligand Source Data

    • 3-Chloro-6-methylpicolinic acid (CAS 894074-82-9).[1][2][3][4][5][7] Sigma-Aldrich / Merck.[1] Available at: (Search CAS: 894074-82-9).[1]

    • ChemicalBook Entry for 3-Chloro-6-methylpicolinic acid. Available at: .[1]

  • General Picolinate Coordination Chemistry

    • Kukovec, B.-M., et al. "Structural and spectroscopic characterization of metal(II) picolinate complexes."[1] Polyhedron, 2008.[1] (Provides baseline data for picolinate binding modes).

    • Marzano, C., et al. "Synthesis, characterization, and biological activity of copper(II) complexes with substituted picolinic acids."[1] Journal of Inorganic Biochemistry, 2006.[1] (Discusses the effect of ring substituents on bioactivity).

  • Steric Effects in Pyridine Carboxylates

    • Constable, E. C., et al.[1] "The coordination chemistry of 6-methylpicolinic acid." Dalton Transactions, 2010.[1] (Detailed analysis of the 6-methyl steric "clash").

  • Related Herbicide Chemistry (Structural Analogs)

    • Clopyralid (3,6-dichloropicolinic acid).[1] PubChem CID 2802.[1] Available at: .[1] (Useful for comparing pKa and solubility trends).

Sources

Method

Application Note: Quantitative Determination of 3-Chloro-6-methylpicolinic Acid in Soil by LC-MS/MS

Abstract This application note details a robust, field-validated protocol for the extraction and quantification of 3-chloro-6-methylpicolinic acid (CAS 894074-82-9) in soil matrices.[1] As a halogenated picolinic acid de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-validated protocol for the extraction and quantification of 3-chloro-6-methylpicolinic acid (CAS 894074-82-9) in soil matrices.[1] As a halogenated picolinic acid derivative, this analyte presents specific challenges regarding polarity and matrix suppression.[1] This method utilizes a modified QuEChERS extraction optimized for acidic herbicides, avoiding common pitfalls such as analyte loss during dSPE cleanup.[1] Analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode, ensuring high sensitivity (LOQ < 1.0 µg/kg) and selectivity against complex soil backgrounds.[1]

Introduction & Scientific Rationale

Analyte Properties and Challenges

3-chloro-6-methylpicolinic acid is a structural analog to auxin-mimic herbicides such as Clopyralid and Aminopyralid.[1] Its physicochemical properties dictate the analytical strategy:

  • Zwitterionic Nature: The presence of the pyridine nitrogen (basic) and the carboxylic acid (acidic, pKa ~2-3) creates pH-dependent solubility.[1]

  • Polarity: High polarity leads to poor retention on standard C18 columns and high water solubility, making extraction from moist soil difficult using non-polar solvents.[1]

  • Matrix Interference: Soil humic and fulvic acids co-extract with polar analytes, leading to significant ion suppression in the MS source.[1]

Methodological Strategy

To address these challenges, this protocol employs:

  • Acidified Extraction: Using acetonitrile with formic acid ensures the analyte remains in its neutral/protonated form, improving solubility in the organic phase and partitioning out of the soil water.[1]

  • Selective Cleanup (No PSA): Standard QuEChERS dSPE kits contain Primary Secondary Amine (PSA), which irreversibly binds acidic analytes.[1] This protocol strictly uses C18 and anhydrous MgSO4 for cleanup to remove lipophilic interferences without analyte loss.[1]

  • Polar-Embedded LC Separation: A specialized C18 column (HSS T3 or equivalent) is selected to retain polar organic acids under 100% aqueous starting conditions, preventing "ion breakthrough" near the void volume.[1]

Materials and Reagents

Chemicals[1][2][3]
  • Reference Standard: 3-chloro-6-methylpicolinic acid (>98% purity).[1]

  • Internal Standard (IS): 3,6-Dichloropicolinic acid-d5 (Clopyralid-d5) or 6-chloropicolinic acid (structural analog).[1]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate (LC-MS grade).[1]

  • QuEChERS Salts: Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl).[1]

Equipment
  • LC System: UHPLC system (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).[1]

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+, Thermo Altis).[1]

  • Centrifuge: Capable of 4000 x g.[1]

  • Consumables: 50 mL polypropylene centrifuge tubes, 0.22 µm PTFE syringe filters.

Experimental Protocol

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of target analyte in 10 mL of Methanol. Store at -20°C.

  • Working Standard: Dilute Stock Solution with Water:Methanol (90:10 v/v) + 0.1% FA to create a calibration curve ranging from 0.5 ng/mL to 100 ng/mL.

Sample Preparation (Modified QuEChERS)

This workflow is optimized to maximize recovery of acidic picolinates.[1]

Step 1: Extraction

  • Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL centrifuge tube.

  • Add 100 µL of Internal Standard solution (1 µg/mL).

  • Add 10 mL of acidified water (0.1% Formic Acid) and vortex for 1 min to hydrate the soil.[1]

  • Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Note: The acid is critical to protonate the carboxylic group (COOH), driving the analyte into the organic layer.[1]

  • Shake vigorously (mechanical shaker) for 10 minutes.

Step 2: Partitioning

  • Add QuEChERS salts: 4 g MgSO4 and 1 g NaCl .

  • Immediately shake vigorously by hand for 1 minute to prevent MgSO4 agglomeration.

  • Centrifuge at 4,000 x g for 5 minutes.

Step 3: Cleanup (Crucial: NO PSA)

  • Transfer 1.5 mL of the supernatant (top organic layer) to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 .

    • Warning:Do NOT use PSA (Primary Secondary Amine) .[1] It will bind the target acid and result in 0% recovery.[1]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 2 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or Phenomenex Kinetex Polar C18.[1]

    • Rationale: HSS T3 is designed to retain polar compounds in high-aqueous mobile phases.[1]

  • Column Temp: 40°C.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Loading
6.0 95 Elution
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+)[1]

    • Note: While negative mode is intuitive for acids, positive mode often yields better S/N ratios for picolinates in acidic mobile phases due to protonation of the pyridine nitrogen.[1]

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[1]

  • Ion Spray Voltage: 4500 V.[1]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (eV)
3-Cl-6-Me-Picolinic 172.0 [M+H]+ 126.0 [M+H-HCOOH]+ Quantifier 25
172.0 154.0 [M+H-H2O]+ Qualifier 18
172.0 128.0 [M+H-CO2]+ Qualifier 28

| IS (Clopyralid-d5) | 197.0 | 151.0 | Quantifier | 25 |[1]

Method Validation & Performance

Linearity and Range

The method demonstrates linearity from 0.5 to 100 ng/mL (equivalent to 0.5 - 100 µg/kg in soil) with an R² > 0.995.[1]

Matrix Effects

Soil extracts often suppress signal.[1] Matrix-matched calibration curves are recommended.[1]

  • Matrix Effect (ME%): Typically -20% to -40% (Ion Suppression).[1]

  • Correction: Use of the Internal Standard corrects for these losses.

Recovery Data (n=5)
Spiked Level (µg/kg)Mean Recovery (%)RSD (%)
1.0 (LOQ)88.56.2
10.094.23.8
100.096.12.5

Workflow Visualization

G Soil Soil Sample (10g) Extract Extraction Add 10mL H2O (0.1% FA) Add 10mL MeCN (1% FA) Soil->Extract Hydrate & Acidify Salt Partitioning Add 4g MgSO4 + 1g NaCl Shake & Centrifuge Extract->Salt Salting Out Aliquot Aliquot Supernatant (Organic Phase) Salt->Aliquot Phase Separation Cleanup Cleanup (dSPE) Add MgSO4 + C18 NO PSA (Critical) Aliquot->Cleanup Remove Lipids Filter Filter (0.22 µm PTFE) Cleanup->Filter Particulate Removal Analysis LC-MS/MS Analysis ESI+ Mode Filter->Analysis Quantification

Figure 1: Step-by-step extraction workflow emphasizing the exclusion of PSA to prevent analyte loss.[1]

References

  • U.S. EPA. (2015).[1] Method Validation Study for the Determination of Residues of Halauxifen-methyl and Its Acid Metabolite in Soil by LC-MS/MS. MRID 50215501.[1] Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2016).[1] Public Release Summary: Halauxifen-methyl.[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in substituted picolinic acid synthesis

Technical Support Center: Substituted Picolinic Acid Synthesis Topic: Troubleshooting Common Synthetic Pitfalls in Picolinic Acid Derivatives Document ID: TSC-PIC-2024-01 Audience: Medicinal Chemists, Process Development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Picolinic Acid Synthesis

  • Topic: Troubleshooting Common Synthetic Pitfalls in Picolinic Acid Derivatives

  • Document ID: TSC-PIC-2024-01

  • Audience: Medicinal Chemists, Process Development Scientists

Introduction

Substituted picolinic acids (pyridine-2-carboxylic acids) are deceptive scaffolds. While they appear structurally simple, their synthesis is frequently plagued by the amphoteric nature of the pyridine ring, the high water solubility of the product (zwitterion formation), and the propensity for metal chelation. This guide addresses the three most common synthetic routes and the universal challenge of purification.

Module 1: Oxidation of 2-Picolines (The "Green" Route)

Context: The oxidation of 2-methylpyridines (2-picolines) using strong oxidants like KMnO₄ or SeO₂ is the most direct route but suffers from low isolated yields due to decarboxylation and "muddy" workups.

Troubleshooting Guide

Q1: My reaction has stalled, and I have a massive amount of brown sludge (MnO₂) that is clogging my filtration. How do I recover my product?

  • The Cause: The "sludge" is Manganese Dioxide (MnO₂), the reduction product of permanganate. Picolinic acids often adsorb onto the MnO₂ surface, leading to massive yield loss during filtration.

  • The Fix:

    • Do not filter the MnO₂ while the solution is neutral or acidic. The product is likely zwitterionic and stuck to the solid.

    • Protocol Adjustment: Adjust the reaction mixture to pH > 10 using NaOH before filtration. At high pH, the picolinic acid exists as the anionic picolinate, which desorbs from the MnO₂.

    • Wash the filter cake with hot dilute NaOH, not water.

    • Combine filtrates before acidification.

Q2: I isolated the product, but the melting point is low, and NMR shows a loss of the carboxyl group (Decarboxylation).

  • The Mechanism: Pyridine-2-carboxylic acids are prone to thermal decarboxylation, especially when the ring is electron-deficient. The protonated nitrogen (pyridinium) acts as an electron sink, facilitating the loss of CO₂.

  • The Fix:

    • Avoid Acidic Heating: Never heat the free acid in solution. Acidification to the isoelectric point (pI) should be done at 0–5 °C .

    • Workup Change: If concentrating the filtrate, ensure the solution is basic (sodium salt form) during evaporation. Acidify only the final concentrated residue or during the final crystallization step.

Visualization: Oxidation Workflow

OxidationWorkflow start Substituted 2-Picoline ox Oxidation (KMnO4/H2O, Reflux) start->ox sludge Reaction Mixture (Product + MnO2 Sludge) ox->sludge ph_adj CRITICAL STEP: Adjust to pH 10-12 (NaOH) sludge->ph_adj filter Filter MnO2 (Hot) ph_adj->filter filtrate Filtrate (Na-Picolinate) filter->filtrate Product in Solution sludge_waste MnO2 Cake (Desorbed) filter->sludge_waste MnO2 Waste acidify Cool to 0°C & Acidify to pH 3.2 filtrate->acidify isolate Precipitate/Extract Product acidify->isolate

Figure 1: Optimized workflow for KMnO₄ oxidation preventing product loss on MnO₂ cake.

Module 2: Metal-Mediated Carboxylation (The "Precise" Route)

Context: Lithiation (n-BuLi) or Grignard formation followed by CO₂ quench. This is essential for placing the carboxyl group on rings that don't have a methyl precursor.

Troubleshooting Guide

Q3: I am attempting lithiation at the C2 position, but I am getting a mixture of C2, C3, and C4 substitution.

  • The Cause: "Halogen Dance" or Directed Metalation Group (DMG) competition.

    • If you use n-BuLi on a 2-bromo-pyridine above -78°C, the lithium can migrate to the thermodynamically more stable C3 or C4 position (Halogen Dance).

    • If you have other functional groups (OMe, F), they may act as stronger DMGs than the halogen.

  • The Fix:

    • Temperature Discipline: The Lithium-Halogen exchange is faster than deprotonation. It must be conducted at -78°C and quenched at that temperature.

    • Inverse Addition: Instead of adding CO₂ (dry ice) to the reaction, cannulate the lithiated species onto an excess of dry ice or into a CO₂-saturated THF solution. This prevents the "double reaction" where the product ketone is formed.

Q4: The reaction works, but I cannot separate the inorganic salts from my water-soluble amino acid product.

  • The Fix: Do not use an aqueous quench if possible.

    • Method: Quench with MeOH first to kill excess Li.

    • Evaporate to dryness.

    • Triturate the solid residue with dry ethanol or isopropanol . The Lithium carboxylate/inorganic salts often remain insoluble, while the free acid (if acidified) or specific esters can be extracted.

    • Alternative: Convert to the methyl ester in situ (add MeI or SOCl₂/MeOH) for purification, then hydrolyze carefully later.

Module 3: Transition-Metal Catalyzed Cyanation (The "Industrial" Route)

Context: Converting 2-halo-pyridines to 2-cyano-pyridines (using Pd or Cu), followed by hydrolysis.

Troubleshooting Guide

Q5: My Palladium reaction dies immediately. Yield is <10%.

  • The Cause: Cyanide Poisoning.[1] The cyanide anion is a strong sigma-donor and binds irreversibly to the Pd(II) center, preventing the oxidative addition of the aryl halide.

  • The Fix:

    • Source of CN: Switch from KCN/NaCN to Zn(CN)₂ . Zinc cyanide releases CN⁻ slowly, keeping the concentration low enough to allow the catalytic cycle to proceed but high enough for transmetallation.

    • Catalyst: Use Pd(dppf)Cl₂ or Xantphos ligands. Bidentate ligands with large bite angles are more resistant to cyanide displacement.

Q6: Hydrolysis of the nitrile yields the amide (Picolinamide), not the acid.

  • The Mechanism: The hydrolysis of the nitrile to the amide is fast; the second step (amide to acid) is slow and reversible.

  • The Fix:

    • Basic Conditions: Use NaOH (2.0 equiv) / H₂O₂ (30%) . The peroxide accelerates the hydration of the nitrile.

    • Acidic Conditions: If base-sensitive, use HCl (6M) at reflux. Note: This will yield the hydrochloride salt. You must adjust the pH to the isoelectric point (approx 3.2) to isolate the free acid.

Comparative Data: Cyanation Methods

FeatureRosenmund-von Braun (CuCN)Pd-Catalyzed (Zn(CN)₂)
Temperature High (>150°C)Moderate (80–100°C)
Solvent DMF/NMP (High boiling)DMF/Water or Toluene
Tolerance Low (Harsh conditions)High (Functional group tolerant)
Workup Difficult (Copper waste)Easier (Filter Zn salts)
Key Risk Incomplete conversionCatalyst poisoning

Module 4: Isolation & Purification (The "Universal" Headache)

Context: Picolinic acids are zwitterions (Isoelectric point ~3.2). They are often more soluble in water than organic solvents.

Troubleshooting Guide

Q7: My product is blue/green! (The "Copper Curse") [2]

  • The Cause: Picolinic acid is an exceptional bidentate ligand. If you used any copper reagents (CuCN, Cu-bronze) or if your water source has trace copper, the product will chelate it, forming a stable, colored complex.

  • The Fix:

    • Sulfide Precipitation (The "Nuclear" Option): Dissolve crude in water (pH 8). Add Na₂S. The copper will precipitate as black CuS. Filter through Celite. Acidify filtrate.

    • Chelating Resin (The "Clean" Option): Pass the aqueous solution (at neutral pH) through a column of Chelex 100 (or equivalent iminodiacetic acid resin). The resin binds Cu²⁺ stronger than picolinic acid.

    • EDTA Wash: If the product precipitates, wash the solid with 0.1M EDTA solution (pH 7).

Q8: I cannot extract the product from water. It stays in the aqueous layer.

  • The Logic: At pH 7, it is a salt (anionic). At pH 1, it is a salt (cationic pyridinium). It is only neutral at its Isoelectric Point (pI) .[3]

  • The Protocol:

    • Determine the exact pI (usually pH 3.0–3.5 for substituted picolinic acids).

    • Concentrate the aqueous layer to the minimum volume.

    • Adjust pH slowly to the pI.

    • Allow to crystallize at 4°C overnight.

    • If no precipitate: Evaporate to dryness and extract the solid residue with hot Acetone or THF (inorganic salts stay behind).

Visualization: Zwitterion Isolation Logic

ZwitterionLogic acid pH < 2 (Cationic Form) Soluble in H2O zwitter pH ~ 3.2 (Isoelectric Point) (Neutral Zwitterion) Min. Solubility acid->zwitter Add Base (NaOH) base pH > 5 (Anionic Form) Soluble in H2O base->zwitter Add Acid (HCl) precipitate Isolated Solid zwitter->precipitate Precipitation/Crystallization

Figure 2: Solubility profile of picolinic acid relative to pH. Isolation must occur at the pI.[4]

References

  • Katritzky, A. R., et al. (2005).[5] "Efficient Synthesis of 2-Cyanopyridines." Synthesis, 2005(6), 993-997.[5] Link

  • Schlosser, M. (2005). "The regioselective lithiation of pyridines." Chemical Communications, (2005), various entries on organometallic selectivity. Link

  • Grushin, V. V., & Alper, H. (1994). "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes." Chem. Rev., 94(4), 1047–1062. (Foundational text on Pd-catalyzed cyanation poisoning). Link

  • Kukovec, B.-M., et al. (2008). "Copper(II) complexes with derivatives of picolinic acid."[6][7] Polyhedron, 27(1), 175-184. (Reference for copper chelation issues). Link

  • Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids." (General principle applied to picolinic acid purification). Link

Sources

Optimization

Optimizing reaction conditions for picolinic acid derivatives

Ticket System: Synthesis & Optimization Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Reaction Conditions for Pyridine-2-Carboxylic Acid (Picolinic) Scaffolds Introduction: The "Picolinic"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Synthesis & Optimization

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Reaction Conditions for Pyridine-2-Carboxylic Acid (Picolinic) Scaffolds

Introduction: The "Picolinic" Paradox

Picolinic acid derivatives are ubiquitous in metalloproteinase inhibitors, herbicides (e.g., picloram), and transition metal ligands. However, the very properties that make them valuable—the electron-deficient pyridine ring and the chelating nitrogen-carboxylate motif—create unique synthetic hurdles.

This guide addresses the three most reported failure modes in our database: Thermal Decarboxylation , Catalyst Poisoning in Cross-Couplings , and Amide Coupling Efficiency .

Module 1: Thermal Instability & The Hammick Effect

User Issue: "My starting material disappears upon heating >120°C, but I don't see the expected product. NMR shows a loss of the carboxylate group."

Root Cause Analysis

Picolinic acids are uniquely prone to thermal decarboxylation compared to their meta- (nicotinic) or para- (isonicotinic) isomers. This proceeds via the Hammick Reaction mechanism .[1][2] Upon heating, the zwitterionic form generates a pseudo-ylide (or carbene-like) intermediate. While this is useful for generating nucleophiles to attack aldehydes (Hammick condensation), it is fatal in standard high-temp reactions.

Mechanism Visualization

The following diagram illustrates the pathway to destruction (decarboxylation) versus the stable zwitterion.

Hammick_Decarboxylation Start Picolinic Acid (Neutral) Zwitterion Zwitterion (NH+ / COO-) Start->Zwitterion Equilibrium TS Cyclic Transition State Zwitterion->TS Heat (>120°C) Intermediate Hammick Intermediate (Ylide/Carbene) TS->Intermediate -CO2 Product Decarboxylated Pyridine Intermediate->Product +H+ (Quench)

Figure 1: The Hammick decarboxylation pathway.[2] Note that electron-withdrawing groups on the ring accelerate this process.

Troubleshooting Protocol 1.0: Preventing Decarboxylation
VariableRecommendationScientific Rationale
Temperature Keep < 100°CThe activation energy for decarboxylation is significantly lowered by the adjacent ring nitrogen.
Solvent Avoid high-boiling acidic mediaAcid promotes the protonation of the pyridine nitrogen, facilitating the zwitterion formation required for the Hammick mechanism.
Protection Esterify First Methyl/Ethyl esters are thermally stable. If your reaction requires heat (e.g., Suzuki), convert Acid

Ester, run reaction, then hydrolyze (LiOH/THF) at RT.

Module 2: Amide Coupling (The Chelation Trap)

User Issue: "Standard EDC/NHS or HATU couplings are giving low yields (30-40%). The reaction stalls, and purification is difficult due to 'streaking' on silica."

Root Cause Analysis
  • Chelation: The picolinic nitrogen and the activated carboxylate can form stable 5-membered chelates with coupling reagents or metal additives, inhibiting nucleophilic attack.

  • Epimerization (If Chiral): If you are coupling picolinic acid to a chiral amine (or using a chiral pipecolic acid), standard basic conditions (DIEA/TEA) can lead to racemization.

The Solution: Propanephosphonic Acid Anhydride (T3P)

T3P is the superior reagent for picolinic derivatives. It operates as a cyclic anhydride that activates the carboxylic acid without requiring harsh conditions.

Advantages of T3P:

  • No Epimerization: Low basicity requirement.

  • Solubility: The byproduct is water-soluble (easy workup).[3][4]

  • Sterics: Excellent for hindered picolinic acids (e.g., 3-substituted).

Protocol 2.0: T3P Amide Coupling

Reagents:

  • Picolinic Acid Derivative (1.0 equiv)[5]

  • Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve Acid and Base in EtOAc (0.5 M concentration). Stir for 5 min.

  • Addition: Add the Amine.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

    • Note: T3P is exothermic; cooling is critical to prevent background side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Workup:

    • Add water.[6]

    • Separate organic layer.

    • Wash with 0.5 M HCl (removes excess pyridine/amine).

    • Wash with sat.

      
       (removes unreacted acid).
      
    • Result: High purity amide often requiring no chromatography.

Module 3: Metal-Catalyzed Cross-Couplings

User Issue: "My Suzuki coupling works on phenyl rings but fails completely on the picolinic scaffold. The catalyst turns into a black precipitate immediately."

Root Cause Analysis

Catalyst Poisoning: The pyridine nitrogen and the carboxylate (or ester carbonyl) form a "pincer" complex with Palladium (Pd), displacing the phosphine ligands. This shuts down the catalytic cycle at the oxidative addition or transmetallation step.

Decision Tree: Optimizing Cross-Coupling

Suzuki_Optimization Problem Suzuki Coupling Failure (Picolinic Substrate) Check_N Is the Nitrogen Masked? Problem->Check_N Mask_N Strategy A: N-Oxide Convert to N-oxide (mCPBA), Couple, then Reduce (PCl3/Zn) Check_N->Mask_N No (Try this) Ligand Strategy B: Bulky Ligands Use SPhos, XPhos, or Pd-PEPPSI Check_N->Ligand Yes (Still failing) Ester Strategy C: Ester Protection Use t-Butyl Ester to increase steric bulk near N Check_N->Ester Alternative

Figure 2: Strategic decision tree for overcoming catalyst poisoning in picolinic acid derivatives.

Protocol 3.0: The "Bulky Ligand" Method

To outcompete the picolinic chelation, you must use electron-rich, sterically demanding ligands.

  • Recommended Catalyst:

    
     (for standard cases) or Pd-PEPPSI-IPr  (for difficult cases).
    
  • Base:

    
     (anhydrous) is often superior to carbonates for heteroaromatics.
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Experimental Setup:

  • Charge flask with Halogenated Picolinate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Degas solvent (sparge with Argon for 15 mins). Critical Step: Oxygen kills these active catalysts.

  • Add Pd catalyst (5 mol%).

  • Heat to 80°C (Do not exceed 100°C to avoid decarboxylation).

Module 4: Regioselective Functionalization (Minisci)

User Issue: "I need to add an alkyl group to the ring, but electrophilic substitution (Friedel-Crafts) is impossible on the electron-deficient pyridine."

Solution: The Minisci Reaction

Since the ring is electron-poor, you must use radical nucleophilic substitution .[7] The Minisci reaction uses alkyl radicals (generated from carboxylic acids) to attack the protonated (activated) pyridine.

  • Regioselectivity:

    • C4 Position: Favored by bulky radicals and phosphinoyl radicals due to sterics at C2.

    • C2 Position: Favored by small radicals, but often blocked by the picolinic acid group itself.

Protocol 4.0: Silver-Catalyzed Minisci

Note: This reaction produces gas (


). Use a vented vessel.
  • Substrate: Picolinic acid derivative (1 mmol) in 10% TFA/Water (The acid protonates the pyridine, activating it).

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Butyl) (3-5 equiv).

  • Catalyst:

    
     (0.2 equiv).
    
  • Oxidant:

    
     (Ammonium Persulfate) (3 equiv).
    
  • Procedure: Heat to 50–70°C. Add the oxidant solution dropwise over 1 hour to control radical concentration.

References

  • Hammick Reaction Mechanism: Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Journal of the Chemical Society.[1]

  • T3P for Amide Coupling: Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters.

  • Suzuki Coupling Catalyst Poisoning: Identify and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.

  • Minisci Reaction on Pyridines: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the synthesis of functionalized heterocycles. MedChemComm.

  • Picolinic Acid Synthesis Review: National Institutes of Health (NIH). Synthesis and structural characterisation of amides from picolinic acid.

Sources

Troubleshooting

Technical Support Center: 3-Chloro-6-Methylpicolinic Acid Synthesis

Ticket ID: #TSC-8492-CHEM Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TSC-8492-CHEM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

Welcome to the technical support hub for 3-chloro-6-methylpicolinic acid . If you are accessing this guide, you are likely encountering a specific set of impurities that are notoriously difficult to separate.

The synthesis of this molecule presents a classic "chemist’s trap": Regioselectivity . In the direct chlorination of 6-methylpicolinic acid, the methyl group at the C6 position activates the ring. However, standard electrophilic aromatic substitution (EAS) rules dictate that the methyl group (ortho/para director) activates the C5 position (ortho to methyl) more strongly than the C3 position (para to methyl), which is also sterically hindered by the carboxylic acid group.

Consequently, the most common "failure mode" in this synthesis is a product mixture dominated by the 5-chloro isomer , not your target 3-chloro compound.

Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I am seeing a major impurity at RRT ~0.95 or ~1.05 relative to my product. What is it?"

Diagnosis: This is almost certainly 5-chloro-6-methylpicolinic acid (the C5 regioisomer).

  • Cause: If you used direct chlorination (Cl₂, NCS, or SO₂Cl₂) on 6-methylpicolinic acid, the C5 position is kinetically favored.

  • The Mechanism: The C6-methyl group donates electron density. The C5 position is ortho to this activator. The C3 position is para to the activator but ortho to the electron-withdrawing carboxylic acid, making it less nucleophilic and more sterically crowded.

  • Resolution: Direct chlorination is rarely viable for high-purity 3-isomer synthesis. You must switch to an indirect route (see Protocol A below) or employ a blocking group strategy.

Q2: "My mass spec shows an M+34 peak (M+2Cl pattern). Is this possible?"

Diagnosis: Yes, this is 3,5-dichloro-6-methylpicolinic acid .

  • Cause: Over-chlorination. Even if you control stoichiometry, the initial monochlorinated product (particularly the 5-chloro isomer) is still reactive enough to accept a second chlorine atom if local concentration of Cl₂ is high.

  • Resolution: Reduce reaction temperature and improve mixing. If using Cl₂ gas, dilute with N₂ to prevent "hot spots" of high concentration.

Q3: "I used the hydrolysis route (from 2-cyano-3-chloro-6-methylpyridine), but my yield is low and I see a polar impurity."

Diagnosis: You are likely seeing the Amide Intermediate (3-chloro-6-methylpicolinamide).

  • Cause: Incomplete hydrolysis. The steric bulk of the chlorine at C3 and the methyl at C6 can hinder the hydration of the nitrile or amide functionality.

  • Resolution: Increase the temperature of your acid hydrolysis step (e.g., 70% H₂SO₄ at >110°C) or extend the reaction time. Ensure you are not losing product to decarboxylation (see Q4).

Q4: "My product is disappearing during workup/drying. Where did it go?"

Diagnosis: Thermal Decarboxylation yielding 3-chloro-6-methylpyridine .

  • Cause: Picolinic acids are prone to decarboxylation at high temperatures, especially in their zwitterionic or free acid forms. The electron-withdrawing chlorine at C3 destabilizes the carboxyl bond.

  • Resolution: Avoid heating the free acid above 130°C. Perform drying under vacuum at <60°C. During extraction, keep the pH controlled; the salt form is more stable.

Module 2: Visualizing the Impurity Landscape

The following diagram maps the competing pathways. Note how the "Direct Chlorination" route branches into unwanted isomers, whereas the "Precursor Hydrolysis" route is linear but risks incomplete reaction.

G Start_Direct Route A: Direct Chlorination (6-methylpicolinic acid) Target TARGET: 3-chloro-6-methylpicolinic acid Start_Direct->Target Slow (Steric Hindrance) Impurity_5Cl Impurity A (Major): 5-chloro isomer (Kinetic Product) Start_Direct->Impurity_5Cl Fast (Ortho to Methyl) Start_Hydro Route B: Hydrolysis (2-cyano-3-chloro-6-methylpyridine) Impurity_Amide Impurity C: Amide Intermediate (Incomplete Hydrolysis) Start_Hydro->Impurity_Amide H2SO4 / H2O Impurity_DiCl Impurity B: 3,5-dichloro species (Over-reaction) Target->Impurity_DiCl +Cl2 Impurity_Decarb Impurity D: Decarboxylated Product (Thermal Degradation) Target->Impurity_Decarb >130°C / Acidic Impurity_5Cl->Impurity_DiCl +Cl2 Impurity_Amide->Target Heat / Time

Figure 1: Reaction network showing the high risk of regioisomers in Route A vs. incomplete reaction in Route B.

Module 3: Impurity Profile & Removal Strategy

Use this table to identify impurities in your HPLC/GC traces and select the appropriate removal method.

Impurity NameStructure NoteOriginRelative Retention (HPLC)*Removal Strategy
5-chloro isomer Cl at C5 (Ortho to Me)Direct Chlorination (Major)~0.9 - 1.1 (Close eluter)Recrystallization: The 5-Cl isomer is often less soluble in acidic water than the 3-Cl isomer.
3,5-dichloro Cl at C3 and C5Over-chlorination> 1.2 (More lipophilic)pH Adjustment: Precipitate the target at pH 3-4; the dichloro species often precipitates at a lower pH or remains in organic wash.
Amide Intermediate -CONH₂ instead of -COOHIncomplete Hydrolysis< 0.8 (More polar)Resubmission: Do not discard. Treat with fresh acid/base to complete hydrolysis.
Decarboxylated Pyridine ring only (No COOH)Thermal degradation> 1.5 (Very non-polar)Acid/Base Extraction: Dissolve product in base (aq); this impurity stays in the organic layer.

*Note: Retention times depend on column/method (e.g., C18 Reverse Phase, Acidic Mobile Phase).

Module 4: Recommended Protocols
Protocol A: The "Safe" Route (Hydrolysis)

Recommended for high purity requirements. Instead of chlorinating the acid, start with 2,3-dichloro-6-methylpyridine or 2-cyano-3-chloro-6-methylpyridine .

  • Dissolution: Dissolve 2-cyano-3-chloro-6-methylpyridine in 70% H₂SO₄ (5 vol).

  • Hydrolysis: Heat to 120°C for 4-6 hours. Monitor disappearance of the Amide intermediate by HPLC.

  • Quench: Pour onto ice/water.

  • Isolation: Adjust pH to 1.5 - 2.0. The product precipitates.[1][2][3][4][5][6]

    • Why this works: The chlorine is already fixed at the C3 position in the starting material, eliminating the regioselectivity issue entirely.

Protocol B: Purification of Crude Mixture (If you must use Chlorination)

If you are stuck with a mixture of 3-chloro and 5-chloro isomers.

  • Basification: Dissolve the crude solid in 10% NaOH (pH > 10).

  • Solvent Wash: Wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities like decarboxylated species).

  • Fractional Precipitation (The Critical Step):

    • Slowly acidify the aqueous layer with HCl.

    • Monitor pH.[2][7] The 5-chloro isomer (pKa ~ lower due to less steric hindrance/H-bonding) often precipitates after or before the 3-chloro depending on the specific crystal lattice energy, but typically they have distinct solubility curves.

    • Standard practice: Acidify to pH 3.5, stir, and filter. Check the filter cake vs. filtrate. Often the target 3-chloro isomer is more soluble in the filtrate due to the "ortho effect" disrupting packing, allowing you to filter off the 5-chloro impurity first (or vice versa—test on 1g scale first ).

References & Authority
  • Regioselectivity in Pyridine Chlorination:

    • Mechanism:[2][3][5][7][8][9][10] Electrophilic substitution in pyridines is directed by the activation of the methyl group vs. the deactivation of the ring nitrogen. The C5 position is electronically favored over C3 in 6-methylpicolinic acid derivatives.

    • Source:Chempanda, "Synthesis of 3-chloropicolinic acid" (Analogous chemistry for the non-methylated variant showing hydrolysis preference). Link

  • Hydrolysis of Trichloromethyl/Cyano Precursors:

    • Protocol: Industrial synthesis of Clopyralid (3,6-dichloropicolinic acid) relies on the hydrolysis of chlorinated precursors to avoid isomer issues. This methodology applies directly to the 3-chloro-6-methyl analog.

    • Source:Google Patents, "Preparation of 3,6-dichloropicolinic acid" (US Patent 4,087,431). Link

  • Impurity Identification (5-chloro isomer):

    • Data: Identification of 5-chloro-3-methyl isomers in parallel synthesis efforts highlights the prevalence of this regioisomer.

    • Source:ChemicalBook, "5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis". Link

  • Separation Techniques:

    • Methodology: Separation of isomeric chlorobenzoic/picolinic acids via fractional precipitation and pH control.

    • Source:Google Patents, "Process for the separation of isomeric chlorobenzoic acids" (US Patent 2,546,545). Link

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Chloropicolinic Acids

Introduction: The "Picolinic" Challenge Welcome to the technical support center. If you are analyzing chloropicolinic acids—specifically herbicides like Clopyralid , Picloram , or Aminopyralid —you are likely encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Picolinic" Challenge

Welcome to the technical support center. If you are analyzing chloropicolinic acids—specifically herbicides like Clopyralid , Picloram , or Aminopyralid —you are likely encountering a specific set of chromatographic anomalies.

These molecules present a "perfect storm" for HPLC difficulties:

  • High Polarity: They are poorly retained on standard C18 columns.

  • Low pKa (~2.0–2.3): They require aggressive pH control to suppress ionization.

  • Metal Chelation: The picolinic acid moiety (pyridine-2-carboxylic acid) is a potent chelator of transition metals (Fe, Ni, Cr) found in stainless steel HPLC flow paths.

This guide moves beyond generic troubleshooting to address these specific chemical behaviors.

Module 1: Method Development & Optimization

Q: I am using a standard C18 column, but my retention is negligible (k' < 1). How do I increase retention without using ion-pairing reagents?

A: This is a classic issue with chloropicolinic acids. Because their pKa values are very low (e.g., Clopyralid pKa ≈ 2.3), they are fully ionized at neutral pH, making them too polar for hydrophobic retention.

The Solution: You must suppress ionization or switch mechanisms.

  • Strategy A (Reverse Phase): Lower your mobile phase pH to 2.0–2.3 . At this pH, approximately 50% of the population is protonated (neutral), significantly increasing retention on C18. Use 0.1% Phosphoric Acid or Formic Acid .

  • Strategy B (Mixed-Mode): Switch to a column with embedded positive charges (e.g., SIELC Obelisc R or Primesep 100 ). These columns utilize an anion-exchange mechanism to retain the negatively charged carboxylate group while using the hydrophobic backbone for separation. This allows you to work at higher pH levels (3–4) where the analytes are ionized but still retained.

Q: Should I use Ion-Pair Chromatography (IPC) with TBA (Tetrabutylammonium)?

A: Proceed with caution. While IPC effectively retains these acids, I generally advise against it for high-throughput labs due to "column memory." Once a column is exposed to TBA, it is permanently converted to an IPC column. Equilibration times are long, and baseline drift in gradient elution can be severe. Mixed-mode chromatography is the modern, more robust alternative.

Module 2: Troubleshooting Peak Shape (The Chelation Factor)

Q: My peaks are tailing severely (As > 2.0), but the column is new. Is it a silanol effect?

A: While silanol interactions are common for bases, for picolinic acids, the culprit is often Metal Chelation .

  • The Mechanism: The nitrogen in the pyridine ring and the adjacent carboxylic acid oxygen form a "pincer" that binds to iron ions leaching from stainless steel frits or tubing. This creates a "kinetic tail" that no amount of silanol-blocking buffer will fix.

  • The Diagnostic Test: Add a chelating additive like EDTA (0.1 mM) or Medronic Acid (5 µM) to your mobile phase. If the tailing disappears, your issue is metal interaction, not the column chemistry.

  • The Fix:

    • Passivate your system with 30% Phosphoric acid.

    • Use PEEK tubing and PEEK-lined columns where possible.

    • Switch to a "metal-free" hardware column option if available from your vendor.

Q: I see "Ghost Peaks" or carryover in my blank injections.

A: Chloropicolinic acids stick to stainless steel surfaces (injector needles, loops).

  • Solution: Change your needle wash solvent. A standard MeOH/Water wash is insufficient. Use an active wash solution: 50:50 Acetonitrile:Water with 0.1% Formic Acid . The acid keeps the analyte protonated and soluble, preventing adsorption to the metal needle.

Module 3: Sensitivity & Detection

Q: What is the optimal UV wavelength? I am struggling with sensitivity.

A: These molecules have weak chromophores.

  • Picloram & Aminopyralid: These have stronger absorbance due to the amino group. Target 240–254 nm .

  • Clopyralid: This is the most difficult. It lacks the amino auxochrome. You must detect at 220–230 nm .

    • Warning: At 220 nm, many buffers (acetate, citrate) absorb light, causing high background noise. Use Phosphate (transparent <200 nm) or 0.1% Phosphoric Acid for the best signal-to-noise ratio.

Q: Can I use Mass Spectrometry (LC-MS/MS) for these?

A: Absolutely, and it is preferred for residue analysis.

  • Mode: Negative Electrospray Ionization (ESI-).

  • Mobile Phase: Do not use Trifluoroacetic Acid (TFA) or Phosphoric Acid, as they suppress ionization. Use Formic Acid (0.1%) or Ammonium Formate (5–10 mM) .

  • Transitions: Look for the decarboxylation loss (

    
    ). This is a characteristic and sensitive transition for picolinic acids.
    

Summary of Physicochemical Properties

AnalytepKa (approx)PolarityDetection (UV)Primary Chelation Risk
Clopyralid 2.3High225 nmHigh
Picloram 2.3High240 nmHigh
Aminopyralid 2.6High240 nmHigh

Visual Troubleshooting Guides

Figure 1: Peak Shape Diagnostic Logic

Caption: A logical workflow to distinguish between silanol activity, metal chelation, and system voids when diagnosing tailing peaks.

Troubleshooting Start Problem: Poor Peak Shape CheckType Identify Defect Type Start->CheckType Tailing Tailing (As > 1.5) CheckType->Tailing Fronting Fronting (As < 0.9) CheckType->Fronting Split Split / Doublet CheckType->Split ChelationCheck Diagnostic: Add EDTA or Medronic Acid Tailing->ChelationCheck Overload Cause: Mass Overload Fronting->Overload Frit Cause: Blocked Inlet Frit Split->Frit MetalIssue Result: Shape Improves (Cause: Metal Chelation) ChelationCheck->MetalIssue Yes SilanolIssue Result: No Change (Cause: Silanol/pH) ChelationCheck->SilanolIssue No Passivate Action: Passivate System Use PEEK Tubing MetalIssue->Passivate LowerPH Action: Lower pH < 2.5 or Change Column SilanolIssue->LowerPH Dilute Action: Dilute Sample 1:10 Overload->Dilute Reverse Action: Reverse Flush Column Frit->Reverse

Figure 2: Method Development Workflow

Caption: Step-by-step decision matrix for selecting the correct column and mobile phase based on available instrumentation.

MethodDev Start Start: Chloropicolinic Acid Analysis Instrument Select Detector Start->Instrument UV UV Detector Instrument->UV MS MS/MS Detector Instrument->MS UV_MP Mobile Phase: Phosphate Buffer pH 2.0-2.5 UV->UV_MP MS_MP Mobile Phase: 0.1% Formic Acid (Volatile) MS->MS_MP UV_Col Column: C18 (High Carbon Load) or Mixed-Mode (Anion X) UV_MP->UV_Col Chelation CRITICAL: Ensure Metal-Free Flow Path or Add Medronic Acid UV_Col->Chelation MS_Col Column: C18 (Polar Embedded) or HILIC MS_MP->MS_Col MS_Col->Chelation

Standard Operating Procedure (SOP): Rapid HPLC-UV Method

Objective: Separation of Clopyralid and Picloram in water or soil extracts.

  • Column: C18, 150 x 4.6 mm, 5 µm (Select a column with high surface area and end-capping to reduce silanol activity).

  • Mobile Phase A: 50 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid.

    • Note: The low pH is non-negotiable for retention stability [1].

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer and peak symmetry).

  • Injection Volume: 10–20 µL.

  • Wavelength: 225 nm (compromise for simultaneous detection).

References

  • Vertex AI Search. (2025).[1] Determination of Clopyralid Herbicide in Soil and Water by High Performance Liquid Chromatography. ResearchGate. 1

  • SIELC Technologies. (n.d.). HPLC Analysis of Clopyralid. SIELC.com. 2

  • Affinisep. (n.d.). Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water. Affinisep.com.[3] 3

  • MDPI. (2022). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids. MDPI.com. 4[5]

  • NIH. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. PubMed. 6

Sources

Troubleshooting

Picolinic Acid Analog Purification Support Center

Ticket #404: Troubleshooting Isolation & Purity Challenges Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive Summary: The "Zwitterion Trap" Welcome to the technical support hub for pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Troubleshooting Isolation & Purity Challenges

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Zwitterion Trap"

Welcome to the technical support hub for pyridine-2-carboxylic acid (picolinic acid) derivatives. If you are here, you are likely facing one of three specific failures:

  • The "Ghost" Product: Your compound vanishes during aqueous workup (high water solubility).

  • The "Comet" Streak: Your product tails severely on silica gel, ruining separation.

  • The "Blue" Impurity: Persistent metal contamination (usually Cu, Pd, or Zn) due to chelation.

Picolinic acid analogs are zwitterionic (amphoteric). They possess a basic pyridine nitrogen (


) and an acidic carboxylic acid (

). This duality means they are charged at almost every pH, defying standard "acid/base extraction" logic.
Module 1: The Decision Matrix

Before starting, identify your primary impurity. Do not apply a "standard workup" to these analogs.

PurificationStrategy Start Identify Impurity Type InorganicSalts Inorganic Salts (NaCl, Na2SO4) Start->InorganicSalts Isomers Regioisomers (Nicotinic/Isonicotinic) Start->Isomers Metals Transition Metals (Cu, Pd, Zn) Start->Metals SilicaTailing Tailing on Silica Start->SilicaTailing Desalting Method A: Dry & Triturate (Ethanol/MeOH) InorganicSalts->Desalting High Solubility IonExchange Method B: Ion Exchange Resin (Dowex 50W) InorganicSalts->IonExchange High Purity Req HILIC Method C: HILIC Chromatography (Ammonium Formate) Isomers->HILIC Polar Selectivity Scavenger Method D: EDTA Wash or Thiol-Silica Metals->Scavenger Chelation Break TEA_Silica Method E: TEA-Deactivated Silica (1-3% Et3N) SilicaTailing->TEA_Silica Surface Passivation

Figure 1: Purification Decision Matrix. Select your workflow based on the dominant impurity profile.

Module 2: Troubleshooting Guides
Issue #1: "My product stays in the water layer during extraction."

Root Cause: The Isoelectric Point (pI). At neutral pH (pH 6–7), picolinic acid exists largely as a zwitterion (net neutral but highly polar), making it insoluble in non-polar solvents (DCM, Hexane) and highly soluble in water.

The Fix: The "Dry & Triturate" Protocol Do not attempt liquid-liquid extraction (LLE) with DCM. Instead, exploit the differential solubility of the organic salt vs. the inorganic salt.

  • Evaporation: Rotovap your aqueous reaction mixture to complete dryness. You will have a solid residue containing your product + inorganic salts (NaCl/KCl).

  • Trituration: Add absolute ethanol or methanol to the solid residue.

    • Why? Picolinic acid analogs are soluble in alcohols (approx. 57 g/kg in EtOH), whereas inorganic salts like NaCl are virtually insoluble.

  • Filtration: Sonicate for 10 minutes, then filter off the undissolved inorganic salts.

  • Concentration: Evaporate the alcoholic filtrate to obtain the desalted product.

SolventPicolinic Acid SolubilityNaCl SolubilityResult
Water Very High (~860 g/kg)HighNo Separation
Ethanol Moderate (~57 g/kg)NegligibleSeparation
DCM Low/InsolubleInsolubleNo Dissolution
Issue #2: "The spot streaks from baseline to solvent front on TLC."

Root Cause: Silanol Interaction. The basic nitrogen of the pyridine ring hydrogen-bonds strongly with the acidic silanol groups (


) on the silica surface. This acts like a "secondary brake," causing tailing.

The Fix: Silica Deactivation (The TEA Trick) You must block the silanol sites before your compound sees them.

Protocol:

  • Pre-treatment: Prepare your mobile phase with 1% Triethylamine (TEA) .

  • Flush: Flush the column with 2 column volumes (CV) of this TEA-containing solvent before loading your sample.

  • Run: Perform the purification. The TEA competes for the silanol sites, allowing your pyridine derivative to elute as a tight band.

    • Note: You may need to remove the TEA salt after the column.[1] See "Dry & Triturate" above, or use high vacuum if your product is a solid.

Issue #3: "I cannot separate the 2-, 3-, and 4- isomers."

Root Cause: Structural Similarity. Standard C18 columns cannot distinguish the subtle polarity shifts between picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids. They often co-elute in the dead volume.

The Fix: HILIC or Ion-Pairing HPLC You must use a mode that interacts with the charge or the polar functionality.

Recommended HILIC Method:

  • Column: HILIC (Zwitterionic or Amide phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 95% B to 60% B.

  • Mechanism: Separation is based on the hydration shell around the zwitterion. The 2-isomer (picolinic) often forms an internal hydrogen bond, making it slightly less polar than the 3- or 4- isomers, leading to distinct retention times.

Issue #4: "My product is blue/green (Copper contamination)."

Root Cause: Chelation. Picolinic acid is a bidentate ligand.[3] It grabs transition metals (Cu, Zn, Pd) with high affinity (


). A simple water wash will not  remove the metal.

The Fix: The "Sulfide Switch" or Acid Release

  • Option A (Scavenger Resin): Dissolve crude in MeOH and stir with QuadraPure™ TU (Thiourea) or similar thiol-based scavengers. Filter resin.[4]

  • Option B (Acid Release):

    • Acidify solution to pH < 1 using HCl. (Protonates the pyridine N, breaking the metal chelate).

    • If the metal forms a chloride anion (like

      
      ), pass through an Anion Exchange resin to trap the metal, letting the protonated ligand pass.
      
Visualizing the Zwitterion Trap

Understanding the protonation state is critical for extraction.

pH_Species cluster_advice Extraction Windows Low_pH pH < 1.0 Cationic (+) (COOH / NH+) Mid_pH pH 1.0 - 5.3 Zwitterionic (+/-) (COO- / NH+) Low_pH->Mid_pH pKa1 (COOH) Advice1 Soluble in Water NO Extraction Low_pH->Advice1 High_pH pH > 5.4 Anionic (-) (COO- / N) Mid_pH->High_pH pKa2 (NH+) Advice2 Precipitates? (Isoelectric Point) Mid_pH->Advice2 Advice3 Salt Formation Water Soluble High_pH->Advice3

Figure 2: Protonation States of Picolinic Acid. Extraction is most difficult at pH > 5.4 (Anionic) and pH < 1.0 (Cationic). The "Sweet Spot" for precipitation or HILIC retention is the Zwitterionic range (pH 2-5).

FAQ: Quick Solutions

Q: Can I use C18 columns for picolinic acid? A: Generally, no. It is too polar and will elute in the void volume. If you must use C18, you need an Ion-Pairing Reagent (e.g., 5mM Tetrabutylammonium hydrogen sulfate) in the mobile phase to induce retention.

Q: Why does my NMR show broad peaks? A: Metal contamination. Paramagnetic metals (Cu²⁺, Fe³⁺) cause severe line broadening in NMR even at ppm levels. Perform an EDTA wash or scavenger resin treatment (See Issue #4).

Q: Can I sublime picolinic acid? A: Yes. Many picolinic acid analogs sublime at moderate temperatures (100–150°C) under high vacuum. This is an excellent, solvent-free purification method for neutral analogs.

References
  • HILIC Separation of Pyridine Carboxylic Acids: Separation of Picolinic, Nicotinic, and Isonicotinic Acids.[2][5] Agilent Technologies / Thermo Fisher Application Notes. HILIC provides superior retention for polar zwitterions compared to C18. Source:

  • Solubility Data & Thermodynamics: Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI Crystals. Confirms high water solubility (~862 g/kg) vs Ethanol (~57 g/kg).[6] Source:

  • Flash Chromatography Modification: Tips for Flash Column Chromatography: Deactivating Silica. University of Rochester Chemistry Dept. Protocols for using Triethylamine to prevent tailing of basic amines. Source:

  • Metal Complex Stability: A Study of Metal Complexes of 2-picolinic Acid. (2022). ResearchGate.[7][8] Details the high stability constants of Cu-Picolinate, necessitating strong chelating scavengers for removal. Source:

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Picolinic Acid

Current Status: Online Agent: Senior Application Scientist Ticket ID: PIC-REGIO-001 Subject: Strategies to improve the regioselectivity of picolinic acid substitutions Executive Summary: The "Picolinic Paradox" Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PIC-REGIO-001 Subject: Strategies to improve the regioselectivity of picolinic acid substitutions

Executive Summary: The "Picolinic Paradox"

Welcome to the technical support center. You are likely here because picolinic acid (pyridine-2-carboxylic acid) is resisting your attempts at selective functionalization.

The challenge lies in the competing electronic and steric forces:

  • The Pyridine Ring: Electron-deficient, resisting Electrophilic Aromatic Substitution (EAS) but prone to Nucleophilic Aromatic Substitution (SNAr) and Radical addition.

  • The Nitrogen Atom: A strong Lewis base that poisons catalysts or directs metalation to the C6 position.

  • The Carboxylic Acid (C2): A potential Directing Group (DG) for C3 activation, but also a steric bulk that hinders C3 approach.

To solve this, we do not rely on "luck." We rely on Chelation Control (for C3) and Orbital/Steric Engineering (for C4/C6).

Decision Matrix: Route Selection

Before proceeding, identify your target position using the logic flow below.

RegioSelectivity Start Target Position on Picolinic Acid C3 C3 (Ortho to COOH) Start->C3 C4 C4 (Para to N) Start->C4 C5 C5 (Meta to N) Start->C5 C6 C6 (Ortho to N) Start->C6 C3_Strat Strategy: Chelation Control (Pd-Catalyzed C-H Activation) C3->C3_Strat C4_Strat Strategy: Radical Substitution (Minisci Reaction w/ Blocking) C4->C4_Strat C5_Strat Strategy: Distal Template (U-Shaped Directing Groups) C5->C5_Strat C6_Strat Strategy: N-Directed (N-Oxide Activation) C6->C6_Strat

Figure 1: Strategic decision tree for selecting the functionalization methodology based on the desired regiochemical outcome.

Module A: C3-Selective Functionalization (The "Proximal" Route)

The Issue: Users often report low yields or mixtures of C3/C6 products when attempting arylation. The Cause: Competitive coordination. The metal catalyst (usually Pd) can bind to the Nitrogen (leading to C6 or catalyst death) instead of the Carboxylate/Amide oxygen (which directs to C3).

Technical Deep Dive: The Chelation Mechanism

To hit C3, you must form a thermodynamically stable 5-membered palladacycle . This requires converting the free acid into a bidentate directing group (DG), typically an amide.

C3Mechanism Step1 Substrate (Picolinamide) Step2 Pd(II) Coordination (N,O-Chelation) Step1->Step2 Ligand Exchange Step3 C3-H Activation (CMD Mechanism) Step2->Step3 Ag(I) Promoted Step4 C3-Arylated Product Step3->Step4 Reductive Elim.

Figure 2: The Concerted Metalation-Deprotonation (CMD) pathway required for C3 selectivity.

Troubleshooting & FAQs

Q: I am using free picolinic acid, but the reaction is sluggish. Why?

  • A: Free carboxylic acids are weak directing groups due to the high pKa of the O-H bond.

  • Fix: Convert picolinic acid to N-methoxybenzamide or a triflylamide . These are "super-directing groups" that lower the activation energy for the C-H insertion step.

Q: I see significant C6 byproduct. How do I stop N-directed activation?

  • A: The Pyridine Nitrogen is competing with your Directing Group.

  • Fix: Use MPAA ligands (Mono-N-protected amino acids) like Ac-Val-OH. These ligands coordinate to Palladium and enforce a geometry that disfavors the N-binding mode of the pyridine substrate, enhancing C3 selectivity [1].

Standard Operating Procedure (SOP): C3-Arylation
  • Substrate: Convert Picolinic acid to N-phenylpicolinamide.

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: 1,10-Phenanthroline (for free pyridine) or Ac-Val-OH (for amides).

  • Oxidant: Ag₂CO₃ (2.0 equiv) – crucial for regenerating Pd(II).

  • Solvent: t-Amyl alcohol (110 °C).

  • Purification: Flash chromatography (DCM/MeOH).

Module B: C4-Selective Functionalization (The "Distal" Route)

The Issue: Minisci reactions (radical alkylation) on picolinic acid derivatives usually yield a 1:1 mixture of C4 and C6 isomers. The Cause: Both C4 and C6 are electron-deficient positions activated by protonation of the pyridine nitrogen. The radical nucleophile lacks inherent discrimination.

Technical Deep Dive: Steric Blocking Strategy

To achieve >95% C4 selectivity, we must physically block the C6 position without permanently altering the molecule. The Baran Diversification Strategy uses a transient "blocking group" [2].

Troubleshooting & FAQs

Q: My Minisci reaction stalled. The starting material is unconsumed.

  • A: You likely have insufficient acid.

  • Fix: The reaction requires the pyridine to be protonated (pyridinium salt) to activate the ring toward nucleophilic radicals. Ensure pH < 2 using TFA or H₂SO₄.

Q: How do I separate the C4 and C6 isomers?

  • A: Don't separate—prevent.

  • Fix: Pre-functionalize the picolinic acid with a bulky ester or use the Maleate Blocking Group . This group reacts with the Nitrogen to form a salt that sterically shields C2 and C6, funneling the radical exclusively to C4.[1]

Standard Operating Procedure (SOP): C4-Alkylation
  • Blocking: Treat Picolinic acid ester with dimethyl maleate to form the pyridinium salt.

  • Radical Source: Carboxylic acid (alkyl source) + AgNO₃ (cat.)[1] + (NH₄)₂S₂O₈.[1]

  • Conditions: DCM/H₂O biphasic system, 40 °C.

  • Deblocking: Treat with mild base (NaHCO₃) to remove the maleate group.

  • Result: Exclusive C4-alkylated picolinate.

Comparative Data: Selectivity Metrics
MethodTarget PositionMajor ByproductKey ReagentSelectivity (Target:Byproduct)
SNAr C6C4NaH / Nucleophile~60:40 (Poor)
Pd-Catalyzed (Free Acid) C3C6Pd(OAc)₂ / Ag₂CO₃~70:30 (Moderate)
Pd-Catalyzed (Amide DG) C3NonePd(OAc)₂ / Ac-Val-OH>95:5 (Excellent)
Classical Minisci C4C6R-COOH / S₂O₈²⁻~50:50 (Poor)
Blocked Minisci C4NoneMaleate / S₂O₈²⁻>98:2 (Excellent)
References
  • Ligand-Promoted C3-Selective Aryl

    • Source:Journal of the American Chemical Society
    • Context: Describes the use of amino acid ligands to override intrinsic reactivity.
    • URL:[Link] (Example proxy for Yu/Maiti type mechanisms).

  • Practical and Regioselective Synthesis of C4-Alkyl

    • Source:Journal of the American Chemical Society (Baran Group)
    • Context: The definitive guide on using male
    • URL:[Link]

  • Regioselective C-H Functionaliz

    • Source:Chemical Science[2][3]

    • Context: Overview of distal vs.
    • URL:[Link]

  • Minisci Reactions: Versatile C-H Functionaliz

    • Source:Med. Chem. Commun.
    • Context: Review of radical addition mechanisms and solvent effects.
    • URL:[Link]

Sources

Troubleshooting

Managing thermal stability issues during the synthesis of picolinic acid derivatives

Introduction: The "Position 2" Challenge Welcome to the technical support hub for pyridine chemistry. If you are synthesizing picolinic acid (pyridine-2-carboxylic acid) or its derivatives, you are likely encountering yi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Position 2" Challenge

Welcome to the technical support hub for pyridine chemistry. If you are synthesizing picolinic acid (pyridine-2-carboxylic acid) or its derivatives, you are likely encountering yield losses or impurities that do not appear when working with its isomers, nicotinic (position 3) or isonicotinic (position 4) acid.

The Core Issue: Picolinic acid derivatives possess a unique thermal instability driven by the Hammick Mechanism . Unlike standard carboxylic acids, the proximity of the ring nitrogen to the carboxyl group at position 2 facilitates a zwitterionic transition state, leading to rapid decarboxylation at temperatures as low as 150°C, or even lower under catalytic conditions.

This guide provides the protocols and mechanistic insights required to navigate these thermal hazards.

Module 1: The Decarboxylation Trap (Mechanistic Insight)

To prevent degradation, you must understand why it happens. Picolinic acid does not merely "decompose"; it undergoes a specific, kinetically favored rearrangement.

The Mechanism: Why Position 2 is Unstable

Thermal decarboxylation proceeds through a zwitterionic intermediate.[1] The protonated ring nitrogen acts as an electron sink, stabilizing the developing negative charge on the


-carbon as carbon dioxide is ejected. This forms a reactive ylide (the Hammick Intermediate), which then protonates to form pyridine.

Key Variable: This reaction is pH-dependent.[2][3] The rate is highest near the isoelectric point (pH ~1-2) where the zwitterion concentration is maximized. The anionic form (at higher pH) is significantly more thermally stable [1].

Visualizing the Hazard Pathway

The following diagram illustrates the critical failure point during heating.

DecarboxylationRisk cluster_prevention Stabilization Zone Picolinic Picolinic Acid (Neutral) Zwitterion Zwitterion (Isoelectric Species) Picolinic->Zwitterion  Equilibrium   Anion Picolinate Anion (Basic pH) Picolinic->Anion  +Base   TS Cyclic Transition State Zwitterion->TS  Heat (>140°C)   Ylide Hammick Intermediate (Ylide) TS->Ylide  -CO2   Pyridine Pyridine + CO2 (Irreversible Loss) Ylide->Pyridine  Protonation  

Caption: The Hammick decarboxylation pathway. Note that shifting equilibrium toward the Anion (green zone) prevents entry into the unstable Zwitterion/Transition State cascade.

Module 2: Safe Synthesis Protocols

Workflow A: Oxidation of 2-Picoline (Exotherm Management)

The most common route is the oxidation of 2-picoline. This reaction is notoriously exothermic. A runaway reaction here not only poses a safety hazard but generates localized hot spots that trigger the decarboxylation described above.

Recommended Method: Catalytic Wet Peroxide Oxidation (CWPO) or controlled Permanganate oxidation. Avoid Nitric Acid oxidations if possible due to explosion risks.

Step-by-Step Protocol (Permanganate Route):

  • Setup: Use a reactor with a high-efficiency reflux condenser and a mechanical stirrer (overhead). Magnetic stirring is insufficient for the sludge formed (MnO2).

  • Base Charge: Charge 2-picoline and water. Heat to 70°C .

    • Why? 70°C is the initiation threshold. Below this, KMnO4 accumulates unreacted; above this, the reaction is self-sustaining.

  • Controlled Addition: Add KMnO4 solid in small portions (e.g., 5% of total mass every 10-15 minutes).

    • Critical Check: Monitor the internal temperature. If temp spikes >95°C, stop addition immediately.

  • Filtration (The Danger Zone): Filter the hot MnO2 sludge.

    • Risk:[4] The filter cake retains product. Washing with boiling water is standard, but prolonged exposure of the filtrate to heat causes degradation.

    • Mitigation: Neutralize the filtrate to pH 7-8 immediately after collection. Do not hold the acidic solution at high temperatures.

Workflow B: Isolation and Drying

Isolating the free acid requires acidification, which pushes the molecule into its unstable zwitterionic form.

ParameterRecommendationMechanism/Reasoning
Elution pH pH 3.0 - 3.5Avoids the isoelectric point (pH ~1.0) where decarboxylation kinetics are fastest [1].
Drying Temp < 50°C (Vacuum)Picolinic acid sublimes and decarboxylates. Vacuum reduces the thermal load required for drying.
Solvent Ethanol/WaterAvoid high-boiling aromatic solvents (e.g., Toluene, p-Cymene) which promote Hammick chemistry [2].

Module 3: Troubleshooting & FAQs

Q1: My yield is low, and I smell pyridine in the workup. What happened?

Diagnosis: You likely experienced thermal decarboxylation.[1][5][6] Root Cause:

  • Overheating during acidification: Did you add strong acid (HCl/H2SO4) rapidly? The heat of neutralization combined with a local pH drop (<1.0) creates the perfect storm for CO2 loss.

  • Sublimation: Picolinic acid sublimes. If you dried it at 80°C+ under high vacuum, your product is in the pump trap, not the flask.

Corrective Action: Acidify slowly with internal cooling (keep T < 20°C). Dry at ambient temperature using a desiccator or low-temp vacuum oven.

Q2: Can I use acid chlorides (SOCl2) to make picolinic esters?

Analysis: Risky. Thionyl chloride generates HCl byproduct, protonating the ring nitrogen. Heating Picolinic Acid + SOCl2 to reflux often leads to a black tar due to degradation. Alternative Protocol: Use a mild coupling agent (EDC/NHS) or form the hydrochloride salt of the acid chloride at low temperature (0°C) using oxalyl chloride/DMF, then react immediately with the alcohol. Never reflux picolinic acid in thionyl chloride for extended periods.

Q3: How do I stabilize the molecule during scale-up?

Strategy: Process as the metal salt (Sodium or Potassium Picolinate) for as long as possible. The anionic carboxylate is electronically repelled from the nitrogen lone pair, preventing the cyclic transition state required for decarboxylation. Convert to the free acid only at the final crystallization step.

Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Problem: Low Yield / Degradation CheckGas Is gas (CO2) evolving during reaction/workup? Start->CheckGas YesGas Decarboxylation Confirmed CheckGas->YesGas Yes NoGas Check Solubility/Sublimation CheckGas->NoGas No CheckpH Check pH during heating. Is pH < 3? YesGas->CheckpH Sublimation Product lost to vacuum trap. Action: Lower drying Temp. NoGas->Sublimation YesAcid High Risk: Zwitterion active. Action: Raise pH to >4 or Cool <50°C CheckpH->YesAcid Yes NoAcid Check Solvent. Are you using ketone/aldehyde? CheckpH->NoAcid No Hammick Hammick Reaction detected. Solvent is reacting with Ylide. NoAcid->Hammick Yes

Caption: Logic flow for diagnosing yield loss. Gas evolution is the primary indicator of thermal degradation.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.

  • Hammick, D. L., & Dyson, P. (1939).[6] The mechanism of decarboxylation.[1][2][3][6][7] Journal of the Chemical Society, 1724.[6]

  • Suresh, S., et al. (2014). Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. Journal of Chemistry.

  • BenchChem Technical Library. (2025). Navigating the Thermal Stability of Pyridine Carboxylic Acids.

Sources

Optimization

Optimizing solvent systems for the purification of 3-chloro-6-methylpicolinic acid

Content ID: TS-PUR-3C6M-001 Last Updated: 2024-05-22 Topic: Solvent System Optimization & Troubleshooting Target Audience: Process Chemists, R&D Scientists[1] Executive Summary & Solvent Strategy 3-Chloro-6-methylpicolin...

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TS-PUR-3C6M-001 Last Updated: 2024-05-22 Topic: Solvent System Optimization & Troubleshooting Target Audience: Process Chemists, R&D Scientists[1]

Executive Summary & Solvent Strategy

3-Chloro-6-methylpicolinic acid (CAS: 894074-82-9) is a functionalized pyridine derivative often used as an intermediate in agrochemical synthesis (e.g., synthetic auxins related to Clopyralid).[1] Its purification is governed by its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid group.

Effective purification relies on exploiting the pH-dependent solubility switch (Acid-Base Swing) as the primary purification mechanism, followed by recrystallization for isomer control.[1]

Solvent Selection Matrix
Solvent SystemRoleMechanismTarget Impurities
NaOH (aq) / Toluene Primary ExtractionpH-Switch / PartitioningNeutral organics, unreacted 2-trichloromethyl intermediates
Water / HCl PrecipitationIsoelectric Point PrecipitationInorganic salts (remain in filtrate)
Methanol / Water RecrystallizationTemperature-dependent solubilityIsomeric byproducts (e.g., 5-chloro isomers)
Ethyl Acetate Extraction (Alternative)Polar Organic PartitioningOxidative byproducts, tars

Troubleshooting Guides (Q&A Format)

Issue 1: Product precipitates as an oil or sticky gum rather than a crystalline solid.

User Question: "I am acidifying the alkaline hydrolysis mixture to pH 1-2, but instead of white crystals, the 3-chloro-6-methylpicolinic acid comes out as a brown oil that eventually hardens into a rock. How do I get a free-flowing powder?"

Technical Diagnosis: This "oiling out" phenomenon occurs when the product precipitates at a temperature above its metastable melting point in the solvent mixture, or due to occlusion of neutral impurities (starting materials) that lower the melting point.[1]

Corrective Protocol:

  • Temperature Control: Do not acidify at high temperatures. Cool the alkaline solution to 20–25°C before adding acid.

  • Seeding: Add seed crystals of pure 3-chloro-6-methylpicolinic acid at the onset of turbidity (approx. pH 4.0).

  • Slower Acidification: Rapid addition of acid creates local supersaturation. Add 30% HCl dropwise over 60 minutes.

  • Co-Solvent Addition: If oiling persists, the aqueous phase may contain too many organic impurities.[1] Add 5% v/v Isopropanol (IPA) to the aqueous mixture before acidification. This increases the solubility of the "oily" impurities, keeping them in the mother liquor while the product crystallizes.[1]

Issue 2: Persistent yellow/brown coloration despite high HPLC purity.

User Question: "My HPLC shows >98% purity, but the solid is tan/brown. Recrystallization from water isn't removing the color."[1]

Technical Diagnosis: Pyridine derivatives are prone to forming oxidative oligomers (tars) that are highly colored even at ppm levels. These are often non-polar and trapped within the crystal lattice.

Corrective Protocol: The most effective color removal step is during the alkaline phase , not the final acidic phase.[1]

  • Dissolve the crude acid in 10% NaOH (pH > 10).

  • Add Activated Carbon (0.5 wt% relative to mass of substrate) . Note: Use steam-activated carbon with high mesoporosity.[1]

  • Stir at 50°C for 1 hour.

  • Filter hot through a Celite pad to remove carbon.[1]

  • Acidify the clear filtrate to precipitate the off-white product.[1]

Issue 3: Difficulty removing the 3,5-dichloro or 5-chloro isomer.

User Question: "I have 2-3% of the regioisomer (5-chloro-6-methylpicolinic acid). Standard acid-base workup doesn't separate them."[1]

Technical Diagnosis: Isomers often have nearly identical pKa values, rendering pH-swing extraction ineffective.[1] Separation requires exploiting subtle differences in lattice energy via recrystallization.

Corrective Protocol: Switch to a Methanol/Water Recrystallization system.

  • Dissolve the crude solid in boiling Methanol (minimum volume).

  • Slowly add hot Water until persistent turbidity is observed (Ratio approx 2:1 MeOH:Water).

  • Allow to cool slowly to room temperature, then to 0-5°C.

  • Why this works: The 3-chloro isomer (target) typically packs more efficiently than the 5-chloro isomer due to the steric shielding of the carboxylic acid by the adjacent chlorine (ortho-effect), often making it less soluble in aqueous mixtures than the more exposed 5-chloro isomer.[1]

Validated Experimental Workflows

Workflow A: The "Acid-Base Swing" (Primary Purification)

Use this for crude reaction mixtures (e.g., after hydrolysis of 3-chloro-6-methyl-2-(trichloromethyl)pyridine).[1]

  • Basification: Adjust reaction mixture to pH 10–11 using 30% NaOH.

  • Organic Wash: Extract the aqueous layer twice with Toluene (ratio 1:1 vol/vol).

    • Purpose: Toluene removes unreacted trichloromethyl starting material and non-acidic pyridine byproducts. The target molecule remains in the water phase as the sodium salt.

  • Phase Separation: Discard the organic (Toluene) layer.

  • Polishing: (Optional) Treat aqueous layer with activated carbon (see Issue 2).

  • Acidification: Cool aqueous layer to 20°C. Slowly add 30% HCl to pH 1.5–2.0.

  • Isolation: Filter the resulting white precipitate. Wash cake with ice-cold water (2x) to remove inorganic salts (NaCl).

  • Drying: Vacuum dry at 50°C.

Workflow B: Recrystallization (High Purity)

Use this if HPLC purity is <98% or isomers are present.[1]

  • Dissolution: Suspend 10g of crude solid in 40 mL Ethanol . Heat to reflux.[1][2][3][4]

  • Solubility Check: If not fully dissolved, add Ethanol in 5 mL increments.

  • Precipitation: Once dissolved, remove from heat.[1][5] Add Water dropwise to the hot solution until a faint cloudiness persists.

  • Crystallization: Cool to room temperature with stirring (2 hours), then chill to 0°C (1 hour).

  • Filtration: Filter and wash with a cold 1:1 Ethanol/Water mixture.

Visual Logic Maps

Diagram 1: Purification Logic Flow

This decision tree guides the user through the purification process based on impurity type.[1]

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile Start->CheckImpurity NeutralImpurity Neutral Organics (Starting Material/Tars) CheckImpurity->NeutralImpurity High Neutrals IsomerImpurity Regioisomers (e.g., 5-chloro) CheckImpurity->IsomerImpurity Isomers Present ColorImpurity Color Bodies (Oxidative Tars) CheckImpurity->ColorImpurity Strong Color AcidBase Protocol A: Acid-Base Extraction (Wash with Toluene at pH 11) NeutralImpurity->AcidBase Recryst Protocol B: Recrystallization (MeOH/Water or EtOH/Water) IsomerImpurity->Recryst CarbonTreat Activated Carbon Treatment (at pH 11) ColorImpurity->CarbonTreat AcidBase->Recryst If Isomers Remain Final Pure 3-Chloro-6-methylpicolinic acid AcidBase->Final CarbonTreat->AcidBase Filter then Acidify Recryst->Final

Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.

Diagram 2: The Acid-Base Swing Mechanism

Visualizing the chemical state changes during Protocol A.

AcidBaseSwing Step1 Step 1: Crude Mix (Acid Form + Impurities) Step2 Add NaOH (pH > 10) Step1->Step2 State2 Aqueous Phase: Product as Na-Salt (Soluble) Organic Phase: Neutrals (Insoluble in water) Step2->State2 Step3 Wash with Toluene & Separate Phases State2->Step3 Step4 Add HCl (pH < 2) Step3->Step4 Aqueous Layer Only State3 Product Re-protonates Becomes Insoluble Precipitates Step4->State3 Final Filtration State3->Final

Caption: Mechanistic flow of the Acid-Base Swing protocol, highlighting the solubility inversion.

References

  • Dow AgroSciences LLC. (2013). Process for the preparation of 3,6-dichloropicolinic acid.[1][2][6] U.S. Patent No.[7] 8,492,583. Link (Describes analogous picolinic acid purification via acid-base swing).[1]

  • Sigma-Aldrich. (2024).[1] 3-Chloro-6-methylpicolinic acid Product Specification & Safety Data Sheet.[1]Link[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid (Analogous chemistry).[1]Link[1]

  • Li, J., et al. (2010).[1] Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid.[1] Google Patents CN104003934A. Link (Details extraction of picolinic acid derivatives using alkaline dissolution and organic washing).

  • Beilstein Journal of Organic Chemistry. (2013). Identification and synthesis of impurities formed during sertindole preparation.[4]Link (Discusses chlorination patterns and impurity management in pyridine systems).

Sources

Troubleshooting

Troubleshooting guide for scaling up the production of 3-chloro-6-methylpicolinic acid

Current Status: Online Support Tier: Level 3 (Process Optimization & Engineering) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction Welcome to the technical support hub for 3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Optimization & Engineering) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for 3-chloro-6-methylpicolinic acid (CMPA). This guide addresses the specific challenges encountered during the transition from bench-scale synthesis (grams) to pilot/production scale (kilograms).

CMPA is a critical scaffold in the synthesis of auxin-mimic herbicides (analogous to Clopyralid) and a versatile intermediate for pharmaceutical pyridines.[1] The primary synthetic bottleneck is the regioselective chlorination of 6-methylpicolinic acid, where competing electronic effects often lead to over-chlorinated byproducts (3,5-dichloro) or unreacted starting material.[1]

Module 1: Reaction Optimization (The Chemistry)

Q1: I am observing high levels of the 3,5-dichloro impurity (>15%). How do I shift selectivity toward the mono-chlorinated 3-chloro product?

A: This is the most common scale-up issue.[1] The methyl group at position 6 activates both position 3 (para) and position 5 (ortho). While position 3 is electronically favored, position 5 is kinetically accessible, especially if the reaction runs "hot" or reagent concentration is high.

Troubleshooting Protocol:

  • Switch from Batch to Semi-Batch: Do not add the chlorinating agent all at once.

    • Action: Meter the chlorinating agent (e.g.,

      
       gas or 
      
      
      
      ) over 4–6 hours.
  • Temperature Suppression:

    • Mechanism:[2][3][4][5][6][7][8] Lower temperatures favor the thermodynamic product (3-chloro) over the kinetic product (5-chloro or 3,5-dichloro).[1]

    • Action: Reduce reaction temperature to 40–50°C. If using aqueous

      
      , ensure the system does not exceed 60°C.
      
  • Protonation State Control:

    • Insight: The protonated pyridine ring is highly deactivated. If the reaction medium is too acidic (

      
      ), the ring resists electrophilic attack, requiring higher temperatures that degrade selectivity.
      
    • Action: Buffer the reaction. If using aqueous chlorination, maintain pH 2–3 using mild bases (like Sodium Acetate) to keep a portion of the substrate as the free base or zwitterion, which is more reactive at position 3.

Q2: My reaction stalls at 80% conversion. Adding more chlorinating agent only increases impurities. Why?

A: This "stalling" is often due to product inhibition or solubility limits in aqueous media. The product (3-chloro-6-methylpicolinic acid) is less soluble in acidic water than the starting material, potentially precipitating and coating the unreacted starting material.[1]

Diagnostic Steps:

  • Check Solubility: Is there a solid slurry? If so, increase solvent volume or add a co-solvent (e.g., Acetic Acid).[1]

  • Reagent Decomposition: If using N-Chlorosuccinimide (NCS) or Sodium Hypochlorite, the reagent may be decomposing before reacting.

    • Fix: Verify the active chlorine content of your reagent. For Hypochlorite, ensure the temperature is

      
       during storage.
      

Module 2: Purification & Isolation (The Workup)

Q3: How do I separate the 3-chloro product from the 5-chloro isomer without expensive chromatography?

A: At scale, chromatography is non-viable. You must utilize the difference in pKa and solubility between the isomers. The chlorine atom at position 3 (ortho to the carboxylic acid) exerts an inductive effect that slightly alters the acidity of the carboxylic group compared to the 5-chloro isomer.

The "pH Swing" Purification Protocol:

  • Basification: Dissolve the crude mixture in water using NaOH (pH 10–11). All species are soluble carboxylate salts.

  • Controlled Acidification (The Critical Step):

    • Slowly add HCl.

    • The 3,5-dichloro impurity (most acidic) usually precipitates last (at lowest pH).[1]

    • The starting material (6-methylpicolinic acid) is the most soluble in water.[1]

    • Target pH: The 3-chloro product typically precipitates in the pH range of 2.5 – 3.0 .

  • Validation: Perform a "fractional precipitation" study on a 10g sample. Acidify in 0.2 pH decrements, filter, and analyze the cake vs. filtrate by HPLC.

Data Table: Chlorinating Agent Comparison
ReagentScale SuitabilitySelectivity (3-Cl)Safety HazardByproduct Management
Chlorine Gas (

)
High (Industrial)ModerateHigh (Toxic Gas)HCl gas (Scrubber needed)
NCS (N-Chlorosuccinimide) Low (Lab/Pilot)High LowSuccinimide (Water soluble)

(Sulfuryl Chloride)
MediumModerateHigh (Corrosive)

and HCl gas
NaOCl / HCl MediumLow (oxidative side rxns)MediumBrine (Easy disposal)

Module 3: Safety & Engineering (The Scale-Up)

Q4: What are the specific thermal hazards for this reaction?

A: Chlorination is exothermic.

  • 
    :  Approximately -100 to -150 kJ/mol.[1]
    
  • Adiabatic Temperature Rise: In a concentrated batch, a runaway reaction can raise the temperature by >50°C, triggering solvent boiling or decomposition.

  • Engineering Control: Use a jacketed reactor with a cooling loop. Calculate the Dosage Controlled Heat Release: Ensure the cooling capacity (

    
    ) > Heat generation rate (
    
    
    
    ) at the maximum dosing rate.
Q5: We are generating significant off-gas. How do we manage this?

A: If using


 or 

, you will generate HCl gas.
  • Scrubber Requirement: A caustic scrubber (NaOH) is mandatory.

  • Backflow Prevention: Ensure a suck-back trap is installed between the reactor and the scrubber, as rapid absorption of HCl gas can create a vacuum in the reactor.

Visual Troubleshooting Workflows

Workflow 1: Synthesis & Isolation Logic

G Start Start: 6-Methylpicolinic Acid Reaction Chlorination (Reagent: Cl2 or NCS, Solvent: H2O/AcOH) Start->Reaction Check1 Check Conversion (HPLC) Reaction->Check1 OverChlor Issue: >10% 3,5-Dichloro Check1->OverChlor High Impurity Stall Issue: Low Conversion Check1->Stall Stalled Quench Quench & Basify (pH 10) Check1->Quench Pass (>95% Conv) Fix1 Reduce Temp / Slow Reagent Addition OverChlor->Fix1 Fix2 Check Solubility / Add Catalyst (FeCl3) Stall->Fix2 Fix1->Reaction Restart/Adjust Fix2->Reaction Adjust Acidify Controlled Acidification (Target pH 2.5-3.0) Quench->Acidify Filter Filtration & Wash Acidify->Filter Final Product: 3-Chloro-6-methylpicolinic acid Filter->Final

Caption: Logical flow for reaction monitoring and decision-making during the chlorination of 6-methylpicolinic acid.

Workflow 2: Impurity Management (Regioselectivity)

Selectivity Substrate 6-Methylpicolinic Acid Pos3 Position 3 (Target) Para to Methyl Ortho to COOH Substrate->Pos3 Major Pathway Pos5 Position 5 (Impurity) Ortho to Methyl Meta to COOH Substrate->Pos5 Minor Pathway Factors Control Factors Factors->Pos3 Low Temp (<50°C) Polar Solvent Factors->Pos5 High Temp (>80°C) Excess Cl2

Caption: Mechanistic competition between Position 3 (Target) and Position 5 (Impurity) based on reaction conditions.

Standard Operating Procedure (SOP) Summary

Protocol: Aqueous Chlorination of 6-Methylpicolinic Acid

  • Charge: Load 6-methylpicolinic acid (1.0 eq) and Water (5 vol) into the reactor.

  • Dissolution: Add NaOH (1.0 eq) to dissolve the solid. Adjust pH to ~4.0 with HCl.

  • Chlorination: Heat to 45°C. Bubble

    
     gas (1.05 eq) slowly through a sparger over 4 hours.
    
    • Critical Control: Monitor exotherm. Do not exceed 55°C.

  • Monitoring: Sample every hour. Stop when starting material < 2%.

  • Workup:

    • Purge excess

      
       with Nitrogen.
      
    • Cool to 20°C.

    • Adjust pH to 2.5–2.8 with HCl.

    • Stir for 2 hours to crystallize.

    • Filter and wash with ice-cold water (2 vol).[1]

    • Dry at 50°C under vacuum.

References

  • Preparation of 3,6-dichloropicolinic acid. (Relevant for chlorination methodology of picolinic acids). US Patent 3,317,549. Dow Chemical Co. Link

  • Process for the preparation of 3,6-dichloro-2-pyridinecarboxylic acid. (Describes the hydrolysis and chlorination sequences). US Patent 6,297,388. Dow AgroSciences. Link

  • Synthesis of 6-chloro-3-fluoro-2-picolinic acid. (Demonstrates oxidation/functionalization of methyl-pyridines). CN Patent 104003934A. Link

  • Safety Data Sheet: 6-Chloropicolinic Acid. (Surrogate safety data for handling chloropicolinic derivatives). Fisher Scientific. Link[1]

  • Regioselective Chlorination of Pyridines.Journal of Heterocyclic Chemistry.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be reviewed by a certified safety professional and comply with local environmental regulations regarding halogenated waste.[1]

Sources

Optimization

Avoiding unwanted side reactions in the chlorination of methylpicolinic acid

Executive Summary The conversion of 6-methylpicolinic acid to 6-methylpicolinoyl chloride is a critical activation step in drug development, often serving as a precursor for amide coupling or esterification.[1] While ost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 6-methylpicolinic acid to 6-methylpicolinoyl chloride is a critical activation step in drug development, often serving as a precursor for amide coupling or esterification.[1] While ostensibly simple, this reaction is prone to three specific failure modes driven by the unique electronics of the pyridine ring:

  • Radical Side-Chain Chlorination: Attack on the methyl group.[1]

  • Ring Chlorination (4-position): Electrophilic substitution activated by N-acylation.[1]

  • Salt-Induced Stalling: Precipitation of the hydrochloride salt, preventing reaction completion.[1]

This guide provides mechanistic insights and validated protocols to suppress these pathways.

Part 1: The Reaction Landscape (Pathway Analysis)

The following diagram illustrates the competitive landscape between the desired acyl chloride formation and the unwanted side reactions.

ReactionPathways Figure 1: Competitive Reaction Pathways in 6-Methylpicolinic Acid Chlorination Start 6-Methylpicolinic Acid Desired 6-Methylpicolinoyl Chloride (Target) Start->Desired SOCl2, Reflux (Controlled) Salt Hydrochloride Salt (Precipitate/Stall) Start->Salt HCl byproduct SideRadical 6-(Chloromethyl) picolinoyl Chloride (Impurity A) Desired->SideRadical Light/Radicals Extended Time SideRing 4-Chloro-6-methyl picolinoyl Chloride (Impurity B) Desired->SideRing Excess SOCl2 High Temp (>80°C) Salt->Desired Excess SOCl2 Heat

Figure 1: The desired pathway (green) competes with radical chlorination of the methyl group and nucleophilic attack on the ring (red).[1]

Part 2: Troubleshooting & FAQs

Category 1: Impurity Formation[1][2]

Q1: I am seeing a +34 mass shift in my LC-MS. Is this the 4-chloro impurity? Diagnosis: Yes. This is likely 4-chloro-6-methylpicolinoyl chloride .[1]

  • Cause: This specific side reaction occurs via the "Supranucleophilic" mechanism.[1] The pyridine nitrogen reacts with thionyl chloride to form an N-acylpyridinium salt.[1] This activates the 4-position (para to the nitrogen) for nucleophilic attack by chloride ions.[1]

  • Corrective Action:

    • Reduce Temperature: Do not exceed 70°C. The activation energy for ring chlorination is higher than for acid chloride formation.[1]

    • Avoid DMF: Dimethylformamide (DMF) is a common catalyst for making acid chlorides, but with pyridines, it can form Vilsmeier-Haack-like intermediates that promote ring substitution.[1] Use toluene as a solvent instead.[1]

Q2: My product is dark and contains a "benzylic" chloride impurity. How do I stop this? Diagnosis: You are chlorinating the methyl group (Side Chain Chlorination).[1]

  • Cause: This is a free-radical process.[1] The methyl group on the pyridine ring is activated (similar to a benzylic position).[1] Trace impurities in old thionyl chloride or exposure to ambient light can initiate this radical chain reaction.[1]

  • Corrective Action:

    • Exclude Light: Wrap the reaction vessel in aluminum foil.

    • Inert Atmosphere: Oxygen can sometimes promote radical processes; ensure a strict Nitrogen/Argon blanket.[1]

    • Reagent Quality: Use fresh, colorless thionyl chloride. Yellow/orange SOCl₂ contains sulfur chlorides (S₂Cl₂), which are potent chlorinating agents.[1]

Category 2: Process Stalling

Q3: The reaction mixture turned into a solid "brick" and stirring stopped. What happened? Diagnosis: Formation of the insoluble hydrochloride salt.[1][2][3]

  • Cause: Pyridine bases scavenge the HCl byproduct released during the reaction.[1][4] The resulting salt is often insoluble in non-polar solvents like toluene or DCM, coating the unreacted acid and stopping the reaction.[1]

  • Corrective Action:

    • Solvent Switch: Use Dichloromethane (DCM) with a catalytic amount of DMF (only if ring chlorination is not observed) to improve solubility, OR use Neat SOCl₂ (large excess) which acts as both reagent and solvent to solubilize the salt.[1]

    • Catalyst: Add a catalytic amount of ammonium chloride or maintain a robust reflux to drive off HCl gas physically.[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 6-Methylpicolinoyl Chloride with <0.5% Side-Chain Chlorination.

Reagents:

  • 6-Methylpicolinic Acid (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (5.0 eq) – Must be clear/colorless.[1]

  • Toluene (Anhydrous) – Solvent.[1]

  • DMF (0.01 eq) – Optional, use only if reaction is sluggish.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Loading: Charge the flask with 6-methylpicolinic acid (solid) and anhydrous toluene (5 mL per gram of acid).

  • Addition: Add Thionyl Chloride dropwise at room temperature.

    • Critical: Do not add all at once. The initial release of HCl and SO₂ can cause foaming.[1]

  • Radical Suppression: Wrap the flask and condenser in aluminum foil to exclude light.

  • Reaction: Heat the mixture to 65–70°C (internal temperature).

    • Note: Avoid vigorous reflux (>100°C) to prevent ring chlorination.[1]

    • Stir for 2–3 hours. The suspension should clear as the acid chloride forms (though some salt may remain).[1]

  • Monitoring (Methanol Quench):

    • Take a 50 µL aliquot.

    • Quench into 500 µL anhydrous Methanol.

    • Analyze by HPLC/LC-MS.[1][5] Look for the Methyl Ester (M+14 mass shift from acid).[1]

    • Pass Criteria: >98% conversion to ester, <0.5% chloromethyl impurity.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure (rotary evaporator) to remove toluene and excess SOCl₂.[1]

    • Co-evaporation: Add fresh toluene and evaporate again (2x) to remove trapped HCl and SOCl₂.

  • Storage: The product is moisture-sensitive. Store under Argon at 4°C.

Part 4: Troubleshooting Matrix (Data Summary)

SymptomProbable CauseVerificationSolution
Low Yield / Solid Mass HCl Salt precipitationAdd water to aliquot -> dissolves immediately (reverts to acid)Use excess SOCl₂ (neat) or switch to DCM.[1]
Impurity (+34 amu) Ring Chlorination (4-Cl)NMR: Loss of C4 proton signalLower temp (<75°C); Remove DMF.[1]
Impurity (+34 amu) Methyl Chlorination (-CH₂Cl)NMR: CH₃ doublet becomes CH₂ singletExclude light ; Use fresh SOCl₂.[1]
Product is Purple/Black Polymerization/DecompTLC: Streaking baseline materialStrictly anhydrous conditions; Reduce reaction time.

References

  • Burke, S. et al. "Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids."[1] University of Pisa. [Link]

  • Bryson, T. A. et al. "Synthesis and structural characterisation of amides from picolinic acid."[1] National Institutes of Health (PMC). [Link][1]

  • Google Patents. "Method for chlorination of side chain of picolines (CN101337924A)."[1] Google Patents.

Sources

Troubleshooting

Method development for resolving isomers of substituted picolinic acids by chiral HPLC

Technical Support Center: Chiral HPLC of Substituted Picolinic Acids Mission Statement Welcome to the technical support hub for chiral separations. This guide addresses the specific challenges of resolving substituted pi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral HPLC of Substituted Picolinic Acids

Mission Statement

Welcome to the technical support hub for chiral separations. This guide addresses the specific challenges of resolving substituted picolinic acids—a class of compounds known for their amphoteric nature, metal-chelating properties, and difficult peak shapes. Unlike standard neutral racemates, picolinic acids require precise control over ionization and secondary interactions to achieve baseline resolution.

Module 1: Method Development Strategy

Do not rely on guesswork. Follow this systematic screening protocol designed to isolate the optimal Chiral Stationary Phase (CSP) and Mobile Phase (MP) combination.

Phase 1: The "Golden Four" Screening Protocol

For substituted picolinic acids, polysaccharide-based columns are the industry standard. However, due to the acidic carboxyl group (


) and the basic pyridine nitrogen (

), you must suppress ionization to prevent non-specific interactions.

Recommended Column Set:

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H / IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H / IB)

  • Amylose tris(3-chlorophenylcarbamate): (e.g., Chiralpak ID/IG - Immobilized phases are preferred for solubility flexibility)

  • Zwitterionic/Anion Exchange (Specialist): (e.g., Chiralpak QN-AX) — See Advanced Insights.

Phase 2: Mobile Phase Selection Matrix

Use the table below to select your starting conditions. Note: Acidic additives are mandatory for this compound class.[1]

ModeMobile Phase CompositionAdditive (Crucial)Why use this?
Normal Phase (NP) Hexane / Ethanol (80:20)0.1% TFA or Acetic AcidStandard Start. High enantioselectivity. TFA ensures the carboxyl group is protonated (neutral), preventing peak tailing.
Polar Organic (POM) 100% Methanol or Acetonitrile0.1% TFA / 0.1% TEA Solubility Fix. Use if the picolinic acid is insoluble in Hexane. The acid/base ratio controls the ionization state.
Reversed Phase (RP) Water / Acetonitrile (Gradient)0.1% H3PO4 or Formic AcidMS Compatibility. Use Formic acid for LC-MS. Phosphate buffer (pH 2.0) is best for UV detection to suppress silanol activity.

Module 2: Troubleshooting Guide (Q&A)

Q1: My peaks are tailing severely (


). I am already using 0.1% TFA. What is wrong? 

Diagnosis: This is likely a Chelation Effect or Secondary Silanol Interaction .

  • Chelation: Picolinic acid is a bidentate ligand that strongly chelates metals (Fe, Ni) in stainless steel frits and column hardware.

  • Silanols: Even with TFA, accessible silanols on the silica support can hydrogen bond with the pyridine nitrogen.

The Fix:

  • Step 1 (Passivation): Flush your HPLC system with 30% Phosphoric Acid (remove the column first!) to passivate stainless steel surfaces.

  • Step 2 (Chelating Additive): If running Reversed Phase, add 5 mM EDTA to the aqueous mobile phase. This acts as a sacrificial ligand.

  • Step 3 (Increase Acid): Increase TFA concentration to 0.2% or switch to Trifluoroacetic Acid (TFA) if using Acetic Acid, as TFA is stronger and better at suppressing silanols.

Q2: I see separation, but the peaks are broad and split at the top.

Diagnosis: Sample Solvent Mismatch. You likely dissolved your picolinic acid derivative in 100% DMSO or Methanol, but you are injecting into a Hexane-based Normal Phase system. The strong solvent "slug" travels with the analyte, disrupting the equilibrium at the column head.

The Fix:

  • Dissolve the sample in the mobile phase (e.g., Hexane/EtOH 80:20).

  • If solubility is poor, use the smallest injection volume possible (

    
    ) or switch to an Immobilized CSP  (e.g., Chiralpak IA/IB) which allows you to use Dichloromethane (DCM) or Ethyl Acetate as a co-solvent to solubilize the sample.
    

Q3: The retention times are drifting shorter with every injection.

Diagnosis: Water Accumulation. In Normal Phase (Hexane/Alcohol), picolinic acids are hygroscopic. Trace water from the atmosphere or the sample is accumulating on the polar stationary phase, deactivating the chiral selector.

The Fix:

  • Use anhydrous solvents .

  • Install a drying tube (silica gel) on the mobile phase reservoir vent.

  • Flush the column with 100% Ethanol (if using immobilized phases) or Isopropanol to strip the water, then re-equilibrate.

Module 3: Advanced Insights & Visualizations

Workflow: Systematic Method Development

MethodDev Start Start: Substituted Picolinic Acid Solubility Check Solubility: Hexane/EtOH vs. MeOH Start->Solubility Screen_NP Screen 1: Normal Phase (Hex/EtOH + 0.1% TFA) Columns: AD, OD, IA, IB Solubility->Screen_NP Soluble in Hexane Screen_RP Screen 2: Reversed Phase (H2O/MeCN + 0.1% H3PO4) Columns: IA-3, OD-3R Solubility->Screen_RP Insoluble Decision Resolution (Rs) > 1.5? Screen_NP->Decision Screen_RP->Decision Success Validation & QC Decision->Success Yes Troubleshoot Troubleshoot: 1. Change Modifier (IPA vs EtOH) 2. Change Additive (TFA vs Formic) 3. Switch to Anion Exchange (QN-AX) Decision->Troubleshoot No Troubleshoot->Screen_NP Re-Screen

Figure 1: Decision tree for selecting the correct mobile phase and column based on solubility and initial screening results.

Expert Insight: The Anion Exchange Option

For stubborn picolinic acids that tail excessively on polysaccharide columns, consider Chiralpak QN-AX or QD-AX .

  • Mechanism: These are weak anion exchangers (Quinine/Quinidine derivatives).

  • Why it works: Instead of fighting the acidity, you utilize it. The carboxyl group of picolinic acid interacts ionically with the quinuclidine nitrogen of the selector.

  • Mobile Phase: Methanol/Acetonitrile + Acetic Acid/Ammonium Acetate buffer.

References

  • Daicel Chiral Technologies. Chiral Column Selection and Method Development Guide. (Accessed 2023). Provides the foundational screening protocols for polysaccharide columns.

  • Zhang, T., et al. "Enantiomer separation of acidic compounds using Daicel CHIRALPAK QN-AX and QD-AX columns." Chiral Technologies Application Note. Demonstrates the specific utility of anion exchange phases for acidic analytes.

  • Phenomenex. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide. Details mechanisms of peak tailing and silanol interactions.

  • Liu, A. "Improved separation and detection of picolinic acid and quinolinic acid." Journal of Chromatography.[2] Highlights the specific challenges of picolinic acid detection and separation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Chloro-6-methylpicolinic Acid vs. Picloram Herbicidal Activity

Executive Summary: The Structural Imperative This guide provides a technical comparison between the commercial standard Picloram (4-amino-3,5,6-trichloropicolinic acid) and the structural analog 3-Chloro-6-methylpicolini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

This guide provides a technical comparison between the commercial standard Picloram (4-amino-3,5,6-trichloropicolinic acid) and the structural analog 3-Chloro-6-methylpicolinic acid (3-C-6-MPA).

While both compounds belong to the pyridine-2-carboxylic acid (picolinic acid) family, their herbicidal efficacies diverge significantly due to specific substituent effects. Picloram represents the "gold standard" of auxinic herbicides, optimized for persistence, transport, and receptor binding. 3-C-6-MPA serves as a critical Structure-Activity Relationship (SAR) comparator , demonstrating how the substitution of the 6-chlorine with a methyl group and the absence of the 4-amino group drastically alters metabolic stability and receptor affinity.

Key Takeaway: The 6-chlorine atom in Picloram provides steric protection and electron-withdrawing properties essential for high-affinity binding to the TIR1/AFB5 auxin receptor and metabolic resistance. The 6-methyl group in 3-C-6-MPA introduces a "metabolic handle" (susceptible to oxidation) and alters the electronic profile, typically resulting in reduced systemic herbicidal activity.

Chemical & Physical Profile Comparison

The following table contrasts the physicochemical properties that drive the bioavailability and transport of these two compounds.

FeaturePicloram3-Chloro-6-methylpicolinic AcidImpact on Herbicidal Activity
IUPAC Name 4-amino-3,5,6-trichloropyridine-2-carboxylic acid3-chloro-6-methylpyridine-2-carboxylic acidIdentity
Molecular Weight 241.46 g/mol 171.58 g/mol Translocation: Lower MW of 3-C-6-MPA theoretically aids mobility, but lacks potency.[1]
Substituents 3,5,6-Trichloro; 4-Amino3-Chloro; 6-MethylBinding: Picloram's 4-amino group enhances phloem mobility via ion trapping.
pKa (Acid) ~2.3~3.5 - 4.0 (Estimated)Ionization: Picloram is a stronger acid, ensuring it exists as an anion at physiological pH, crucial for the "acid trap" mechanism.
Lipophilicity (LogP) 0.3 (Low)~1.2 (Moderate)Uptake: Picloram is highly systemic; 3-C-6-MPA is more lipophilic but less ion-trappable.
Metabolic Stability High (Halogenated)Low (Methyl oxidation)Persistence: The 6-methyl group is a site for rapid oxidative degradation (hydroxylation) in plants.

Mechanism of Action: The Auxin Signaling Pathway

Both compounds target the auxin signaling pathway, specifically acting as molecular glues between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. However, their binding efficiencies differ.

Signaling Cascade Visualization

The following diagram illustrates the pathway where Picloram acts as a high-affinity mimic, leading to the ubiquitination and degradation of repressors.

AuxinPath Herbicide Herbicide (Picloram / 3-C-6-MPA) TIR1 TIR1/AFB5 (F-Box Receptor) Herbicide->TIR1 Binding Complex Ternary Complex (SCFTIR1-Herbicide-Aux/IAA) TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor Protein) AuxIAA->Complex Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin Targets Repressor Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome GeneExp Auxin Response Factors (ARF Activation) Proteasome->GeneExp Releases Inhibition Death Uncontrolled Growth (Epinasty/Necrosis) GeneExp->Death Hyper-stimulation

Caption: The molecular pathway of synthetic auxins. Picloram exhibits superior stability in the 'Ternary Complex' compared to 3-C-6-MPA.

Structure-Activity Relationship (SAR) Analysis

This section details why Picloram outperforms 3-C-6-MPA, providing the rationale for lead optimization in herbicide discovery.

The 6-Position: Chlorine vs. Methyl
  • Picloram (6-Cl): The chlorine atom at position 6 is electron-withdrawing. This lowers the pKa of the carboxylic acid, ensuring the molecule remains deprotonated (anionic) in the cytosol (pH 7) and protonated in the apoplast (pH 5.5). This pH-dependent speciation drives the "Ion Trap" mechanism , allowing Picloram to concentrate inside cells.

  • 3-C-6-MPA (6-Me): The methyl group is electron-donating. This raises the pKa, making the molecule less acidic. Furthermore, the methyl group is a "soft spot" for metabolic attack. Plant cytochrome P450 monooxygenases can rapidly oxidize the methyl to a carboxylic acid or alcohol, deactivating the herbicide before it kills the weed.

The 4-Position: Amino Group
  • Picloram (4-NH2): The amino group is unique to Picloram and Aminopyralid. It creates a dipole that enhances phloem mobility and improves binding affinity to the AFB5 receptor specifically, which is often less prone to resistance than the TIR1 receptor.

  • 3-C-6-MPA (4-H): Lacking this amino group reduces water solubility and alters the binding pocket fit, significantly lowering intrinsic potency.

Experimental Protocols for Validation

To objectively verify the activity differences, the following self-validating protocols are recommended.

Protocol A: Arabidopsis Root Elongation Assay (In Vivo)

Objective: Determine the IC50 (concentration inhibiting 50% growth) of both compounds.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare 0.5x Murashige & Skoog (MS) agar plates containing sucrose (1%).

    • Supplement plates with increasing concentrations of Picloram and 3-C-6-MPA: [0, 10nM, 100nM, 1µM, 10µM, 100µM].

  • Stratification & Growth:

    • Plate seeds and stratify at 4°C for 2 days (synchronizes germination).

    • Transfer to growth chamber (vertically oriented) at 22°C, 16h light/8h dark.

  • Data Collection (Day 7):

    • Photograph plates.[1]

    • Measure primary root length using ImageJ software.

  • Validation Check:

    • Control: Untreated roots must show normal gravitropism and length (>3cm).

    • Positive Control: Picloram at 100nM should show severe stunting and root hair proliferation.

    • Expectation: 3-C-6-MPA will likely require 10-50x higher concentration to achieve the same inhibition as Picloram.

Protocol B: AFB5 Receptor Binding Assay (In Vitro)

Objective: Quantify the affinity (Kd) of the compounds for the auxin receptor.

  • Protein Expression:

    • Express GST-tagged AFB5 and ASK1 (adaptor protein) in E. coli or Insect cells.

    • Purify utilizing Glutathione Sepharose beads.

  • Binding Assay (Pull-down):

    • Incubate purified AFB5-ASK1 complex with radiolabeled Aux/IAA peptide (e.g., [3H]-IAA7 degron).

    • Add competing "cold" ligand (Picloram or 3-C-6-MPA) at varying concentrations.

  • Quantification:

    • Measure radioactivity bound to the beads via Scintillation Counting.

  • Analysis:

    • Plot % bound vs. Log[Concentration].

    • Causality: A lower IC50 in this assay indicates tighter binding to the receptor, directly correlating to herbicidal potency.

Workflow: From Synthesis to Screening

The following Graphviz diagram outlines the logical flow for evaluating these pyridine herbicides, highlighting where 3-C-6-MPA typically fails compared to Picloram.

ScreeningFlow Start Compound Synthesis Step1 In Vitro Binding (AFB5) Start->Step1 Decision1 High Affinity? Step1->Decision1 Step2 Metabolic Stability (Microsomal Assay) Decision1->Step2 Yes MPA_Path 3-C-6-MPA Profile: Mod. Affinity + Low Stability Decision1->MPA_Path No (Lower Affinity) Decision2 Stable? Step2->Decision2 Step3 Whole Plant Bioassay (Greenhouse) Decision2->Step3 Yes Decision2->MPA_Path No (Oxidative Degradation) Picloram_Path Picloram Profile: High Affinity + High Stability Step3->Picloram_Path High Efficacy

Caption: Screening logic. 3-C-6-MPA often fails at the Stability or Affinity checkpoints compared to Picloram.

References

  • Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid." Plant Physiology, 142(2), 542-552.

  • Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Wiley-VCH. (Reference for Pyridine herbicide SAR).

  • McCarty, L. B., et al. (2013). "Picloram Characteristics and Usage." Journal of Weed Science Society of America. (General characteristics of Picloram).

  • PubChem Compound Summary. "Picloram (CID 15965)." National Center for Biotechnology Information.

  • American Elements. "Methyl 6-chloro-3-methylpicolinate (Structural Analog Data)." [2]

Sources

Comparative

Technical Comparison: Synthetic Routes to 3-Chloro-6-Methylpicolinic Acid

This guide compares synthetic strategies for 3-chloro-6-methylpicolinic acid (3-chloro-6-methylpyridine-2-carboxylic acid), a critical intermediate in the synthesis of picolinic acid herbicides (analogs of clopyralid/pic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares synthetic strategies for 3-chloro-6-methylpicolinic acid (3-chloro-6-methylpyridine-2-carboxylic acid), a critical intermediate in the synthesis of picolinic acid herbicides (analogs of clopyralid/picloram) and pharmaceutical scaffolds.[1]

The comparison focuses on the two most distinct methodologies available to process chemists: the Classical Electrophilic Substitution (low cost, low selectivity) and the Modern Transition-Metal Catalyzed Carbonylation (high cost, high selectivity).

[1][2]

Executive Summary

Synthesizing polysubstituted pyridines requires navigating the "regioselectivity minefield" of the pyridine ring.[1] For 3-chloro-6-methylpicolinic acid , the challenge is introducing a chlorine atom at the C3 position without touching the C5 position, or conversely, carboxylating the C2 position in the presence of a C3 chlorine.[1]

  • Route A (Direct Chlorination) suffers from poor regiocontrol, often favoring the C5-chloro isomer due to the directing effects of the C6-methyl group.[1]

  • Route B (Pd-Catalyzed Carbonylation) offers superior precision by exploiting the electronic differentiation between C2 and C3 halogens, delivering high isomeric purity (>95%) but at a higher raw material cost.[1]

Route Analysis

Route A: Direct Chlorination of 6-Methylpicolinic Acid

Methodology: Electrophilic aromatic substitution (EAS) using chlorine gas or N-chlorosuccinimide (NCS).[1]

  • Mechanism: The starting material, 6-methylpicolinic acid, contains a deactivating electron-withdrawing group (COOH at C2) and an activating electron-donating group (Methyl at C6).[1]

  • The Conflict:

    • The Methyl group (C6) directs ortho (to C5) and para (to C3).[1]

    • The Carboxyl group (C2) is a meta-director (relative to itself), generally deactivating the ring.[1]

    • Outcome: Steric hindrance at C3 (flanked by the COOH) and the strong ortho-directing effect of the methyl group typically favor chlorination at C5 , yielding the unwanted isomer (5-chloro-6-methylpicolinic acid) as the major product.[1]

Protocol Summary:

  • Dissolve 6-methylpicolinic acid in a polar solvent (e.g., acetic acid or H2SO4).[1]

  • Introduce Cl2 gas at elevated temperature (60-80°C).[1]

  • Critical Step: Fractional crystallization or HPLC purification is required to separate the 3-Cl (minor) from the 5-Cl (major) isomer.[1]

Route B: Selective Carbonylation of 2,3-Dichloro-6-Methylpyridine

Methodology: Palladium-catalyzed hydroxycarbonylation or alkoxycarbonylation.[1]

  • Mechanism: This route relies on the "Halogen Reactivity Hierarchy" in pyridine rings. A halogen at C2 (adjacent to nitrogen) is significantly more reactive towards oxidative addition by Pd(0) than a halogen at C3 (beta to nitrogen).[1]

  • The Solution: By starting with 2,3-dichloro-6-methylpyridine , we can selectively insert CO at the C2 position, leaving the C3 chlorine intact.[1] This effectively "locks in" the correct regiochemistry before the carboxylic acid is even formed.

Protocol Summary:

  • Substrate: 2,3-dichloro-6-methylpyridine (Synthesis: typically via cyclization of acyclic precursors or chlorination of 6-methyl-2-pyridone).[1]

  • Catalyst System: Pd(OAc)2 (1-2 mol%) with a bidentate ligand (e.g., dppp or dppf) to stabilize the complex.[1]

  • Conditions: CO atmosphere (10–20 bar), MeOH (nucleophile), Et3N (base), 100°C.

  • Workup: The resulting methyl ester is hydrolyzed (NaOH/H2O) to the free acid.

Comparative Data Analysis

The following table contrasts the performance metrics of both routes based on experimental baselines found in patent literature and process chemistry optimizations.

MetricRoute A: Direct ChlorinationRoute B: Pd-Carbonylation
Starting Material 6-Methylpicolinic Acid2,3-Dichloro-6-methylpyridine
Key Reagents Cl2 (gas), Lewis AcidPd(OAc)2, CO, MeOH
Regioselectivity Low (Mixture of 3-Cl and 5-Cl)High (>98% C2-insertion)
Yield (Isolated) 30-45% (after purification)80-90%
Atom Economy HighModerate (Loss of MeOH/CO mass)
Cost Driver Purification (yield loss)Catalyst (Palladium)
Scalability High (Continuous flow possible)High (Requires high-pressure vessels)

Mechanistic Visualization

The diagrams below illustrate the divergent pathways. Note how Route A relies on probability and thermodynamics, while Route B relies on kinetic differentiation of the halogen sites.

SyntheticRoutes cluster_0 Route A: Direct Chlorination (Low Selectivity) cluster_1 Route B: Pd-Carbonylation (High Selectivity) StartA 6-Methylpicolinic Acid StepA Cl2 / H+ StartA->StepA ProdA1 5-Chloro-6-methyl (MAJOR - Unwanted) StepA->ProdA1 Ortho to Me (Sterically favored) ProdA2 3-Chloro-6-methyl (MINOR - Target) StepA->ProdA2 Para to Me (Sterically hindered) StartB 2,3-Dichloro-6-methylpyridine StepB Pd(OAc)2 / CO / MeOH StartB->StepB InterB Intermediate: Pd-Insertion at C2 StepB->InterB C2-Cl is more reactive than C3-Cl ProdB 3-Chloro-6-methyl picolinic acid (Ester) InterB->ProdB CO Insertion

Figure 1: Mechanistic divergence between electrophilic substitution (Route A) and metal-catalyzed functionalization (Route B).[1]

Detailed Experimental Protocol (Route B)

For researchers prioritizing purity and yield, Route B is the recommended standard. The following protocol is adapted from optimized carbonylation workflows for heteroaryl chlorides.

Reagents:

  • 2,3-Dichloro-6-methylpyridine (1.0 eq)[1]

  • Palladium(II) Acetate (1.0 mol%)[1]

  • dppp (1,3-Bis(diphenylphosphino)propane) (2.0 mol%)[1]

  • Triethylamine (2.5 eq)[1]

  • Methanol (Solvent/Reactant, 10 V)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 and dppp in a small volume of degassed methanol. Stir for 30 minutes to form the active ligated complex.

  • Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with the substrate, triethylamine, and the remaining methanol. Add the catalyst solution.

  • Pressurization: Seal the autoclave. Purge three times with Nitrogen, then three times with Carbon Monoxide (CO). Pressurize to 15 bar (220 psi) with CO.

    • Safety Note: CO is a silent killer. Use personal CO monitors and work in a well-ventilated fume hood.[1]

  • Reaction: Heat the vessel to 100°C with vigorous stirring (800 rpm). Maintain pressure/temperature for 12-16 hours.

  • Workup: Cool to room temperature. Vent the CO carefully into a scrubber system.[1] Filter the reaction mixture through a pad of Celite to remove Pd black.

  • Hydrolysis (One-pot optional): The filtrate contains the methyl ester.[1] Add 2M NaOH (3.0 eq) directly to the methanolic solution and stir at 50°C for 2 hours.

  • Isolation: Evaporate methanol. Acidify the aqueous residue to pH 2-3 with HCl. The product, 3-chloro-6-methylpicolinic acid , will precipitate as a white solid.[1] Filter, wash with cold water, and dry.

Conclusion and Recommendation

  • For Academic/Small Scale: Use Route B . The reliability of the palladium chemistry ensures you get the correct isomer without tedious chromatography, saving time and reducing characterization ambiguity.

  • For Industrial/Cost-Sensitive Scale: Route A is only viable if you have an efficient method to separate the 3-Cl and 5-Cl isomers (e.g., a specific crystallization solvent) or if the 5-Cl byproduct has commercial value.[1] Otherwise, the yield loss makes it economically inferior despite cheaper reagents.

References

  • Synthesis of 3-chloropicolinic acid via hydrolysis. (General methodology for chloropicolinic acids). ChemPanda. Retrieved from

  • Preparation of 2-chloropyridine 3-carboxylic acid esters. (Describes the challenges of isomer separation in chlorination). Google Patents (EP0372654A2).[1] Retrieved from

  • Synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester. (Analogous halogenated picolinate synthesis). ChemicalBook. Retrieved from

  • Carbonylation of Heteroaryl Chlorides. (General principles of C2 vs C3 selectivity in pyridines). Common Organic Chemistry. (Contextual support for Pd-selectivity).
  • 3-Amino-6-chloro-2-picoline. (Precursor data for alternative Sandmeyer routes). PubChem. Retrieved from [1][2]

Sources

Validation

Advanced Efficacy Analysis: 3-Chloro-6-Substituted Picolinates for Herbicide-Resistant Weed Management

Executive Summary: The 6-Position Structural Pivot The efficacy of synthetic auxin herbicides has historically relied on the core pyridine-carboxylate scaffold (e.g., Clopyralid, Picloram).[1] However, the rise of resist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6-Position Structural Pivot

The efficacy of synthetic auxin herbicides has historically relied on the core pyridine-carboxylate scaffold (e.g., Clopyralid, Picloram).[1] However, the rise of resistance in key broadleaf weeds (Amaranthus palmeri, Conyza canadensis) to traditional auxins (Group 4) has necessitated a structural evolution.

This guide analyzes the efficacy of 3-chloro-6-methylpicolinic acid derivatives and their advanced 6-aryl/heterocyclic analogs . Experimental data indicates that substitution at the 6-position shifts receptor affinity from the ubiquitous TIR1 to the AFB5 homolog. This molecular pivot is the primary driver for "resistance breaking" capabilities, offering superior efficacy (IC50 values up to 27x lower than Clopyralid) and reduced cross-resistance profiles.

Molecular Mechanism & Target Site Selectivity

To understand the efficacy differences, one must look beyond the phenotype to the receptor-ligand interaction. Traditional auxins (2,4-D) primarily interact with the SCF^TIR1 complex.

The AFB5 Advantage

Newer 6-substituted picolinates (including 3-chloro-6-methyl and 6-aryl derivatives) exhibit a unique binding mode. The bulky substitution at the 6-position creates steric hindrance in the TIR1 pocket but fits precisely into the AFB5 (Auxin Signaling F-Box 5) pocket.

  • Causality: Weeds often develop resistance via mutations in TIR1 or increased metabolism of simple carboxylates. By targeting AFB5, these derivatives bypass the primary resistance mechanism.

Visualization: Differential Signaling Pathway

The following diagram illustrates the divergent signaling pathways that allow these derivatives to overcome standard resistance.

AuxinSignaling Herbicide_Old Traditional Auxin (2,4-D, Clopyralid) Receptor_TIR1 TIR1 Receptor (Primary Target) Herbicide_Old->Receptor_TIR1 High Affinity Receptor_AFB5 AFB5 Receptor (Alternative Target) Herbicide_Old->Receptor_AFB5 Low Affinity Herbicide_New 3-Chloro-6-Substituted Picolinate Herbicide_New->Receptor_TIR1 Low Affinity Herbicide_New->Receptor_AFB5 High Affinity (Specific Fit) Resistance RESISTANCE BARRIER (TIR1 Mutation / Metabolism) Receptor_TIR1->Resistance Blocked in Resistant Biotypes AuxIAA Aux/IAA Repressor Degradation Receptor_AFB5->AuxIAA Bypasses Resistance GeneExp Auxin Response Genes (Uncontrolled Growth) AuxIAA->GeneExp Derepression

Caption: Figure 1. Mechanism of Action divergence. 6-substituted derivatives preferentially bind AFB5, bypassing TIR1-mediated resistance mechanisms common in broadleaf weeds.

Comparative Efficacy Data

The following data synthesizes recent experimental findings comparing a representative novel 3-chloro-6-substituted derivative ("Compound C5" - pyrazolyl analog) against industry standards.

Table 1: Root Growth Inhibition (IC50) in Model Systems

Data derived from Yang et al. (2021) and Feng et al. (2023).

Compound ClassSpecific AnalogTarget SpeciesIC50 (µM)Relative Potency vs. Clopyralid
Standard Picolinate ClopyralidArabidopsis thaliana2.541.0x (Baseline)
Standard Picolinate PicloramArabidopsis thaliana1.851.37x
Novel Derivative 3-Cl-6-pyrazolyl (C5)Arabidopsis thaliana0.09 28.2x
Novel Derivative 6-Aryl-picolinate (V-7)Arabidopsis thaliana0.04 63.5x
Table 2: Post-Emergence Efficacy on Resistant Weeds

Dosage: 400 g a.i. ha⁻¹ | Visual Injury Assessment (21 Days After Treatment)

Weed SpeciesResistance ProfileClopyralid Efficacy3-Cl-6-Methyl Derivative Efficacy
Amaranthus retroflexusWild Type85% (Control)100% (Death)
Conyza canadensisGlyphosate-Resistant40% (Suppression)95% (Control)
Chenopodium albumDicamba-Resistant60% (Regrowth)98% (Control)
Zea mays (Corn)Crop Safety Check0% (Safe)0% (Safe)

Key Insight: The 3-chloro-6-substituted derivatives maintain crop safety in monocots (corn/wheat) while delivering "burn-down" efficacy on dicot weeds that survive treatment with standard pyridine-carboxylates.

Validated Experimental Protocol: Whole-Plant Dose-Response

To replicate these findings or screen new derivatives, strict adherence to a self-validating protocol is required. This protocol ensures that observed differences are due to chemical efficacy, not application variability.

Phase 1: Plant Material Preparation
  • Selection: Use F2 generation seeds from confirmed resistant biotypes (R) and a known susceptible check (S).

  • Stratification: Break dormancy by storing seeds at 4°C for 7 days.

  • Growth: Transplant seedlings at the cotyledon stage into 10cm pots containing a peat:perlite (3:1) mix.

  • Standardization: Thin to 1 plant per pot. Treat when plants reach the 3-4 leaf stage (approx. 10cm rosette).

Phase 2: Chemical Application (The Variable)
  • Equipment: Stationary track sprayer (e.g., DeVries Manufacturing).

  • Nozzle: Flat-fan XR11002 (TeeJet) to minimize drift and ensure coverage.

  • Volume: Calibrate to deliver 200 L ha⁻¹ at 200 kPa.

  • Adjuvant: Critical Step. Picolinic acids are hydrophilic. You MUST add Methylated Seed Oil (MSO) at 1% v/v to ensure cuticle penetration. Do not use standard non-ionic surfactants (NIS) for this assay, as they may underrepresent the efficacy of the 6-substituted derivatives.

Phase 3: Assessment & Analysis
  • Incubation: Return plants to greenhouse (25/20°C day/night, 16h photoperiod).

  • Blind Scoring: At 21 DAT (Days After Treatment), assess visual injury (0-100%) and harvest above-ground biomass (dry weight).

  • Statistical Model: Fit data to a log-logistic regression model (Equation 1) to calculate GR50 (Growth Reduction 50%).



Visualization: Validated Assay Workflow

AssayProtocol cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_data Phase 3: Analysis Seed Resistant Seed (F2 Gen) Potting Potting (Peat:Perlite) Seed->Potting Growth Growth to 3-4 Leaf Stage Potting->Growth Formulation Mix + MSO (1%) Growth->Formulation Spray Track Sprayer (200 L/ha, XR11002) Formulation->Spray Incubate 21 Days (Greenhouse) Spray->Incubate Assess Dry Weight & Visual Injury Incubate->Assess Stat Log-Logistic Regression (GR50) Assess->Stat

Caption: Figure 2.[2] Standardized Whole-Plant Dose-Response Workflow. Inclusion of MSO and precise growth staging are critical control points.

Resistance Management Implications

The data suggests that 3-chloro-6-methylpicolinic acid derivatives function as "Resistance Breakers" rather than just stronger versions of the same chemistry.

  • Lack of Cross-Resistance: Weeds resistant to 2,4-D (phenoxy-carboxylates) often retain susceptibility to these derivatives because the resistance mutation usually alters the TIR1 binding pocket, leaving the AFB5 pocket accessible to the 6-substituted picolinate.

  • Metabolic Stability: The 3-chloro group provides steric protection against rapid metabolic degradation, a common resistance route in Papaver rhoeas and Lolium species.

  • Mixture Strategy: For robust resistance management, these derivatives should be tank-mixed with a Mode of Action (MoA) outside Group 4 (e.g., PPO inhibitors or Glufosinate), rather than mixing with another auxin like 2,4-D, to prevent "creeping resistance" across the auxin receptor family.

References

  • Yang, Z., et al. (2021). "Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates."[2][3] Pest Management Science.

  • Feng, T., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules.

  • Calderón, M. J., et al. (2022). "The differential binding and biological efficacy of auxin herbicides." Pest Management Science.

  • Burgos, N. R., et al. (2013). "Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels." Weed Science.

  • Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[3] Bioorganic & Medicinal Chemistry.

Sources

Comparative

Spectroscopic Analysis &amp; Differentiation of Picolinic Acid Isomers: A Technical Comparison Guide

Executive Summary The pyridinecarboxylic acid isomers—Picolinic acid (2-isomer) , Nicotinic acid (3-isomer) , and Isonicotinic acid (4-isomer) —are fundamental scaffolds in medicinal chemistry, serving as precursors for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinecarboxylic acid isomers—Picolinic acid (2-isomer) , Nicotinic acid (3-isomer) , and Isonicotinic acid (4-isomer) —are fundamental scaffolds in medicinal chemistry, serving as precursors for ligands, metallo-pharmaceuticals, and enzyme inhibitors.[1] While they share the formula


 and a molecular weight of 123.11  g/mol , their structural isomerism leads to distinct physicochemical and spectroscopic behaviors.

This guide provides a rigorous technical comparison of these isomers, focusing on spectroscopic differentiation using IR, NMR (


H, 

C), and Mass Spectrometry.[2] It is designed for researchers requiring definitive identification protocols in drug development and quality control.

Fundamental Physicochemical Properties

Before advanced spectroscopy, simple physical constants provide the first line of differentiation. The position of the carboxylic acid group relative to the nitrogen atom dictates intermolecular interactions.

PropertyPicolinic Acid (2-COOH)Nicotinic Acid (3-COOH)Isonicotinic Acid (4-COOH)
Structure Ortho-substitutionMeta-substitutionPara-substitution
Melting Point 136 – 138 °C 236 – 239 °C 310 – 319 °C (Sublimes)
Solubility (Water) High (Intramolecular H-bond)ModerateLow (Intermolecular network)
pKa (COOH) 1.01 (Zwitterionic character)4.854.96
Key Feature Forms Intramolecular H-bonds (N[1]···H-O)Forms Intermolecular H-bond networksHigh symmetry; strong crystal lattice

Scientific Insight: Picolinic acid's significantly lower melting point is a direct consequence of intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic hydrogen. This prevents the formation of the extensive intermolecular lattice networks seen in nicotinic and isonicotinic acids, which drive their melting points >200°C.

Spectroscopic Deep Dive

A. Infrared Spectroscopy (FT-IR)

The carbonyl (


) stretching frequency is the most diagnostic IR feature.
  • Picolinic Acid: The intramolecular hydrogen bond weakens the

    
     bond character, shifting the stretching vibration to a lower frequency  (approx. 1650–1680 cm⁻¹) compared to typical carboxylic acids.
    
  • Nicotinic & Isonicotinic Acids: These form intermolecular dimers similar to benzoic acid, resulting in a standard carboxylic

    
     stretch around 1700–1720 cm⁻¹ .
    
Vibrational ModePicolinic AcidNicotinic/Isonicotinic
C=O Stretch ~1650–1670 cm⁻¹ (Shifted)~1700–1720 cm⁻¹ (Standard)
O-H Stretch Broad, often obscured by C-HBroad, 2500–3300 cm⁻¹ (Dimer)
B. Nuclear Magnetic Resonance ( H NMR)

NMR provides the most definitive structural elucidation. The key differentiator is symmetry .

  • Solvent: DMSO-

    
     is recommended due to the solubility of all three isomers.
    
  • Reference: TMS (

    
     0.0 ppm).
    
1. Isonicotinic Acid (Para-substituted)
  • Symmetry:

    
     symmetry axis through the N and C4 atoms.
    
  • Pattern: AA'XX' (often appears as two doublets).

  • Signals:

    • 
       ~8.7–8.8 ppm (2H, d, H2/H6): Deshielded by adjacent Nitrogen.
      
    • 
       ~7.8 ppm (2H, d, H3/H5): Less deshielded.
      
  • Differentiation: The only isomer with two distinct aromatic signals (integrating 2:2).

2. Nicotinic Acid (Meta-substituted)
  • Symmetry: Asymmetric.

  • Pattern: Four distinct signals.[3][4][5]

  • Signals:

    • 
       ~9.05 ppm (1H, s, H2): Most deshielded  (between N and COOH).
      
    • 
       ~8.75 ppm (1H, d, H6): Adjacent to N.
      
    • 
       ~8.25 ppm (1H, dt, H4): Adjacent to COOH.
      
    • 
       ~7.50 ppm (1H, dd, H5): Most shielded.
      
3. Picolinic Acid (Ortho-substituted)
  • Symmetry: Asymmetric.

  • Pattern: Four distinct signals (ABCD system).[4]

  • Signals:

    • 
       ~8.6–8.7 ppm (1H, d, H6): Adjacent to N.
      
    • 
       ~8.0 ppm (1H, d, H3): Adjacent to COOH.
      
    • 
       ~7.9 ppm (1H, t, H4).
      
    • 
       ~7.6 ppm (1H, t, H5).
      
  • Differentiation: Lacks the highly deshielded singlet (H2) of nicotinic acid and the symmetry of isonicotinic acid.

C. Mass Spectrometry (MS)

Fragmentation patterns under Electron Impact (EI, 70eV) reveal the "Ortho Effect."

  • Picolinic Acid (Ortho Effect): The proximity of the carboxyl group to the ring nitrogen facilitates a unique fragmentation pathway.

    • Dominant Peak: Rapid loss of

      
       (decarboxylation) to form a pyridine ion (
      
      
      
      79) or loss of
      
      
      .
    • Mechanism: The nitrogen lone pair can assist in the elimination, a pathway sterically forbidden for the meta and para isomers.

  • Nicotinic/Isonicotinic Acids:

    • Pathway: Sequential loss of

      
       (
      
      
      
      ) followed by
      
      
      (
      
      
      ).
    • Result: Strong peaks at

      
       106 (
      
      
      
      ) and
      
      
      78 (
      
      
      ).

Experimental Protocol: Identification Workflow

This protocol outlines a self-validating system for identifying an unknown pyridinecarboxylic acid sample.

Step 1: Physical Screen
  • Determine Melting Point using a capillary apparatus (ramp rate 2°C/min).

    • < 150°C

      
      Picolinic Acid .
      
    • 200°C

      
       Proceed to Step 2.
      
Step 2: NMR Validation (The Gold Standard)
  • Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
     .
    
  • Acquire

    
    H NMR spectrum (minimum 8 scans).
    
  • Analyze Aromatic Region (7.0 – 9.5 ppm):

    • Two signals (2H each)?

      
      Isonicotinic Acid .
      
    • Four signals (1H each)?

      
       Check for singlet > 9.0 ppm.
      
      • Yes: Nicotinic Acid .[6]

      • No: Picolinic Acid (Confirm with MP).

Step 3: Orthogonal Confirmation (Optional)
  • IR Spectroscopy: Check Carbonyl region.

    • < 1680 cm⁻¹

      
       Picolinic.
      
    • 1700 cm⁻¹

      
       Nicotinic/Isonicotinic.
      

Visualizations

Comparison Logic Tree

The following diagram illustrates the decision logic for differentiating the isomers based on the data above.

IsomerID Start Unknown Sample (C6H5NO2) MP_Test Step 1: Melting Point Test Start->MP_Test Pic_Result Picolinic Acid (MP ~137°C) MP_Test->Pic_Result < 150°C High_MP MP > 230°C MP_Test->High_MP > 200°C NMR_Test Step 2: 1H NMR (DMSO-d6) Aromatic Region Analysis High_MP->NMR_Test Iso_Result Isonicotinic Acid (2 Signals, 2H each) NMR_Test->Iso_Result Symmetric Pattern (AA'XX') Four_Signals 4 Distinct Signals NMR_Test->Four_Signals Asymmetric Pattern H2_Check Check for Singlet @ >9.0 ppm (H2) Four_Signals->H2_Check Nic_Result Nicotinic Acid (Singlet Present) H2_Check->Nic_Result Yes Pic_Reconfirm Picolinic Acid (No Singlet >9.0) H2_Check->Pic_Reconfirm No

Caption: Decision tree for the spectroscopic differentiation of pyridinecarboxylic acid isomers.

Fragmentation Pathway (Mass Spec)

Visualizing the "Ortho Effect" unique to Picolinic Acid.

MS_Frag Pic_Ion Picolinic Acid M+ (m/z 123) Ortho_State Ortho-Interaction (N...HOOC) Pic_Ion->Ortho_State Proximity Effect Loss_CO2 Decarboxylation (-CO2) Ortho_State->Loss_CO2 Pyridine_Ion Pyridine Ion (m/z 79) Ortho_State->Pyridine_Ion Fast Nic_Ion Nicotinic/Iso M+ (m/z 123) Loss_OH Loss of OH (-17) Nic_Ion->Loss_OH Acyl_Ion Acyl Ion (m/z 106) Nic_Ion->Acyl_Ion Standard Frag Loss_CO Loss of CO (-28) Acyl_Ion->Loss_CO Pyridyl_Ion Pyridyl Cation (m/z 78) Acyl_Ion->Pyridyl_Ion

Caption: Comparison of Mass Spectrometry fragmentation pathways showing the unique Ortho Effect for Picolinic Acid.

References

  • Rotational Spectra & Conformational Analysis: Peña, I., et al. (2014). "Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study." The Journal of Physical Chemistry A, 118(48), 11373–11379.

  • UV-Vis & Solvatochromism: Drmanić, S., et al. (2014). "Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids." Journal of Applied Spectroscopy, 81, 416–422.

  • NMR Chemical Shifts (Trace Impurities): Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.

  • Mass Spectrometry Ortho Effects: NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Benzoic Acid Derivatives."

  • Physical Properties: "Picolinic Acid - Compound Summary." PubChem, National Library of Medicine.

Sources

Validation

Cost-benefit analysis of different synthetic pathways for chloropicolinic acids

Focus Compound: 3,6-Dichloropicolinic Acid (Clopyralid)[1][2] Executive Summary Chloropicolinic acids, particularly 3,6-dichloropicolinic acid (3,6-DCP) , serve as the structural backbone for a class of auxinic herbicide...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 3,6-Dichloropicolinic Acid (Clopyralid)[1][2]

Executive Summary

Chloropicolinic acids, particularly 3,6-dichloropicolinic acid (3,6-DCP) , serve as the structural backbone for a class of auxinic herbicides (e.g., Clopyralid) and pharmaceutical intermediates.[1][3] Historically, synthesis relied on "brute force" chlorination followed by chemical reduction, a pathway plagued by poor atom economy and toxic hydrazine waste.

This guide evaluates the industry-wide shift toward Electrochemical Selective Dechlorination , contrasting it with the Trichloromethyl Hydrolysis route.[1] Our analysis confirms that while hydrolysis offers high regioselectivity, the electrochemical route provides superior cost-efficiency and environmental compliance (Green Chemistry) for commodity-scale production.[1]

Part 1: Pathway Analysis & Technical Mechanisms

Route A: Electrochemical Selective Dechlorination (The Modern Standard)

Mechanism: This pathway utilizes the varying reduction potentials of chlorine atoms on the pyridine ring. The chlorine atoms at positions 4 and 5 are more labile (susceptible to reduction) than those at positions 3 and 6.[1] By controlling the cathode potential and material (typically Silver), 3,4,5,6-tetrachloropicolinic acid (TCP) is selectively reduced to 3,6-DCP.

  • Precursor: 3,4,5,6-Tetrachloropicolinic acid (produced via exhaustive chlorination of picoline).[1]

  • Key Advantage: Replaces toxic chemical reductants (Zn/Hydrazine) with electrons.[1]

  • Critical Control Point: Cathode material selection (Ag) prevents over-reduction to picolinic acid.[1]

Route B: Hydrolysis of 2-(Trichloromethyl)pyridines (The Classical Route)

Mechanism: This route builds the carboxylic acid moiety via the hydrolysis of a trichloromethyl group.[1] It requires the synthesis of 3,6-dichloro-2-(trichloromethyl)pyridine, usually via vapor-phase chlorination of 2-methylpyridine (picoline).[1]

  • Precursor: 2-Methylpyridine.[1][4]

  • Key Advantage: Establishes the carbon skeleton early; avoids handling solid TCP salts.

  • Critical Control Point: Control of the vapor-phase chlorination temperature (often >200°C) to maximize the 3,6-isomer over the 4,6- or 5,6-isomers.[1]

Part 2: Cost-Benefit & Performance Analysis[1]

The following data normalizes performance metrics based on a theoretical 100 kg batch production.

MetricElectrochemical Route (Route A)Hydrolysis Route (Route B)[1]Chemical Reduction (Legacy)
Yield (Molar) 90 - 95% 75 - 80%70 - 78%
Product Purity > 98% (after crystallization)90 - 95% (isomer contamination)~90%
Reagent Cost Low (Electricity + NaOH)High (Chlorine gas + Catalyst)High (Hydrazine/Zinc)
E-Factor (Waste/Product) < 1.5 (Salts only)> 5.0 (Acid waste + isomers)> 10.0 (Metal sludge)
Safety Profile High (Aq.[1] media, low temp)Moderate (High temp Cl2 gas)Low (Toxic hydrazine/H2 gas)
CapEx Requirement High (Electrolytic cells, membranes)Moderate (Glass-lined reactors)Low (Standard reactors)

Scientist's Verdict:

  • For R&D/Small Scale: Route B (Hydrolysis) is acceptable if the specific trichloromethyl precursor is commercially available.

  • For Manufacturing: Route A (Electrochemical) is the only economically viable path for >1 MT/year production due to the elimination of expensive chemical reductants and superior atom economy.

Part 3: Detailed Experimental Protocols

Protocol A: Electrochemical Synthesis of 3,6-DCP

Rationale: This protocol uses a silver cathode to achieve the specific overpotential required to remove Cl atoms at C4 and C5 without touching C3 and C6.[1]

Reagents:

  • 3,4,5,6-Tetrachloropicolinic acid (TCP): 0.2 mol[1]

  • Sodium Hydroxide (NaOH): 1.0 M solution[1]

  • Cathode: Silver plate (Ag)[1][3]

  • Anode: Platinum (Pt) or DSA (Dimensionally Stable Anode)[1]

Workflow:

  • Electrolyte Preparation: Dissolve 0.2 mol TCP in 500 mL of 1.0 M NaOH. Ensure pH > 12 to maintain the soluble carboxylate salt form.

  • Cell Setup: Assemble an undivided electrolytic cell. Insert the Ag cathode and Pt anode with a parallel gap of 1-2 cm.[1]

  • Electrolysis:

    • Set temperature to 45°C .

    • Apply constant current density: 40 mA/cm² .

    • Validation Checkpoint: Monitor reaction progress via HPLC every 30 mins. Look for the disappearance of the TCP peak and the emergence of the 3,6-DCP peak.[1]

    • Stop condition: When TCP < 0.5%.[1][5]

  • Isolation:

    • Acidify the solution with HCl to pH 1-2.[1] The product will precipitate.

    • Filter the white solid.

  • Purification: Recrystallize from hot water/ethanol (9:1).

  • QC Check: Melting Point should be 151-153°C .

Protocol B: Hydrolysis of 3,6-Dichloro-2-(trichloromethyl)pyridine

Rationale: Acidic hydrolysis converts the -CCl3 group directly to -COOH.[1] Sulfuric acid is chosen to drive the reaction temperature high enough for complete conversion.

Reagents:

  • 3,6-Dichloro-2-(trichloromethyl)pyridine: 0.1 mol[1]

  • Sulfuric Acid (H2SO4): 80% w/w aqueous solution[1]

Workflow:

  • Charging: In a glass-lined reactor, charge 100 mL of 80% H2SO4.

  • Addition: Slowly add 0.1 mol of the pyridine precursor. Caution: Exothermic.[1]

  • Reaction:

    • Heat to 110°C for 4 hours.

    • Validation Checkpoint: Evolution of HCl gas ceases.

  • Quenching: Pour the reaction mixture onto 500g of crushed ice.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

  • Isolation: Evaporate DCM to yield crude acid.

  • Purification: Recrystallize from Toluene.

Part 4: Visualizing the Pathways

Diagram 1: Reaction Logic & Selectivity

This diagram illustrates the divergence between the "Brute Force" chlorination and the "Selective Reduction" pathways.

ChloropicolinicPathways Picoline 2-Methylpyridine TCP 3,4,5,6-Tetrachloropicolinic Acid (Intermediate) Picoline->TCP Exhaustive Chlorination (Cl2, High Temp) TriMe 3,6-Dichloro-2-(trichloromethyl)pyridine Picoline->TriMe Selective Vapor Chlorination DCP 3,6-Dichloropicolinic Acid (Target: Clopyralid) TCP->DCP Electrochemical Reduction (Ag Cathode, NaOH) >90% Yield TriMe->DCP Acid Hydrolysis (H2SO4) Waste Waste: Isomers + HCl TriMe->Waste Side Reactions

Caption: Comparison of the Electrochemical Route (Blue Arrow) vs. the Hydrolysis Route.

Diagram 2: Electrochemical Process Flow

A visual guide to the experimental setup for Protocol A.

ElectroFlow Feed Feed Tank (TCP + NaOH) Cell Electrolytic Cell (Ag Cathode / Pt Anode) Feed->Cell Pump Electrolyte Monitor HPLC Monitor (Checkpoint: TCP < 0.5%) Cell->Monitor Recirculation Loop Monitor->Cell Incomplete Conversion Precip Acidification Tank (Add HCl -> pH 1) Monitor->Precip Conversion Complete Filter Filtration & Drying Precip->Filter Slurry Transfer

Caption: Process flow for the electrochemical synthesis of 3,6-DCP.

References

  • ResearchGate. Synthesis of 3,6-dichloropicolinic acid - Overview of Industrial Methods. Retrieved from

  • Google Patents. US4087431A - Preparation of 3,6-dichloropicolinic acid via Hydrazine Reduction.[1] Retrieved from

  • Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.[1] Retrieved from

  • Google Patents. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination.[1] Retrieved from

  • CABI Digital Library. Preparation of 2,3-Dichloropyridine by Selective Dechlorination. Retrieved from [1]

Sources

Comparative

Comparative study of the environmental fate of 3-chloro-6-methylpicolinic acid and other picolinate herbicides

Topic: Comparative Study of the Environmental Fate of 3-Chloro-6-Methylpicolinic Acid and Other Picolinate Herbicides Audience: Researchers, Scientists, and Agrochemical Development Professionals Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Environmental Fate of 3-Chloro-6-Methylpicolinic Acid and Other Picolinate Herbicides Audience: Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary & Chemical Context

This guide provides a technical comparative analysis of 3-chloro-6-methylpicolinic acid (CMPA) against established picolinate herbicides, specifically Clopyralid (3,6-dichloropicolinic acid) and Picloram (4-amino-3,5,6-trichloropicolinic acid).

While Clopyralid and Picloram are commercial "gold standards" for broadleaf weed control, CMPA (CAS 894074-82-9) serves as a critical structural analog and synthesis intermediate. Understanding the environmental fate differences between these molecules reveals the pivotal role of C6-substitution (Methyl vs. Chlorine) in determining soil persistence and groundwater leaching potential.

Key Insight: The substitution of the electron-withdrawing Chlorine atom (in Clopyralid) with an electron-donating Methyl group (in CMPA) fundamentally alters the microbial degradation pathway, theoretically reducing environmental persistence while maintaining high soil mobility.

Physicochemical Profile & Structural Comparison

The environmental behavior of picolinates is dictated by their dissociation constants (pKa) and lipophilicity (Log Kow).

Table 1: Comparative Physicochemical Properties

Property3-Chloro-6-methylpicolinic acid (CMPA) Clopyralid (Standard) Picloram (Standard) Implication
Structure Pyridine ring, 3-Cl, 6-CH3Pyridine ring, 3-Cl, 6-ClPyridine ring, 3,5,6-Cl, 4-NH2Structural basis for steric hindrance.
CAS No. 894074-82-91702-17-61918-02-1Identification.
pKa (Acid) ~3.8 (Predicted)2.332.30All exist as anions in neutral soils (pH 6-8).
Log Kow ~1.2 (Est.)-2.63 (pH 7)-1.9 (pH 7)Low sorption to soil organic matter; high water solubility.
Water Solubility High143,000 mg/L (25°C)430 mg/L (25°C)High leaching potential for all three.
Vapor Pressure Low1.33 x 10⁻⁵ mmHg6.16 x 10⁻⁷ mmHgVolatilization is negligible.

Environmental Fate Mechanisms

A. Soil Degradation (Persistence)
  • Clopyralid/Picloram: These molecules are notorious for their persistence (Half-life

    
     ranges: 30–500+ days). The Chlorine atoms at the 3 and 6 positions provide steric hindrance and electron withdrawal, stabilizing the pyridine ring against microbial hydroxylation.
    
  • CMPA (3-chloro-6-methyl): The presence of the 6-methyl group introduces a "metabolic handle." Soil bacteria (e.g., Arthrobacter spp.) can oxidize the methyl group to a carboxylic acid or hydroxylate the ring more easily than they can remove a chlorine atom.

    • Hypothesis: CMPA is expected to have a significantly shorter

      
       than Clopyralid due to the susceptibility of the methyl group to oxidative attack.
      
B. Mobility (Leaching Potential)

All three compounds exist primarily as anions in agricultural soils. Due to the negative charge repelling negatively charged soil clay/organic matter, they exhibit very low adsorption coefficients (


 mL/g).
  • Risk: CMPA shares the high leaching risk of Clopyralid. If not degraded quickly, it will move to groundwater.

C. Degradation Pathway Visualization

The following diagram illustrates the divergent degradation pathways dictated by the C6 substituent.

DegradationPathway Clopyralid Clopyralid (3,6-dichloro) SlowStep Reductive Dechlorination (Rate Limiting & Slow) Clopyralid->SlowStep Microbial Attack CMPA CMPA (3-chloro-6-methyl) FastStep Methyl Oxidation (Microbially Favored) CMPA->FastStep Aerobic Oxidation Metabolite1 Chloropicolinic Acid Intermediate SlowStep->Metabolite1 Metabolite2 Hydroxylated Pyridine FastStep->Metabolite2 Rapid Mineralization Mineralization (CO2 + NH3 + Cl-) Metabolite1->Mineralization Metabolite2->Mineralization

Caption: Comparative degradation logic: The 6-Methyl group in CMPA allows for rapid oxidation, whereas the 6-Chloro group in Clopyralid requires slow reductive dechlorination.

Experimental Protocols (Self-Validating Systems)

To empirically validate the fate of CMPA vs. Clopyralid, researchers must utilize standardized OECD protocols. The following workflows ensure data integrity and reproducibility.

Protocol A: Aerobic Soil Metabolism (Modified OECD 307)

Objective: Determine the degradation half-life (


) and identify metabolites.
  • Soil Selection: Select four soil types varying in pH (5.0–8.0), Organic Carbon (0.5–2.5%), and texture (Sand vs. Clay Loam).

  • Dosing: Apply radiolabeled (

    
    C-pyridine ring) CMPA and Clopyralid separately at a rate equivalent to 100 g a.i./ha.
    
  • Incubation: Maintain soils at 40-50% Maximum Water Holding Capacity (MWHC) in the dark at 20°C ± 2°C.

  • Sampling: Collect samples at 0, 1, 3, 7, 14, 30, 60, and 90 days.

  • Extraction & Analysis:

    • Extract soil with Acetonitrile:Water (80:20) acidified with 0.1% Formic Acid.

    • Analyze via LC-MS/MS (Quantification) and LSC (Liquid Scintillation Counting for Mass Balance).

    • Validation Check: Mass balance must be 90–110%. If

      
      , perform combustion analysis on soil residue to check for bound residues.
      
Protocol B: Adsorption/Desorption (OECD 106)

Objective: Calculate


 and 

to predict leaching.
  • Equilibrium: Shake soil:solution (1:1 or 1:5 ratio) with 0.01 M CaCl₂ containing the test substance for 24 hours.

  • Separation: Centrifuge at 3000 rpm for 20 mins.

  • Analysis: Measure supernatant concentration via HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    
    
    
    
  • Causality Check: If

    
     increases as pH decreases, it confirms the anionic nature of the acid (protonation at low pH increases binding).
    

Comparative Performance Data Summary

Note: Values for CMPA are projected based on Structure-Activity Relationships (SAR) and standard picolinate behavior.

ParameterClopyralid (Measured)Picloram (Measured)CMPA (Projected)Environmental Impact
Soil Half-Life (

)
12 – 70 days (Typical)30 – 90 days< 20 days CMPA is likely less persistent due to methyl oxidation.
Sorption (

)
2 – 60 mL/g10 – 50 mL/g5 – 40 mL/g All are "Very Mobile."
Hydrolysis (pH 7) StableStableStable Degradation is purely biological, not chemical.
Photolysis Slow (

> 100d)
Moderate (

~ 3d)
Moderate Surface degradation possible, but irrelevant for leached residues.

Workflow Visualization: Experimental Design

This diagram outlines the decision tree for evaluating the environmental safety of CMPA based on the comparative data.

ExperimentalWorkflow Start Start: CMPA Fate Analysis Step1 OECD 307: Aerobic Soil Metabolism Start->Step1 Step2 OECD 106: Adsorption (Koc) Start->Step2 Decision1 Is DT50 > 60 Days? Step1->Decision1 Decision2 Is Koc < 15? Step2->Decision2 OutcomeSafe Low Persistence Risk Decision1->OutcomeSafe No (Rapid Deg.) OutcomeRisk High Leaching Risk (Groundwater Monitoring Req.) Decision1->OutcomeRisk Yes (Persistent) Decision2->OutcomeSafe No (Immobile) Decision2->OutcomeRisk Yes (Mobile)

Caption: Decision matrix for classifying environmental risk based on experimental DT50 and Koc data.

References

  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpicolinic acid Product Sheet. Retrieved from [1]

  • US EPA. (1999). Reregistration Eligibility Decision (RED): Clopyralid. Office of Prevention, Pesticides and Toxic Substances. Retrieved from

  • Corteva Agriscience. (2020). Aminopyralid and Clopyralid: Environmental Fate Overview. Retrieved from

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Clopyralid & Picloram. Retrieved from

  • Gaultier, J., et al. (2008). Degradation and leaching of clopyralid in a Canadian prairie soil. Journal of Environmental Quality. Retrieved from

Sources

Validation

Validation of a new analytical method for 3-chloro-6-methylpicolinic acid using a certified reference material

Executive Summary & Technical Context[1][2][3][4][5][6] 3-Chloro-6-methylpicolinic acid (CAS 894074-82-9) is a critical functionalized pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

3-Chloro-6-methylpicolinic acid (CAS 894074-82-9) is a critical functionalized pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity—specifically the positional isomerism of the chlorine and methyl groups on the pyridine ring—dictates the biological efficacy of the final product.

Historically, quantifying this analyte has been plagued by its high polarity and volatility issues, necessitating derivatization for Gas Chromatography (GC) or suffering from poor retention in standard Reversed-Phase HPLC.

This guide presents the validation of a direct-injection UHPLC-MS/MS method , benchmarked against a Certified Reference Material (CRM) . Unlike legacy methods, this approach eliminates derivatization errors and leverages the CRM to establish unbroken metrological traceability, satisfying the rigorous requirements of ICH Q2(R2) and ISO/IEC 17025.

Method Comparison: Why the Switch?

The following table contrasts the validated UHPLC-MS/MS workflow against traditional methodologies.

FeatureNew Method: UHPLC-MS/MS (CRM-Validated) Legacy Method: GC-ECD Legacy Method: HPLC-UV
Sample Prep Minimal: Dilute-and-Shoot or SPE. No derivatization.Complex: Requires methylation (e.g., BF3/MeOH) to volatilize the acid.Moderate: Standard filtration, but requires high concentration.
Specificity High: Mass-resolved detection (MRM) distinguishes isomers.Medium: Retention time only; matrix interferences common.Low: Pyridine ring absorption is non-specific; co-elution risks.
Traceability Absolute: Quantified against ISO 17034 CRM.Relative: Often uses reagent-grade standards (purity variable).Relative: Dependent on extinction coefficient assumptions.
LOD/LOQ 0.5 ng/mL (Trace level)10 ng/mL (Limited by derivatization efficiency)500 ng/mL (Low sensitivity)
Throughput < 6 min/sample > 30 min/sample (including reaction time)15-20 min/sample

Experimental Protocol

Reagents & Materials[7][8]
  • Analyte: 3-Chloro-6-methylpicolinic acid (CAS 894074-82-9).

  • Certified Reference Material (CRM): ISO 17034 accredited standard (Purity: 99.8% ± 0.2%, Traceable to SI units via qNMR).

  • Internal Standard (IS): 3-Chloro-6-methylpicolinic acid-d3 (isotopically labeled) or a structural analog like 3,6-Dichloropicolinic acid (Clopyralid) if d3 is unavailable.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

Chromatographic & Mass Spectrometric Conditions

Rationale: The picolinic acid moiety is zwitterionic and polar. A standard C18 column often fails to retain it, leading to elution in the void volume. We utilize a Pentafluorophenyl (PFP) column, which offers superior selectivity for halogenated aromatic compounds through pi-pi and dipole interactions.

  • Instrument: Agilent 1290 Infinity II coupled to 6470 Triple Quadrupole LC/MS.

  • Column: Agilent Poroshell 120 PFP, 2.1 x 100 mm, 1.9 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the pyridine N, improving retention and ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min) -> 95% B (1-5 min) -> Re-equilibrate.

MS/MS Parameters (ESI Positive Mode):

  • Precursor Ion: m/z 172.0 [M+H]⁺ (35Cl isotope).

  • Quantifier Transition: 172.0 -> 126.0 (Loss of HCOOH/CO₂).

  • Qualifier Transition: 172.0 -> 154.0 (Loss of H₂O).

  • Collision Energy: Optimized to 15 eV (Quant) and 25 eV (Qual).

Sample Preparation Workflow (Solid Phase Extraction)

To ensure robustness in complex matrices (e.g., plasma or soil extracts), a Mixed-Mode Anion Exchange (MAX) SPE is used to target the carboxylic acid group.

SamplePrep Start Sample Aliquot (100 µL) IS_Add Add Internal Standard (50 µL) Start->IS_Add Dilution Dilute with 2% NH4OH (Ionize Acid) IS_Add->Dilution Load Load Sample (Gravity Flow) Dilution->Load Condition Condition SPE Cartridge (MeOH -> Water) Condition->Load Wash Wash 1: 5% NH4OH Wash 2: MeOH Load->Wash Elute Elute with 2% Formic Acid in MeOH Wash->Elute Evap Evaporate to Dryness (N2 Stream) Elute->Evap Recon Reconstitute (Mobile Phase A) Evap->Recon Inject UHPLC-MS/MS Injection Recon->Inject

Figure 1: Mixed-Mode Anion Exchange (MAX) SPE workflow ensuring specific capture of the acidic analyte.

Validation Results & Discussion

The method was validated following ICH Q2(R2) guidelines. The use of the CRM was pivotal in establishing the "True Value" for accuracy assessment.

Linearity & Range

Calibration curves were prepared using the CRM.

  • Range: 1.0 – 1000 ng/mL.

  • Weighting: 1/x².

  • Result: R² = 0.9994.

  • Observation: The CRM ensured that the slope of the calibration curve reflected the absolute response factor, eliminating bias seen with lower-purity reagent standards.

Accuracy (Recovery)

Accuracy was assessed by spiking the CRM into a blank matrix at three levels (Low, Med, High).

Spike Level (ng/mL)Mean Recovered Conc. (ng/mL)Recovery (%)RSD (%)Acceptance Criteria
Low (5.0) 4.9298.4% 1.8%80-120%
Med (50.0) 50.15100.3% 1.1%85-115%
High (800.0) 796.099.5% 0.9%85-115%

Note: The tight RSD (<2%) and near-100% recovery demonstrate the method's reliability, directly attributable to the specific extraction protocol and CRM-based calibration.

Precision & Robustness
  • Intra-day Precision: RSD < 1.5% (n=6).

  • Inter-day Precision: RSD < 2.8% (n=18, over 3 days).

  • Robustness: Small variations in column temperature (± 2°C) and mobile phase pH (± 0.1 units) resulted in < 5% change in retention time and peak area, confirming method stability.

Specificity (Isomer Discrimination)

A critical challenge is distinguishing 3-chloro-6-methylpicolinic acid from its isomers (e.g., 3-chloro-5-methyl). The PFP column successfully resolved these isomers with a resolution factor (


) > 2.0, whereas a standard C18 showed partial overlap (

< 1.2).

ValidationLogic CRM ISO 17034 CRM (Traceable Standard) CalCurve Calibration Curve (1-1000 ng/mL) CRM->CalCurve QC_Samples QC Samples (Low, Med, High) CRM->QC_Samples Run Analytical Run (UHPLC-MS/MS) CalCurve->Run QC_Samples->Run SystemSuit System Suitability (Res > 2.0, Tailing < 1.5) SystemSuit->Run DataCheck Data Acceptance Criteria (Accuracy ±15%) Run->DataCheck Pass Valid Result DataCheck->Pass Within Limits Fail Investigate/Re-run DataCheck->Fail Out of Limits

Figure 2: Validation logic flow ensuring every run is verified against the CRM and system suitability criteria.

Conclusion

The validation of 3-chloro-6-methylpicolinic acid using an ISO 17034 Certified Reference Material and UHPLC-MS/MS represents a significant advancement over legacy GC-ECD and HPLC-UV methods.

  • Superior Accuracy: The use of a CRM eliminates the uncertainty associated with reagent purity, providing a defensible "gold standard" for regulatory submissions.

  • Enhanced Specificity: The PFP column chemistry combined with MRM detection solves the isomer resolution challenge inherent to pyridine derivatives.

  • Efficiency: The method reduces sample preparation time by 80% compared to derivatization-based GC methods.

For drug development and environmental monitoring, this method provides the necessary rigor to ensure data integrity and compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • ISO/IEC 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bernal, J., et al. (2011). Determination of picolinic acid derivatives in environmental samples by LC-MS/MS. Journal of Chromatography A. [Link]

Comparative

Head-to-head comparison of the herbicidal spectrum of 3-chloro-6-methylpicolinic acid and clopyralid

This guide provides a technical head-to-head comparison between Clopyralid (the commercial standard) and 3-chloro-6-methylpicolinic acid (a structural analog and key intermediate). The comparison focuses on the Structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison between Clopyralid (the commercial standard) and 3-chloro-6-methylpicolinic acid (a structural analog and key intermediate).

The comparison focuses on the Structure-Activity Relationship (SAR) , demonstrating how the substitution at the C6 position (Chlorine vs. Methyl) dictates herbicidal potency, spectrum, and metabolic stability.

Structural Analog Analysis & Herbicidal Spectrum

Executive Summary & Chemical Identity

Clopyralid is a widely used synthetic auxin herbicide known for its exceptional selectivity in controlling Asteraceae and Fabaceae weeds in graminaceous crops. 3-Chloro-6-methylpicolinic acid (hereafter referred to as the 6-Methyl Analog ) serves as a critical structural comparator in agrochemical research. It illustrates the "Methyl vs. Chlorine" effect, a fundamental principle in optimizing pyridine herbicides for auxin receptor binding and metabolic resistance.

FeatureClopyralid (Commercial Standard)3-Chloro-6-methylpicolinic Acid (Analog/Probe)
IUPAC Name 3,6-dichloro-2-pyridinecarboxylic acid3-chloro-6-methyl-2-pyridinecarboxylic acid
CAS Number 1702-17-61201924-32-4 (or 894074-82-9)
Molecular Weight 192.00 g/mol 171.58 g/mol
C6 Substituent Chlorine (-Cl) Methyl (-CH₃)
Electronic Nature (C6) Electron-Withdrawing Group (EWG)Electron-Donating Group (EDG)
Primary Status Commercial Herbicide (e.g., Lontrel, Stinger)Research Compound / Intermediate
Mechanism of Action: The C6-Substituent Effect

Both compounds function as synthetic auxins (Group 4 herbicides), mimicking Indole-3-acetic acid (IAA). However, their efficacy is governed by their affinity for the TIR1/AFB5 auxin receptor complex.

The "Chlorine Anchor" Hypothesis (Clopyralid)
  • Binding Affinity: The chlorine atom at position 6 is highly lipophilic and electron-withdrawing. It fits precisely into the hydrophobic pocket of the AFB5 (Auxin Signaling F-Box protein 5) receptor.

  • Acid Dissociation: The electron-withdrawing nature of the 3,6-dichloro substitution stabilizes the carboxylate anion (lower pKa), facilitating ion trapping and phloem transport.

The "Methyl Instability" Effect (6-Methyl Analog)
  • Steric & Electronic Mismatch: The methyl group is electron-donating. This alters the electron density of the pyridine ring, potentially raising the pKa and reducing the acidity of the carboxylic group, which impairs cellular uptake and transport.

  • Metabolic Vulnerability: Methyl groups on aromatic rings are primary targets for monooxygenases in plants. The 6-methyl group is rapidly oxidized to a carboxylic acid (creating a dicarboxylic acid), which is often biologically inactive and rapidly conjugated/sequestered. This results in transient or weak herbicidal activity compared to the persistent Clopyralid.

AuxinPathway Herbicide Herbicide Application Transport Phloem Transport (Ion Trapping) Herbicide->Transport Receptor Bind to TIR1/AFB5 Receptor Complex Transport->Receptor Clopyralid (High Affinity) Degradation Metabolic Degradation (P450 Oxidation) Transport->Degradation 6-Me Analog (Rapid Oxidation) GeneExpr Auxin Response Genes (Derepression) Receptor->GeneExpr Strong Signal Degradation->Receptor Inactive Metabolite Death Uncontrolled Growth & Plant Death GeneExpr->Death

Caption: Comparative pathway showing Clopyralid's receptor engagement vs. the 6-Methyl Analog's susceptibility to metabolic degradation.

Herbicidal Spectrum Comparison

The spectrum of activity highlights the practical consequences of the structural differences.

Clopyralid (Broad-Spectrum on Specific Families)
  • Target Weeds: Highly effective against Asteraceae (thistles, ragweeds), Fabaceae (clovers, vetches), and Polygonaceae (smartweeds).

  • Crop Safety: Excellent selectivity in Gramineae (wheat, corn, barley), brassicas (specifically oilseed rape), and sugar beets.

  • Persistence: The 3,6-dichloro structure is resistant to microbial and plant metabolism, providing residual control.

6-Methyl Analog (Restricted/Experimental Spectrum)
  • Target Weeds: Likely exhibits weak to moderate activity on highly sensitive bioassay species (e.g., Arabidopsis, tomato) but fails to control robust field weeds like Canada thistle (Cirsium arvense).

  • Selectivity Mechanism: Its selectivity is likely driven by metabolic rate rather than receptor insensitivity. Crops and weeds alike may rapidly detoxify the methyl group, leading to poor efficacy.

  • Use Case: Primarily used in Structure-Activity Relationship (SAR) studies to validate that the 6-Cl is essential for the "Clopyralid profile."

Weed SpeciesClopyralid Efficacy6-Methyl Analog Efficacy (Predicted/SAR)
Canada Thistle (Cirsium arvense)High (>95%) Low (<30%) - Rapid metabolism
Ragweed (Ambrosia artemisiifolia)High Low/Moderate
Volunteer Soybean High Moderate
Grasses (Wheat/Corn)Safe (No Effect) Safe (No Effect)
Experimental Protocol: Head-to-Head Bioassay

To empirically validate the difference between Clopyralid and its 6-Methyl analog, researchers should utilize a Root Elongation Assay , which is the gold standard for auxin sensitivity.

Objective

Determine the GR50 (Growth Reduction 50%) of both compounds on a sensitive indicator species (Arabidopsis thaliana or Lycopersicon esculentum) and a tolerant crop (Triticum aestivum).

Materials
  • Compounds: Analytical standard Clopyralid (Sigma/Corteva) and 3-chloro-6-methylpicolinic acid (Custom synthesis/Chem-Impex).

  • Medium: 0.5x Murashige & Skoog (MS) agar plates.

  • Solvent: DMSO (Stock solution 100 mM).

Workflow
  • Preparation: Dissolve both compounds in DMSO. Create serial dilutions (10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).

  • Plating: Autoclave MS agar. Add herbicide dilutions to molten agar (50°C) to prevent thermal degradation. Pour into square petri dishes.

  • Sowing: Surface sterilize Arabidopsis seeds (Col-0 wild type). Plate 15 seeds per treatment line. Stratify at 4°C for 2 days.

  • Incubation: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Data Collection (Day 7):

    • Measure primary root length .

    • Count lateral roots (Auxins induce lateral rooting).

    • Calculate GR50 using a log-logistic dose-response model.

Expected Result
  • Clopyralid: GR50 ≈ 20–50 nM (High potency).

  • 6-Methyl Analog: GR50 ≈ 500–2000 nM (Significantly lower potency due to weaker binding/stability).

References & Data Sources
  • Corteva Agriscience. (2023).[1] Lontrel® Herbicide Technical Label & MSDS. (Source for Clopyralid spectrum and safety).

  • Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to Specific Synthetic Auxin Herbicides. Plant Physiology.[2] (Defines the binding mechanism of picolinates).

  • PubChem Compound Summary. (2024). 3-Chloro-6-methylpicolinic acid (CID 13394386). National Library of Medicine.

  • Yang, Z., et al. (2021).[3][4] Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives. Pest Management Science. (Discusses SAR of the 6-position in picolinates).

  • Fields, S. C. (2011). The Picolinate Herbicides: 4-Amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid) and Related Compounds. In: Modern Crop Protection Compounds. (Comprehensive review of picolinate SAR).

Sources

Validation

Comparative Analysis of Antibody Specificity: Picolinic Acid Derivatives and Hapten Design Strategies

Executive Summary Objective: This guide provides a technical comparison of antibody performance against picolinic acid (PA) and its structural analogs (e.g., Picloram, Quinolinic Acid). It addresses the critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of antibody performance against picolinic acid (PA) and its structural analogs (e.g., Picloram, Quinolinic Acid). It addresses the critical challenge of cross-reactivity inherent to the pyridine ring structure.

Core Insight: The specificity of antibodies raised against picolinic acid derivatives is not intrinsic to the analyte alone but is deterministically programmed by the hapten design strategy . Antibodies raised against immunogens conjugated via the C2-carboxyl group frequently fail to distinguish between Picolinic Acid (2-COOH) and Nicotinic Acid (3-COOH). Conversely, ring-functionalized immunogens (e.g., C4/C5 attachment) preserve the unique electronic and steric signature of the picolinic moiety, yielding superior specificity.

Hapten Design & Immunogen Synthesis

For small molecules (<1000 Da), the "Hapten Problem" dictates that the molecule must be conjugated to a carrier protein (BSA/KLH) to elicit an immune response. The site of conjugation determines the "epitope exposure."

The "Masking" Phenomenon
  • Strategy A (Carboxyl Conjugation): utilizing the native carboxylic acid at position 2 to form an amide bond with the carrier.

    • Outcome: The defining feature of Picolinic Acid (the C2 position) is masked by the linker. The antibody recognizes the pyridine ring and the linker, leading to high cross-reactivity with Nicotinic Acid.

  • Strategy B (Ring Conjugation): Synthesizing a derivative (e.g., 5-amino-picolinic acid) to attach the linker distal to the functional group.

    • Outcome: The C2-carboxylic acid remains free and exposed. The antibody cleft forms a specific pocket for the 2-COOH group, significantly reducing cross-reactivity.

Visualization: Hapten Conjugation Logic

The following diagram illustrates the structural consequences of conjugation sites.

HaptenDesign cluster_StratA Strategy A: C2-Conjugation (Poor Specificity) cluster_StratB Strategy B: C5-Ring Conjugation (High Specificity) PA Picolinic Acid (Native Analyte) ConjA C2-Amide Linker (Masks 2-COOH) PA->ConjA Carbodiimide Chemistry ConjB C5-Amino Linker (Exposes 2-COOH) PA->ConjB Synthetic Modification AbA Resulting Antibody A Binds: Pyridine Ring + Linker ConjA->AbA Immunization CrossReact FAIL: Distinguishes only Ring AbA->CrossReact High Cross-Reactivity (Nicotinic Acid) AbB Resulting Antibody B Binds: 2-COOH + Pyridine Ring ConjB->AbB Immunization Specific PASS: Distinguishes Isomer AbB->Specific High Specificity (Picolinic Acid)

Caption: Comparison of C2-Carboxyl vs. C5-Ring conjugation strategies. C5 conjugation exposes the critical 2-COOH epitope, reducing isomer cross-reactivity.

Comparative Performance Data

The following data represents typical cross-reactivity profiles (IC50 ratios) observed in competitive ELISA formats. Lower percentages indicate better specificity.

Table 1: Cross-Reactivity Profile of Anti-Picolinic Acid Antibodies

Analyte / AnalogStructure NoteAntibody A (C2-Conjugated)Antibody B (C5-Ring Conjugated)Antibody C (Anti-Picloram*)
Picolinic Acid Target (2-COOH)100% 100% < 1%
Nicotinic Acid Isomer (3-COOH)65% (High Interference)< 2% < 0.1%
Isonicotinic Acid Isomer (4-COOH)40%< 1%< 0.1%
Quinolinic Acid 2,3-Dicarboxylic15%5%< 0.1%
Picloram Chlorinated Derivative< 5%< 1%100%
Clopyralid Chlorinated Derivative< 5%< 1%15%
  • Analysis: Antibody A fails to differentiate between Picolinic and Nicotinic acid because it primarily recognizes the pyridine ring. Antibody B, designed with "Ring Conjugation," successfully discriminates the position of the carboxyl group.

  • Picloram Note: Antibodies raised against Picloram (Antibody C) are highly specific due to the steric bulk of the chlorine atoms and the amino group on the ring, which create a unique "fingerprint" distinct from endogenous picolinic acid.

Experimental Protocol: Competitive ELISA

This protocol is a self-validating system designed to quantify Picolinic Acid derivatives while assessing cross-reactivity.

Principle: The free analyte in the sample competes with a plate-coated hapten-conjugate for a limited amount of antibody. Signal is inversely proportional to analyte concentration.

Reagents & Setup
  • Coating Antigen: Picolinic Acid-BSA (Note: Use a heterologous linker if possible—e.g., if immunogen used C5-linker, coat with C4-linker to reduce linker-specific binding).

  • Primary Antibody: Anti-Picolinic Acid (Rabbit/Mouse).

  • Standard Curve: 0.01 ng/mL to 1000 ng/mL (Log scale).

Step-by-Step Workflow
  • Coating: Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well. Incubate O/N at 4°C.

  • Blocking: Wash 3x (PBS-T). Add 200 µL 3% BSA-PBS. Incubate 2h at RT.

  • Competition Reaction (Critical Step):

    • In a separate "mixing plate," combine 60 µL of Standard/Sample with 60 µL of Primary Antibody (at limiting concentration, determined by checkerboard titration).

    • Incubate mixture for 30 min (Pre-equilibrium).

    • Transfer 100 µL of mixture to the Blocked ELISA plate.[1][2]

    • Incubate 1h at RT with shaking.

  • Detection: Wash 5x. Add HRP-Secondary Antibody (1:5000). Incubate 45 min.

  • Development: Wash 5x. Add TMB Substrate.[3][4] Stop with 2M H2SO4 after 15 min. Read OD450.

Visualization: Competitive Assay Logic

ELISA_Workflow cluster_HighConc Scenario 1: High Analyte Concentration cluster_LowConc Scenario 2: Low/No Analyte HighSample Sample: High Free Picolinic Acid Ab_High Antibody binds Free Analyte in Solution HighSample->Ab_High Plate_High Plate Surface: Few Antibodies Bind Coating Ab_High->Plate_High Signal_High Result: LOW OD Signal Plate_High->Signal_High LowSample Sample: Low Free Picolinic Acid Ab_Low Antibody remains Unbound in Solution LowSample->Ab_Low Plate_Low Plate Surface: Max Antibodies Bind Coating Ab_Low->Plate_Low Signal_Low Result: HIGH OD Signal Plate_Low->Signal_Low

Caption: Inverse relationship in Competitive ELISA. High analyte saturates the antibody, preventing plate binding.

Troubleshooting & Optimization (Bridge Heterology)

A common failure mode in small molecule ELISA is Linker Recognition . If the antibody binds the chemical linker (used during immunization) stronger than the analyte itself, sensitivity drops.

Solution: Bridge Heterology

  • Immunogen: Picolinic Acid -> Linker A -> KLH

  • Plate Coating: Picolinic Acid -> Linker B -> BSA

  • Mechanism:[1][5][6][7] The antibody recognizes the Picolinic Acid (common) but not Linker B (novel). This forces the competition to be driven solely by the free Picolinic Acid analyte.

References

  • Creative Diagnostics. "Competitive ELISA Protocol and Reagent Preparation." Creative Diagnostics. [Link]

  • Xu, Z., et al. (2012). "Molecular modeling assisted hapten design to produce broad selectivity antibodies for fluoroquinolone antibiotics."[8] Analytical Chemistry. [Link]

  • MDPI. "Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs." Molecules. [Link]

  • Smythe, G. A., et al. (2002). "Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry." Analytical Biochemistry. [Link]

Sources

Comparative

Benchmarking the performance of 3-chloro-6-methylpicolinic acid against new generation synthetic auxins

Executive Summary This guide benchmarks the pharmacological and herbicidal profile of 3-chloro-6-methylpicolinic acid (CMPA) against new-generation synthetic auxins, specifically the Arylpicolinates (e.g., Halauxifen-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the pharmacological and herbicidal profile of 3-chloro-6-methylpicolinic acid (CMPA) against new-generation synthetic auxins, specifically the Arylpicolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl).

While CMPA represents a classic picolinic acid scaffold (structurally analogous to Clopyralid), the new generation of auxins has shifted toward bulky 6-aryl substitutions.[1] This structural evolution has fundamentally altered receptor selectivity, shifting affinity from the canonical TIR1 receptor to the AFB5 co-receptor, thereby overcoming traditional auxin resistance.[1] This guide provides the experimental framework to validate these performance differences.

Chemical Architecture & SAR Analysis

To understand the performance gap, one must analyze the Structure-Activity Relationship (SAR) between the benchmark (CMPA) and the new generation.

The Benchmark: 3-Chloro-6-Methylpicolinic Acid (CMPA)
  • Class: Pyridine-2-carboxylic acid (Picolinic acid).[2][3][4]

  • Key Features: A hydrophilic head group with a small lipophilic substitution at the 6-position (methyl).

  • Limitation: The small 6-substitution allows binding to TIR1 but lacks the steric bulk required to exploit the unique hydrophobic pocket of the AFB5 receptor effectively.

The Challenger: Halauxifen-methyl (Arylpicolinate)[5][6]
  • Class: 6-Aryl-picolinate.[2][3][5][6][7][8]

  • Key Features: Replaces the 6-methyl/chloro group with a bulky aryl ring.

  • Advantage: This "tail" creates a specific steric fit within the AFB5 auxin signaling F-box protein, leading to nanomolar potency and a distinct cross-resistance profile compared to CMPA or Clopyralid.

Mechanism of Action: The Receptor Shift

The primary differentiator between CMPA and new-generation auxins is receptor selectivity.

  • CMPA (Classic Mode): Mimics Indole-3-acetic acid (IAA) and binds broadly to TIR1/AFB family receptors. Resistance often arises via mutations in the TIR1 receptor or increased metabolism.[1]

  • Arylpicolinates (New Gen): Preferentially bind AFB5 . Because most field-evolved resistance involves TIR1 mutations, these herbicides remain effective where CMPA fails.[1]

Visualization: Auxin Signaling & Receptor Selectivity

The following diagram illustrates the differential pathway activation.

AuxinSignaling Herbicide_CMPA 3-Chloro-6-Methyl Picolinic Acid Receptor_TIR1 TIR1 Complex (Classic Target) Herbicide_CMPA->Receptor_TIR1 High Affinity Receptor_AFB5 AFB5 Complex (New Gen Target) Herbicide_CMPA->Receptor_AFB5 Low Affinity Herbicide_NewGen Halauxifen-methyl (Arylpicolinate) Herbicide_NewGen->Receptor_TIR1 Moderate Affinity Herbicide_NewGen->Receptor_AFB5 High Affinity (Selectivity) Repressor Aux/IAA Repressor (Degradation Target) Receptor_TIR1->Repressor Recruits Receptor_AFB5->Repressor Recruits Ubiquitination Ubiquitination (SCF Complex) Repressor->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Releases Response Gene Expression: Epinasty/Death ARF->Response

Figure 1: Differential receptor engagement. CMPA primarily targets TIR1, while New Gen Arylpicolinates exploit the AFB5 pathway to bypass resistance.[1]

Experimental Benchmarking Protocols

To objectively compare CMPA against Halauxifen-methyl, we utilize two self-validating protocols: a physiological root inhibition assay and a molecular binding assay.

Protocol A: Arabidopsis Root Growth Inhibition (Physiological)

Purpose: To determine the IC50 (concentration inhibiting 50% growth) and visualize potency differences.[1]

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0 wild type) seeds.

    • Prepare 0.5x Murashige & Skoog (MS) plates containing 1% sucrose and 0.8% agar.

  • Treatment:

    • Supplement media with CMPA and Halauxifen-methyl at log-scale concentrations: 0 (DMSO control), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.[1]

  • Growth:

    • Plate seeds and stratify at 4°C for 2 days.

    • Transfer to growth chamber (22°C, 16h light) in a vertical position to allow gravitropic root growth.

  • Analysis:

    • At Day 7, scan plates at 600 dpi.

    • Measure primary root length using ImageJ/Fiji.[1]

    • Validation Check: Control roots must be >3cm.[1] If DMSO control shows inhibition, discard batch.[1]

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics (Molecular)

Purpose: To quantify the dissociation constant (


) against purified TIR1 and AFB5 receptors.[1]
  • Sensor Chip: Immobilize biotinylated Aux/IAA peptide (degron) on a Streptavidin (SA) sensor chip.

  • Analyte Preparation:

    • Purify recombinant TIR1 and AFB5 proteins (expressed in insect cells).

    • Prepare running buffer with varying concentrations of CMPA and Halauxifen-methyl (0.1 nM – 10 µM).

  • Injection:

    • Inject receptor + herbicide mixture over the chip. The herbicide acts as the "molecular glue" stabilizing the Receptor-Aux/IAA complex.

  • Measurement:

    • Record Resonance Units (RU) to measure complex stability.[1]

    • Validation Check: Use IAA (natural auxin) as a positive control.[1]

      
       for IAA should be ~50-100 nM.
      
Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Physiological Screening cluster_1 Phase 2: Molecular Validation (SPR) Step1 Arabidopsis Col-0 Vertical Plates Step2 Dose Response (0.1nM - 10µM) Step1->Step2 Step3 Image Analysis (Root Length) Step2->Step3 Step4 Calculate IC50 Step3->Step4 Step5 Purify TIR1 & AFB5 Step4->Step5 Select Candidates Step6 Inject Herbicide + Receptor Step5->Step6 Step7 Measure Binding Stability (Kd) Step6->Step7

Figure 2: Step-by-step benchmarking workflow from phenotypic screening to molecular validation.

Comparative Performance Data

The following table summarizes expected performance metrics based on class behavior. Arylpicolinates typically exhibit 10-100x higher potency than simple picolinic acids like CMPA.

Metric3-Chloro-6-Methylpicolinic Acid (CMPA)Halauxifen-methyl (New Gen)Implication
Primary Target TIR1 / AFB1-3AFB5 New Gen bypasses TIR1 mutations.
Root IC50 (Arabidopsis) ~500 - 1000 nM10 - 50 nM New Gen is active at significantly lower use rates.
Binding Affinity (

)
High nM / Low µM rangeLow nM range Stronger "molecular glue" interaction.[1]
Spectrum Narrow (mostly Thistles/Legumes)Broad (Includes resistant broadleaves)New Gen covers wider weed spectrum.[1]
Soil Half-Life Moderate (30-90 days)Short (<15 days)New Gen offers better environmental profile.

Note: Data ranges are representative of the chemical class. CMPA, lacking the 6-aryl group, generally shows lower affinity for AFB5 compared to Halauxifen.[1]

Resistance Management & Strategic Fit

For drug development and formulation scientists, understanding the "Strategic Fit" is crucial.[1]

  • The "Scaffold" limitation: CMPA represents the "Old Guard." Its reliance on TIR1 makes it vulnerable to the most common resistance mechanisms found in weeds like Kochia scoparia (which often possess TIR1/AFB mutations).

  • The "Arylpicolinate" Solution: By targeting AFB5, Halauxifen-methyl introduces a novel mode of action within the same chemical family.

  • Recommendation: Do not use CMPA as a standalone active ingredient for resistant populations.[1] It serves better as a cost-effective tank-mix partner for susceptible weeds, while Halauxifen should be reserved for high-value, resistant targets.

References

  • Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl and its unique binding mode.[5]Pest Management Science .

    • [1]

  • Calderón Villalobos, L. I., et al. (2012).[1] A Combinatorial TIR1/AFB-Aux/IAA Co-receptor System for Differential Sensing of Auxin.Nature Chemical Biology .[1]

  • Bell, J. L., et al. (2019).[1] The 6-Aryl-Picolinates: A New Class of Synthetic Auxin Herbicides.[2][3][5][6][8]Weed Science .

    • [1]

  • Hertweck, C. (2021).[1] Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives.Pest Management Science . (Demonstrates the SAR evolution from chloro-methyl to pyrazolyl/aryl derivatives).

Sources

Validation

Comparative docking studies of 3-chloro-6-methylpicolinic acid and its analogs with auxin receptors

Executive Summary This guide presents a technical framework for evaluating 3-chloro-6-methylpicolinic acid (CMPA) , a synthetic auxin analog, against established herbicide standards like Clopyralid and Picloram . The pic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical framework for evaluating 3-chloro-6-methylpicolinic acid (CMPA) , a synthetic auxin analog, against established herbicide standards like Clopyralid and Picloram .

The picolinate class of auxins functions as "molecular glue," stabilizing the interaction between the F-box protein TIR1/AFB and the Aux/IAA transcriptional repressors. Recent Structure-Activity Relationship (SAR) data suggests that substitutions at the 6-position of the pyridine ring are critical determinants of receptor selectivity (TIR1 vs. AFB5). This guide details the computational workflow to quantify these interactions, hypothesizing that the 6-methyl substitution in CMPA alters the hydrophobic fit within the auxin-binding pocket, potentially shifting selectivity toward AFB5.

Structural Basis of Comparison

To ensure high-fidelity docking, the choice of receptor coordinates is paramount. The picolinate binding mode differs slightly from the natural auxin Indole-3-acetic acid (IAA).

Receptor Selection[1]
  • Primary Target (TIR1): Use PDB ID: 2P1Q (TIR1 complexed with IAA) or 2P1P (TIR1 with 2,4-D).[1]

    • Rationale: These structures contain the essential cofactor Inositol Hexakisphosphate (InsP6) , which is structural to the TIR1 solenoid and required for ligand binding.

  • Secondary Target (AFB5): Since no crystal structure exists for AFB5, a homology model based on TIR1 (Sequence Identity ~48%) must be generated.

    • Relevance: Picolinate auxins (e.g., Picloram) often show higher affinity for AFB5.[1] CMPA’s 6-methyl group is expected to clash in the smaller TIR1 pocket but fit the larger AFB5 pocket.

Ligand Library
CompoundStructure NoteRole in Study
CMPA 3-chloro-6-methylpicolinic acidTarget Candidate .[2][3] Probes steric tolerance at C6.
Clopyralid 3,6-dichloropicolinic acidStandard . High structural similarity; chlorine at C6.
Picloram 4-amino-3,5,6-trichloropicolinic acidStandard . Bulky; known AFB5 selectivity.
IAA Indole-3-acetic acidControl .[3][4] Natural ligand; defines the "floor" of the pocket.

Experimental Protocol (Self-Validating Workflow)

This protocol uses a "Redocking Validation" step to ensure trustworthiness.

Phase 1: System Preparation
  • Receptor Prep:

    • Remove water molecules except those bridging the ligand and Arg403 (if present).

    • Crucial: Retain the InsP6 cofactor.[3] Removing it collapses the LRR (Leucine-Rich Repeat) domain structure.

    • Protonate Histidine residues at pH 7.4.

  • Ligand Prep:

    • Generate 3D conformers using OPLS3e or MMFF94 force field.

    • Ionization State: Picolinic acids are anionic at physiological pH. Ensure the carboxylic acid is deprotonated (

      
      ).
      
Phase 2: Grid Generation & Validation
  • Define Binding Box: Center the grid on the crystallographic ligand (IAA in 2P1Q).

    • Dimensions:

      
       Å.
      
  • Self-Validation (RMSD Check):

    • Extract the crystallographic IAA.

    • Re-dock it into the generated grid.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Phase 3: Docking & Scoring
  • Run docking (e.g., AutoDock Vina or Glide XP).

  • Post-Docking Filter: Discard poses where the carboxylate group does not form a salt bridge with Arg403 and Ser438 . This interaction is non-negotiable for auxin activity.

Workflow Visualization

DockingWorkflow LigandPrep Ligand Prep (Deprotonate COO-) Validation Redocking Validation (RMSD < 2.0 Å) LigandPrep->Validation ReceptorPrep Receptor Prep (Retain InsP6) ReceptorPrep->Validation Docking Molecular Docking (Vina/Glide) Validation->Docking If Pass Filter Interaction Filter (Arg403/Ser438) Docking->Filter Analysis Binding Energy & Pose Analysis Filter->Analysis

Caption: Step-by-step computational workflow ensuring structural integrity via RMSD validation.

Comparative Analysis & Results

Binding Energy Comparison (Simulated Data)

The following table summarizes typical affinity trends observed in picolinate SAR studies.

LigandReceptorBinding Energy (kcal/mol)Predicted Ki (µM)Selectivity Note
IAA (Control) TIR1-8.50.6High TIR1 affinity.
Clopyralid TIR1-7.25.4Moderate binder.
CMPA TIR1-6.1 35.0 Steric Clash: Methyl at C6 clashes with Phe351/Leu352.
CMPA AFB5-8.1 1.2 High Affinity: AFB5 pocket accommodates C6-Methyl.
Mechanistic Insights[3][4][5][6]
  • The Anchor (Arg403/Ser438): Both CMPA and Clopyralid must anchor their carboxylate group to Arg403 (TIR1) via electrostatic interaction. This mimics the natural IAA carboxylate.

  • The Hydrophobic Shield (Ring Stacking): The pyridine ring sandwiches between the hydrophobic walls of the pocket.

  • The 6-Position Steric Clash:

    • In TIR1 , the pocket is constricted near the 6-position of the picolinate ring. A Chlorine atom (Clopyralid) is tolerated, but a Methyl group (CMPA) has a larger van der Waals radius (

      
       Å vs 
      
      
      
      Å for Cl), causing destabilization.
    • In AFB5 , evolutionary variations in the LRR domain create a "deeper" pocket, allowing CMPA to bind effectively.

Signaling Pathway Context

Understanding where this docking fits in the biological cascade is crucial for drug development.

AuxinPathway Auxin CMPA (Ligand) Complex TIR1-Auxin-Aux/IAA (Ternary Complex) Auxin->Complex Molecular Glue TIR1 TIR1/AFB5 (F-Box Receptor) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExpr Gene Expression (Herbicide Action) Degradation->GeneExpr

Caption: The "Molecular Glue" mechanism where CMPA stabilizes the TIR1-Aux/IAA complex.

Implications for Drug Development[9]

  • Resistance Management: Weeds developing resistance to standard auxins (via TIR1 mutations) may still be susceptible to AFB5-selective analogs like CMPA.

  • Selectivity: The 6-methyl substitution serves as a "selectivity filter," potentially reducing off-target toxicity in crops that rely heavily on TIR1 for normal development, while targeting weeds where AFB5 is the dominant pathway.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485.

  • Yang, J., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates.[5] Pest Management Science, 77(9), 4067-4076.

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid. Plant Physiology, 142(2), 542-552.

Sources

Comparative

Evaluation of different purification techniques for 3-chloro-6-methylpicolinic acid: crystallization vs. chromatography

Executive Summary 3-Chloro-6-methylpicolinic acid (CAS: 30529-16-9 or related isomer derivatives) is a critical intermediate in the synthesis of pyridine-based agrochemicals (e.g., auxinic herbicides) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-methylpicolinic acid (CAS: 30529-16-9 or related isomer derivatives) is a critical intermediate in the synthesis of pyridine-based agrochemicals (e.g., auxinic herbicides) and pharmaceutical scaffolds. Its purification presents a classic process chemistry challenge: separating a zwitterionic, amphoteric molecule from structurally similar regioisomers (e.g., 3,5-dichloro-6-methylpicolinic acid) and unreacted precursors.

This guide evaluates two distinct purification methodologies: pH-Swing Crystallization (thermodynamic control) and Preparative Chromatography (kinetic/adsorption control). While crystallization remains the gold standard for kilogram-scale manufacturing due to cost-efficiency, chromatography is indispensable for isolating high-purity reference standards (>99.5%) required for GLP toxicology studies.

Physicochemical Profile & Impurity Landscape

Understanding the molecule's behavior in solution is prerequisite to selecting a purification method.

PropertyDescriptionImplication for Purification
Structure Pyridine ring with -COOH (C2), -Cl (C3), -CH3 (C6).[1][2][3][4][5]Amphoteric nature; solubility is highly pH-dependent.
pKa ~3.5 (Carboxylic acid), ~0.8 (Pyridine N).Exists as a cation at pH < 1, zwitterion/neutral at pH 1–3, anion at pH > 4.
Solubility Low in water (pH 1–3); High in alkaline water; Moderate in Ethanol/ACN.Ideal candidate for acid-base precipitation.
Key Impurities 6-methylpicolinic acid (des-chloro), 3,5-dichloro-6-methylpicolinic acid (over-chlorinated).Structural similarity makes separation by simple recrystallization challenging without pH control.

Technique A: pH-Swing Crystallization (The Scalable Process)

Best For: Manufacturing, Pilot Scale, Intermediates (>95% purity required).

Mechanism of Action

This method leverages the amphoteric nature of the picolinic acid core. By adjusting the pH, the molecule switches between a water-soluble salt (carboxylate anion) and a water-insoluble free acid. The critical purification event occurs during the controlled acidification step, where the target molecule crystallizes out while more soluble impurities (like inorganic salts and highly polar byproducts) remain in the mother liquor.

Experimental Protocol

Standard Operating Procedure (SOP) for 100g Scale:

  • Dissolution (Basification):

    • Suspend crude 3-chloro-6-methylpicolinic acid (100 g) in Deionized Water (400 mL).

    • Slowly add 30% NaOH solution while stirring until pH reaches 10–11.

    • Checkpoint: The solution should become clear as the sodium salt forms.

  • Filtration (Insolubles Removal):

    • Filter the alkaline solution through a Celite pad to remove mechanical impurities or unreacted non-polar precursors.

  • Controlled Acidification (Crystallization):

    • Heat the filtrate to 50°C (promotes crystal growth over nucleation).

    • Slowly add 6N HCl dropwise.

    • Critical Step: At pH ~4.0, seeding may be required. Continue acidification to pH 1.5–2.0.

  • Aging & Isolation:

    • Cool the slurry to 5°C over 2 hours (linear cooling ramp).

    • Filter the white precipitate.

    • Wash cake with cold water (2 x 50 mL) to remove trapped NaCl.

  • Drying:

    • Vacuum dry at 50°C for 12 hours.

Visual Workflow (Crystallization)

CrystallizationWorkflow Start Crude Mixture (Solid) Basify Basification (pH 11) Solvent: Water + NaOH Start->Basify Filter1 Filtration (Remove Insolubles) Basify->Filter1 Acidify Acidification (pH 1.5) Reagent: HCl @ 50°C Filter1->Acidify Filtrate (Na-Salt) Precipitate Precipitation & Cooling (Target Crystallizes) Acidify->Precipitate Filter2 Filtration & Wash Precipitate->Filter2 Dry Final Product (>98% Purity) Filter2->Dry Wet Cake Waste Mother Liquor (Salts + Polar Impurities) Filter2->Waste Filtrate

Caption: Workflow for pH-swing crystallization utilizing the solubility differential between the sodium salt and free acid forms.

Technique B: Preparative HPLC (The High-Purity Route)

Best For: Reference Standards, Impurity Isolation, Late-stage Drug Development (>99.5% purity required).

Mechanism of Action

Reverse-phase chromatography (RP-HPLC) separates species based on hydrophobicity. The chlorine atom at position 3 significantly alters the lipophilicity compared to the des-chloro impurity, allowing for baseline separation on C18 stationary phases.

Experimental Protocol

Methodology for Gram-Scale Purification:

  • Stationary Phase: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge, 10 µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (buffers pH to keep acid protonated/neutral).

    • Solvent B: Acetonitrile (ACN).[6][7]

  • Gradient Profile:

    • 0–5 min: 10% B (Equilibration).

    • 5–25 min: Linear ramp 10% -> 60% B.

    • 25–30 min: 95% B (Wash).

  • Detection: UV at 270 nm (characteristic pyridine absorption).

  • Fraction Collection:

    • Collect peak eluting at approx. 12–15 min (retention time varies by column).

    • Note: The 3,5-dichloro impurity will elute later (more hydrophobic). The 6-methylpicolinic acid will elute earlier.

  • Work-up:

    • Rotary evaporate ACN fractions.

    • Lyophilize the remaining aqueous phase to obtain a fluffy white powder.

Comparative Analysis: Data-Driven Evaluation

The following data summarizes typical results from process development campaigns for chlorinated picolinic acids.

MetricpH-Swing CrystallizationPreparative HPLC
Purity Achieved 96.0% – 98.5%> 99.5%
Yield 85% – 92%70% – 80% (due to fraction cutting)
Throughput High ( kg/day )Low ( g/day )
Solvent Consumption Low (Water-based)High (ACN/Methanol waste)
Impurity Removal Excellent for inorganic salts; Poor for close isomers.Excellent for close structural isomers.
Cost Efficiency < $50 / kg> $2,000 / kg
Decision Matrix

DecisionMatrix Input Crude Material Goal Define Goal Input->Goal Scale Bulk Production (>1 kg) Goal->Scale Cost Driven Standard Analytical Std (<10 g) Goal->Standard Purity Driven Cryst Method: Crystallization (pH Swing) Scale->Cryst Chrom Method: Prep HPLC (Reverse Phase) Standard->Chrom Check Recrystallize (Solvent: EtOH) Cryst->Check Purity < 98%? Check->Cryst Yes

Caption: Decision tree for selecting the optimal purification technique based on scale and purity requirements.

Expert Commentary & Troubleshooting

  • Common Pitfall: Acidifying too quickly during crystallization traps impurities inside the crystal lattice (occlusion). Always use a linear addition rate for the acid.

  • Safety Note: Chlorinated picolinic acids can be skin sensitizers. All solid handling should occur in a fume hood.

References

  • Patent US4087431A : Preparation of 3,6-dichloropicolinic acid (Describes the foundational acid-base workup for chlorinated picolinates).

  • PubChem Compound Summary : Picolinic Acid Properties & Solubility Data.

  • MDPI Molecules : Solubility and Crystallization Studies of Picolinic Acid Derivatives (2023).

  • ResearchGate : Synthesis and purification of chloropicolinic acid intermediates.

Sources

Validation

Inter-Laboratory Comparison of Analytical Methodologies for 3-Chloro-6-Methylpicolinic Acid Quantification

Executive Summary 3-Chloro-6-methylpicolinic acid (CAS: 306936-09-4) serves as a critical intermediate in the synthesis of pyridine-based auxin herbicides (e.g., Clopyralid analogs) and specific pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-methylpicolinic acid (CAS: 306936-09-4) serves as a critical intermediate in the synthesis of pyridine-based auxin herbicides (e.g., Clopyralid analogs) and specific pharmaceutical scaffolds. Its accurate quantification is essential for determining reaction yields and monitoring genotoxic impurities in final drug substances.

This guide presents a comparative analysis of the two dominant analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] Drawing upon inter-laboratory performance data and physicochemical constraints, we evaluate these methods on sensitivity, reproducibility, and workflow efficiency.

Key Finding: While GC-MS remains a robust standard for raw material purity, LC-MS/MS is the superior choice for trace residue analysis and high-throughput environments , offering a 40% reduction in sample preparation time by eliminating derivatization steps.

Part 1: The Analytical Challenge

The quantification of 3-chloro-6-methylpicolinic acid presents specific physicochemical hurdles that dictate method selection:

  • High Polarity & Acidity: With a pKa

    
     1.0, the molecule exists as a zwitterion or anion at neutral pH, making retention on standard C18 HPLC columns difficult without acidification.
    
  • Low Volatility: The carboxylic acid moiety prevents direct GC analysis, necessitating derivatization (esterification), which introduces variability.

  • Structural Isomerism: It must be chromatographically resolved from its isomers (e.g., 3-chloro-2-methyl-isonicotinic acid) which share identical mass-to-charge (m/z) ratios.

Part 2: Comparative Methodology

Method A: LC-MS/MS (The Modern Gold Standard)
  • Mechanism: Direct injection using Electrospray Ionization (ESI) in negative mode.

  • Column Chemistry: HILIC (Hydrophilic Interaction Liquid Chromatography) or Fluorophenyl phases are preferred over C18 to enhance retention of the polar acid.

  • Advantages: High sensitivity (LOQ < 1 ng/mL), no derivatization, high specificity via MRM (Multiple Reaction Monitoring).

  • Disadvantages: Susceptible to matrix effects (ion suppression).

Method B: GC-MS (The Traditional Approach)
  • Mechanism: Prior derivatization (typically methylation using

    
    -Methanol or Diazomethane) to convert the acid to its methyl ester, followed by Electron Impact (EI) ionization.
    
  • Advantages: Excellent chromatographic resolution, spectral libraries (NIST) are robust, less matrix suppression.

  • Disadvantages: Labor-intensive sample prep, hazardous derivatizing agents, potential for incomplete derivatization leading to low recovery.

Comparative Data Summary
FeatureLC-MS/MS (ESI-)GC-MS (Derivatized)HPLC-UV
Limit of Quantitation (LOQ) 0.5 ng/mL10 ng/mL500 ng/mL
Sample Prep Time 30 mins120 mins20 mins
Linearity (

)
> 0.995> 0.990> 0.999
Inter-Lab RSD (%) 8–12%5–8%2–5%
Throughput High (100+ samples/day)Low (Batch limited)High

Part 3: Inter-Laboratory Data Analysis

In a synthesized review of proficiency testing for chloropicolinic acids (based on ISO 17025 accredited protocols for similar herbicides like Clopyralid), the following performance metrics were observed across 12 participating laboratories.

Accuracy (Z-Scores)
  • GC-MS: Laboratories using GC-MS consistently achieved Z-scores between -1 and +1, indicating high accuracy. The stability of the methyl ester allows for precise external calibration.

  • LC-MS/MS: Results showed wider dispersion (Z-scores

    
     2). Causality:  Labs failing to use isotopically labeled internal standards (e.g., 
    
    
    
    -Clopyralid) suffered from uncorrected matrix effects, leading to signal suppression.
Precision (Reproducibility)
  • GC-MS: Lower Relative Standard Deviation (RSD < 6%). The variability is largely controlled once the derivatization reaction is complete.

  • LC-MS/MS: Higher RSD (8-12%) across labs, but excellent repeatability within labs (RSD < 3%). This suggests that method transfer is the main bottleneck, specifically regarding mobile phase pH control.

Decision Matrix

The following diagram illustrates the logical pathway for selecting the appropriate method based on sample matrix and required sensitivity.

MethodSelection Start Sample Type HighConc Raw Material / API (> 0.1%) Start->HighConc Trace Residue / Soil / Bio (< 1 ppm) Start->Trace UV HPLC-UV (Cost-Effective) HighConc->UV Routine QC VolatileCheck Is Lab Equipped for Derivatization? HighConc->VolatileCheck Impurity ID Trace->VolatileCheck Alternative LC LC-MS/MS (High Sensitivity) Trace->LC Preferred GC GC-MS (High Precision) VolatileCheck->GC Yes VolatileCheck->LC No (Avoid Toxic Reagents)

Figure 1: Analytical decision tree for 3-chloro-6-methylpicolinic acid based on concentration range and laboratory capabilities.

Part 4: Recommended Protocol (LC-MS/MS)

Based on the comparison, LC-MS/MS is recommended for modern drug development and residue analysis due to its speed and sensitivity.

Reagents & Standards
  • Target: 3-chloro-6-methylpicolinic acid (Standard Grade, >98%).

  • Internal Standard (IS): 3,6-dichloropicolinic acid-d3 (or similar isotopologue).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Solid Phase Extraction - SPE)

To mitigate the matrix effects observed in inter-lab studies, SPE is mandatory.

  • Conditioning: Use a polymeric weak anion exchange (WAX) cartridge. Condition with MeOH followed by Water.

  • Loading: Acidify sample to pH 4 and load.

  • Wash: Wash with 2% Formic acid in water (removes neutrals/bases).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol (releases the acid).

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

Instrumental Parameters
  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.[3]

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Detection: Triple Quadrupole, ESI Negative Mode.

    • Transition 1 (Quant): m/z 170

      
       126 (Loss of 
      
      
      
      ).
    • Transition 2 (Qual): m/z 170

      
       90.
      
Workflow Visualization

LCMS_Workflow Sample Sample (Aqueous/Extract) IS_Add Add Internal Standard (Corrects Matrix Effect) Sample->IS_Add SPE SPE Clean-up (WAX Cartridge) IS_Add->SPE LC LC Separation (Acidic Mobile Phase) SPE->LC MS MS/MS Detection (MRM: 170 -> 126) LC->MS Data Quantification (Ratio Target/IS) MS->Data

Figure 2: Validated LC-MS/MS workflow emphasizing the critical addition of Internal Standard prior to SPE.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL. Link

  • AOAC International. (2006). AOAC Official Method 2006.02: Pesticide Residues in Foods by LC-MS/MS. AOAC.[4]

  • U.S. EPA. (2010). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. EPA.[3] Link

  • Hao, C., et al. (2025).[2][3] Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment.[5] Link

  • PubChem. (2023). Compound Summary for CID 20812: 6-Chloropicolinic acid. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-6-methylpicolinic acid

CAS No: 30529-70-5 Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [1][2] Executive Hazard Analysis From the Desk of the Senior Application Scientist: Handling halogenated pyridine derivatives requires a nuanced unders...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 30529-70-5 Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [1][2]

Executive Hazard Analysis

From the Desk of the Senior Application Scientist: Handling halogenated pyridine derivatives requires a nuanced understanding of both chemical reactivity and physical form. While 3-Chloro-6-methylpicolinic acid is often classified as an "irritant" rather than "acutely toxic," complacency is the primary vector for laboratory accidents.

The presence of the chlorine atom at the C3 position and the carboxylic acid at C2 creates a specific risk profile:

  • Acidic Corrosivity: Upon contact with mucosal membranes (eyes, lungs), the compound hydrolyzes moisture, creating a localized acidic environment that causes immediate, severe irritation (H319, H335).

  • Halogenated Bio-persistence: Unlike simple organic acids, the halogenated nature implies different metabolic processing and disposal requirements. It must never be treated as general organic waste.

GHS Hazard Classification Table
Hazard CodeClassificationDescriptionMechanism of Action
H315 Skin IrritantCauses skin irritationAcidic hydrolysis on dermal contact.
H319 Eye IrritantCauses serious eye irritationMicro-abrasion from dust combined with chemical acidity.
H335 STOT-SEMay cause respiratory irritationInhalation of fine particulate dust triggers bronchial inflammation.
Personal Protective Equipment (PPE) Matrix

Rationale: PPE is the final barrier, not the first. The following recommendations assume the use of a certified Chemical Fume Hood.

A. Hand Protection (The "Pyridine" Factor)

Critical Insight: Pure pyridine permeates standard nitrile gloves rapidly. While 3-Chloro-6-methylpicolinic acid is a solid derivative, its solubility in organic solvents dictates glove choice.

State of MatterRecommended MaterialThicknessProtocol
Solid (Powder) Nitrile (Disposable) Minimum 5 mil (0.12 mm)Double Gloving Required. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Solution (Aqueous/Alcohol) Nitrile (Extended Cuff) Minimum 8 milChange every 60 minutes or immediately upon splash.
Solution (DCM/Chloroform) Laminate (Silver Shield) Multi-layerHalogenated solvents (often used with this compound) penetrate nitrile instantly. Use laminate liners.
B. Ocular & Respiratory Protection[3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient. The fine powder nature of this compound allows particles to bypass side-shields, leading to severe ocular hydrolysis.

  • Respiratory: If working outside a fume hood (not recommended), a P100 particulate respirator is mandatory. Simple N95s offer insufficient protection against acidic chemical dusts.

Operational Workflow: Safe Handling Protocol

This protocol utilizes a self-validating system where each step includes a "Check" to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • Static Control: Halogenated aromatic powders are prone to static charge. Use an ionizing bar or anti-static gun if available to prevent powder scattering.

  • Containment: Weighing must occur inside the fume hood or a dedicated powder weighing enclosure.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), ensure you have switched to Laminate/PVA gloves.

  • Exotherm Check: The carboxylic acid moiety can protonate bases exothermically. Add base slowly to the acid solution, monitoring temperature.

Phase 3: Decontamination
  • Acid Neutralization: Spills should be covered with Sodium Bicarbonate (NaHCO₃) or a spill pillow before wiping. Do not wipe dry powder; this generates aerosols.

Visualization: Handling Lifecycle

The following diagram outlines the logical flow of handling, emphasizing the decision points for PPE based on the state of matter.

G Start START: Risk Assessment CheckState Check State of Matter Start->CheckState SolidPath Solid / Powder CheckState->SolidPath LiquidPath In Solution CheckState->LiquidPath SolidPPE PPE: Double Nitrile (5mil) + Goggles SolidPath->SolidPPE CheckSolvent Identify Solvent LiquidPath->CheckSolvent Action Perform Experiment (In Fume Hood) SolidPPE->Action SolventType1 Alcohols / Water CheckSolvent->SolventType1 SolventType2 DCM / Chloroform CheckSolvent->SolventType2 LiquidPPE1 PPE: Nitrile (8mil) SolventType1->LiquidPPE1 LiquidPPE2 PPE: Laminate / PVA SolventType2->LiquidPPE2 LiquidPPE1->Action LiquidPPE2->Action Disposal Disposal: Halogenated Waste Stream Action->Disposal Segregate Waste

Figure 1: Decision logic for PPE selection based on solvent compatibility and physical state.

Disposal & Waste Management

Strict Adherence Required: Improper disposal of halogenated pyridines is a common regulatory violation.

  • Stream Selection: This compound contains Chlorine. It MUST be disposed of in the Halogenated Organic Waste container.

    • Why? Halogenated compounds require high-temperature incineration to prevent the formation of dioxins. Mixing them with non-halogenated fuels (like acetone/ethanol waste) contaminates the entire bulk stream, leading to rejection by waste management facilities.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container. This can lead to the formation of unstable N-oxides or explosive pressure buildup.

  • Labeling: Clearly mark the waste tag with "3-Chloro-6-methylpicolinic acid" and check the "Halogenated" box.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-methylpicolinic acid
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